fascin
Description
Properties
CAS No. |
146808-54-0 |
|---|---|
Molecular Formula |
C28H61NSi |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Initial Characterization of Fascin: A Technical Guide
Introduction
Fascin is a highly conserved, monomeric actin-bundling protein that plays a crucial role in the formation of various cellular structures, including filopodia, microspikes, and membrane ruffles.[1] Its ability to organize actin filaments into tightly packed, parallel bundles is fundamental to cell motility, adhesion, and signaling. This technical guide provides an in-depth overview of the seminal discovery and initial biochemical and functional characterization of this compound, with a focus on the pioneering work that laid the foundation for our current understanding of this important cytoskeletal component.
The Discovery of this compound
The journey into understanding this compound began in the mid-1970s with studies on sea urchin eggs. This compound was first isolated from the cytoplasmic extracts of sea urchin eggs by R.E. Kane in 1975.[2] It was identified as the first protein to be characterized in vitro for its actin-bundling activity.[2] Subsequent research further localized this compound to the microvilli of fertilized eggs and the filopodia of phagocytic coelomocytes, providing early insights into its role in forming dynamic cellular protrusions.[2] A significant milestone in the early research was the purification of a 55-kDa actin-bundling protein from HeLa cells by Yamashiro-Matsumura and Matsumura in 1985, which was later identified as the human homolog of this compound.[1][3]
Initial Biochemical and Biophysical Characterization
The initial characterization of this compound from both sea urchin eggs and later from HeLa cells provided the first quantitative data on its physical properties. These early studies established that this compound is a monomeric and globular protein.[3] The key quantitative data from the initial characterization of the 55-kDa this compound homolog from HeLa cells are summarized in the table below.
| Property | Value | Method | Reference |
| Molecular Weight (Mr) | ~55,000 Da | SDS-PAGE | Yamashiro-Matsumura & Matsumura, 1985[3] |
| Native Molecular Weight | ~57,000 Da | Calculated from Stokes radius and s20,w | Yamashiro-Matsumura & Matsumura, 1985[3] |
| Stokes Radius | 32 Å | Gel filtration | Yamashiro-Matsumura & Matsumura, 1985[3] |
| Sedimentation Coefficient (s20,w) | 4.35 S | Sucrose density gradient centrifugation | Yamashiro-Matsumura & Matsumura, 1985[3] |
| Stoichiometry of Actin Binding | 1 this compound : 4 actin monomers | Co-sedimentation assay | Yamashiro-Matsumura & Matsumura, 1985[3] |
Experimental Protocols
The following sections detail the key experimental methodologies used in the initial purification and characterization of this compound.
Purification of this compound Homolog from HeLa Cells
The method developed by Yamashiro-Matsumura and Matsumura in 1985 for the purification of the 55-kDa actin-bundling protein (this compound) from HeLa cells was a pivotal technique. It leverages the protein's affinity for F-actin.[3]
Protocol Overview:
-
Preparation of HeLa Cell Extract: HeLa cells are harvested and homogenized in a suitable buffer to create a cell lysate. The lysate is then centrifuged at high speed to obtain a supernatant containing the soluble cytoplasmic proteins.
-
Actin Gelation and Co-precipitation: Muscle actin is added to the HeLa cell supernatant and polymerization is induced. The this compound in the extract binds to the newly formed F-actin, leading to the formation of an actin gel. This gel, containing this compound, is then precipitated by low-speed centrifugation.
-
Dissociation and Depolymerization: The actin gel pellet is resuspended in a buffer that promotes the depolymerization of F-actin. This releases the this compound from the actin filaments.
-
Chromatographic Purification: The dissociated protein mixture is subjected to sequential column chromatography for further purification:
-
DEAE-Cellulose Chromatography: Anion-exchange chromatography to separate proteins based on their net negative charge.
-
Hydroxylapatite Chromatography: A form of adsorption chromatography that separates proteins based on their interaction with the hydroxylapatite matrix.
-
-
Purity Assessment: The purity of the isolated 55-kDa protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Actin Binding and Bundling Assays
The initial characterization of this compound's function relied heavily on in vitro assays to demonstrate its interaction with actin.
Low-Speed Co-sedimentation Assay (Bundling Assay):
This assay is used to determine the ability of a protein to bundle actin filaments.
-
Incubation: Purified this compound is mixed with pre-formed F-actin in a suitable buffer and incubated to allow for bundle formation.
-
Low-Speed Centrifugation: The mixture is centrifuged at a low speed (e.g., 10,000 x g). At this speed, individual actin filaments will remain in the supernatant, while larger, bundled filaments will be pelleted.
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE to determine the amount of actin and this compound in each fraction. An increase in the amount of actin in the pellet in the presence of this compound indicates actin bundling activity.
High-Speed Co-sedimentation Assay (Binding Assay):
This assay is used to assess the binding of a protein to individual actin filaments.
-
Incubation: Purified this compound is mixed with F-actin.
-
High-Speed Centrifugation: The mixture is centrifuged at a high speed (e.g., 100,000 x g), which is sufficient to pellet individual actin filaments.
-
Analysis: The supernatant and pellet are analyzed by SDS-PAGE. If this compound binds to F-actin, it will be found in the pellet along with the actin.
Initial Functional Insights and Model of Action
The early studies established that this compound's primary function is to cross-link F-actin into tightly packed bundles. Electron microscopy of negatively stained preparations revealed that these bundles consist of parallel actin filaments.[4] The initial model of this compound's action proposed that this monomeric protein possesses at least two actin-binding sites, allowing it to bridge two adjacent actin filaments. This cross-linking activity is essential for the formation of the rigid, finger-like cellular protrusions where this compound is predominantly found.
At the time of its initial characterization, the specific signaling pathways regulating this compound activity were not well understood. However, subsequent research has revealed that this compound's actin-bundling function is regulated by phosphorylation, notably by Protein Kinase C (PKC), which can inhibit its activity.[5][6]
Conclusion
The discovery and initial characterization of this compound were landmark achievements in the field of cytoskeletal biology. The early work of Kane and others provided the first glimpse into a novel class of actin-bundling proteins and established the fundamental methodologies for their study. The quantitative data and functional assays from this era laid the groundwork for decades of subsequent research that has elucidated the complex roles of this compound in both normal cellular processes and in diseases such as cancer. The initial model of this compound as a monomeric cross-linker of actin filaments into parallel bundles remains a central concept in our understanding of how cells build and dynamically regulate their internal architecture.
References
- 1. Purification and characterization of 55-kDa protein with 3,5,3'-triiodo-L-thyronine-binding activity and protein disulfide-isomerase activity from beef liver membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of an F-actin-bundling 55-kilodalton protein from HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cooperative bundling by this compound generates actin structures with architectures that depend on filament length [frontiersin.org]
- 5. Structural Analysis of Human this compound-1: Essential Protein for Actin Filaments Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Fascin: A Core Component of Cellular Protrusions and a Key Player in Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fascin is a highly conserved, monomeric actin-bundling protein that plays a critical role in the formation of dynamic cellular protrusions such as filopodia, invadopodia, and microspikes.[1][2] By crosslinking actin filaments into tight, parallel bundles, this compound provides the structural support necessary for cell migration, invasion, and adhesion.[2] While its expression is typically restricted to mesenchymal and neuronal tissues in healthy adults, this compound is frequently overexpressed in a wide range of cancers, where it is strongly correlated with increased metastatic potential and poor patient prognosis.[3][4] This guide provides a comprehensive overview of the structure, function, and regulation of this compound, with a focus on its role in cancer progression and its potential as a therapeutic target.
This compound Protein Structure and Functional Domains
This compound is a ~55 kDa globular protein composed of four tandem β-trefoil domains, designated β-trefoil 1 to 4.[5][6] These domains are arranged into two lobes, giving the protein a pseudo-2-fold symmetry.[7] This unique monomeric structure distinguishes this compound from many other actin-bundling proteins that function as dimers or oligomers.[5]
Actin-Binding Domains
This compound possesses multiple actin-binding sites (ABS) that are crucial for its function. The primary actin-binding regions are located in clefts formed by the β-trefoil domains.
-
Actin-Binding Site 1 (ABS1): This major binding site is located in the cleft between β-trefoil 1 and β-trefoil 4.[6][8] It plays a significant role in the initial interaction with an actin filament.
-
Actin-Binding Site 2 (ABS2): Situated in the cleft between β-trefoil 1 and β-trefoil 2, this site is also critical for actin binding.[6]
-
Actin-Binding Site 3 (ABS3): A third, smaller actin-binding area has been identified on β-trefoil 3.[5][6]
The coordinated action of these binding sites allows a single this compound molecule to crosslink two actin filaments, resulting in the formation of tightly packed actin bundles.[5]
Regulatory Domains and Post-Translational Modifications
The activity of this compound is tightly regulated by post-translational modifications, primarily phosphorylation.
-
Serine 39 (Ser39): Located within ABS1 in the first β-trefoil domain, Ser39 is a key regulatory site.[9][10] Phosphorylation of this residue by Protein Kinase C (PKC) inhibits the actin-bundling activity of this compound, leading to the disassembly of this compound-containing structures.[9][10]
-
Serine 274 (Ser274): Phosphorylation at this site has also been shown to regulate this compound's actin-binding ability.[11]
-
Ubiquitination: this compound can be monoubiquitinated at lysine (B10760008) residues 247 (K247) and 250 (K250), which are located in β-trefoil 2 within ABS1.[5] This modification impairs the formation and accelerates the disassembly of actin bundles.[5]
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to this compound's interaction with actin and the effects of inhibitors.
Table 1: this compound-Actin Binding Affinity
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for F-actin | 0.15 µM | [3][8] |
| Association Constant (Ka) for F-actin | 1.4 x 10⁶ M⁻¹ | [10] |
| On-rate (kon) for F-actin binding | 0.8 µM⁻¹ s⁻¹ | [12] |
Table 2: Effect of Mutations on this compound-Actin Binding
| Mutation | Effect on Kd | Fold Change | Reference |
| F29A | 1.5 µM | 10-fold decrease in affinity | [3] |
| R149A/K150A/R151A | 5.5 µM | 37-fold decrease in affinity | [3] |
| K358A | 0.72 µM | 4.8-fold decrease in affinity | [3] |
| S39D (phosphomimetic) | Significantly decreased actin-bundling | - | [8] |
Table 3: IC50 Values of this compound Inhibitors
| Inhibitor | Assay | IC50 | Reference |
| NP-G2-044 | Actin-bundling | ~0.2 µM | [13] |
| NP-G2-044 | Bladder cancer cell migration | 9 - 13 µM | [7] |
| NP-G2-044 | Bladder cancer cell adhesion | 7.8 - 9.4 µM | [7] |
| NP-G2-029 | Actin-bundling | ~0.18 µM | [14] |
| NP-G2-029 | F-actin-bundling | 0.19 µM | [15] |
| G2 | - | - | [14] |
Signaling Pathways Regulating this compound
The expression and activity of this compound are regulated by a complex network of signaling pathways, many of which are implicated in cancer progression.
Protein Kinase C (PKC) Signaling
PKC directly phosphorylates this compound at Ser39, leading to a conformational change that inhibits its actin-bundling activity.[9][10] This provides a rapid mechanism for remodeling the actin cytoskeleton in response to extracellular signals. The interaction between this compound and PKC is itself regulated by the Rho GTPase, Rac.[16]
Caption: Regulation of this compound by the PKC signaling pathway.
Rho GTPase Signaling
Rho GTPases, particularly Rac, play a crucial role in regulating this compound function. Rac, acting through its effector Pak1, can positively regulate the interaction between this compound and PKC.[9] This pathway is critical for the formation of lamellipodia and filopodia during cell migration.[16]
Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent inducer of this compound expression in several cancers.[17][18] The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[19] TGF-β-induced this compound expression is dependent on the phosphorylation of Smad3 in its linker region.[17][18]
References
- 1. Interaction of this compound and protein kinase Cα: a novel intersection in cell adhesion and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Analysis of Human this compound-1: Essential Protein for Actin Filaments Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanism of this compound Function in Filopodial Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an actin binding region and a protein kinase C phosphorylation site on human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of this compound-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic Dynamic Behavior of this compound in Filopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Structural Insights into the Induced-fit Inhibition of this compound by a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Inhibitors of this compound From A Database of Marine Natural Products: A Virtual Screening and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. TGF-β induces this compound expression in gastric cancer via phosphorylation of smad3 linker area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TGF-β induces this compound expression in gastric cancer via phosphorylation of smad3 linker area - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
The Fascin Isoform Family: A Technical Guide to Tissue Distribution and Functional Analysis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fascin isoform family, detailing their distinct tissue-specific expression patterns and the methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in cell biology, oncology, and neuroscience, as well as for professionals involved in drug discovery and development targeting this compound-related pathways.
Introduction to the this compound Family of Actin-Bundling Proteins
Fascins are a family of highly conserved actin-bundling proteins that play a crucial role in organizing actin filaments into parallel bundles. These structures are fundamental to the formation of various cellular protrusions, such as filopodia, microspikes, and invadopodia, which are essential for cell migration, adhesion, and invasion. In vertebrates, the this compound family consists of three distinct isoforms: this compound-1 (FSCN1), this compound-2 (FSCN2), and this compound-3 (FSCN3), each exhibiting a unique tissue distribution and specialized cellular functions.
This compound Isoforms and Their Tissue-Specific Expression
The three this compound isoforms display highly specific and largely non-overlapping patterns of expression in adult tissues, suggesting distinct physiological roles.
This compound-1 (FSCN1)
This compound-1 is the most extensively studied isoform and is widely expressed in mesenchymal and neural tissues during embryonic development.[1][2] In adults, its expression is significantly downregulated in most epithelial tissues but remains high in specific cell types, including neurons, glial cells, microcapillary endothelial cells, and dendritic cells.[3][4] Notably, FSCN1 is frequently re-expressed at high levels in various carcinomas, where its presence is often correlated with increased tumor aggressiveness, metastasis, and poor prognosis.[3][5]
This compound-2 (FSCN2)
This compound-2 expression is highly restricted to the retina, specifically in the inner and outer segments of photoreceptor cells.[1][3] It is essential for the morphogenesis of photoreceptor outer segment discs and the stabilization of stereocilia in the hair cells of the inner ear.[1][3][6] Mutations in the FSCN2 gene have been linked to autosomal dominant retinitis pigmentosa and macular degeneration.[7][8]
This compound-3 (FSCN3)
This compound-3 expression is exclusively found in the testis, specifically in the elongating spermatids.[1][9][10][11] It is believed to play a critical role in the terminal elongation of the spermatid head during spermiogenesis.[1][9][10]
Quantitative Expression Analysis of this compound Isoforms
The following tables summarize the relative mRNA and protein expression levels of the three this compound isoforms across a selection of human tissues, based on data from publicly available databases.
Table 1: Relative mRNA Expression of this compound Isoforms in Human Tissues
| Tissue | FSCN1 (Normalized TPM) | FSCN2 (Normalized TPM) | FSCN3 (Normalized TPM) |
| Brain (Cerebellum) | High | Not Detected | Not Detected |
| Retina | Low | High | Not Detected |
| Testis | Medium | Not Detected | High |
| Lung | Low | Not Detected | Not Detected |
| Colon | Low | Not Detected | Not Detected |
| Kidney | Low | Not Detected | Not Detected |
| Liver | Low | Not Detected | Not Detected |
| Skin | Medium | Not Detected | Not Detected |
| Adrenal Gland | Medium | Not Detected | Not Detected |
| Bone Marrow | Medium | Not Detected | Not Detected |
Data is conceptually aggregated from sources like the Human Protein Atlas and GTEx portal. TPM (Transcripts Per Million) values are categorized for clarity.
Table 2: Protein Expression of this compound Isoforms in Human Tissues
| Tissue | FSCN1 Protein Expression | FSCN2 Protein Expression | FSCN3 Protein Expression |
| Brain (Glial cells, Neurons) | High | Not Detected | Not Detected |
| Retina (Photoreceptors) | Not Detected | High | Not Detected |
| Testis (Spermatids) | Medium (in seminiferous tubules) | Not Detected | High |
| Endothelial Cells | High | Not Detected | Not Detected |
| Dendritic Cells | High | Not Detected | Not Detected |
| Fibroblasts | Medium | Not Detected | Not Detected |
| Macrophages | Medium | Not Detected | Not Detected |
| Normal Epithelial Tissues | Negative/Low | Not Detected | Not Detected |
Protein expression levels are based on immunohistochemistry data from sources like the Human Protein Atlas.[12][13][14]
Signaling Pathways Involving this compound-1
This compound-1 expression and function are tightly regulated by various signaling pathways, particularly in the context of cancer cell migration and invasion.
EGF/EGFR-ERK1/2-Sp1 Signaling Pathway
The Epidermal Growth Factor (EGF) signaling pathway can upregulate FSCN1 expression. Upon EGF binding to its receptor (EGFR), the downstream Extracellular signal-Regulated Kinase 1/2 (ERK1/2) is activated. Activated ERK1/2 then phosphorylates the transcription factor Sp1, which in turn binds to the FSCN1 promoter and enhances its transcription.[2]
TGF-β Signaling Pathway
Transforming Growth Factor-β (TGF-β) signaling, a key pathway in epithelial-to-mesenchymal transition (EMT) and cancer progression, can also regulate this compound-1. In some cancers, the canonical TGF-β-Smad4 signaling pathway directly targets the FSCN1 gene, leading to increased expression and enhanced cell invasion.[4]
Wnt/β-catenin Signaling Pathway
Recent studies have implicated this compound-1 in the modulation of the Wnt/β-catenin signaling pathway. This compound-1 can promote the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, thereby activating Wnt target genes involved in cell proliferation and migration.[15][16]
Experimental Protocols for this compound Isoform Analysis
Accurate characterization of this compound isoform expression and localization is critical for understanding their roles in health and disease. The following sections provide detailed protocols for common experimental techniques.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the this compound isoform
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Immerse in 100% ethanol (2 x 10 min).
-
Immerse in 95% ethanol (5 min).
-
Immerse in 70% ethanol (5 min).
-
Rinse with deionized water.[17]
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.[18]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).[19]
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogenic Development:
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium.[19]
-
Western Blotting for this compound Protein Quantification
This protocol describes the detection and semi-quantification of this compound protein in tissue or cell lysates.
Materials:
-
Tissue or cell samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the this compound isoform
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.[20]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[21]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 min).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 min).[22]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
This protocol allows for the sensitive and specific quantification of this compound isoform mRNA levels.
Materials:
-
Tissue or cell samples
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for each this compound isoform and a reference gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from samples using a suitable method.
-
Treat the RNA with DNase I to remove contaminating genomic DNA.
-
Assess RNA quality and quantity.[23]
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
Conclusion
The this compound family of proteins, with their distinct isoform expression patterns and crucial roles in cytoskeletal organization, represent important subjects of study in both fundamental cell biology and translational research. Understanding the tissue-specific distribution and the signaling pathways that regulate their expression is vital for elucidating their physiological functions and their contributions to pathological conditions such as cancer. The experimental protocols detailed in this guide provide a robust framework for the investigation of this compound isoforms, paving the way for future discoveries and the development of novel therapeutic strategies.
References
- 1. Emerging Role of this compound-1 in the Pathogenesis, Diagnosis, and Treatment of the Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity protein 1 regulates this compound expression in esophageal squamous cell carcinoma as the result of the epidermal growth factor/extracellular signal-regulated kinase signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of the expression, prognosis and biological significance of FSCN family in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FSCN2 - Wikipedia [en.wikipedia.org]
- 8. Characterization of human retinal this compound gene (FSCN2) at 17q25: close physical linkage of this compound and cytoplasmic actin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testis this compound (FSCN3): a novel paralog of the actin-bundling protein this compound expressed specifically in the elongate spermatid head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WikiGenes - FSCN3 - this compound actin-bundling protein 3, testicular [wikigenes.org]
- 11. FSCN3 - Wikipedia [en.wikipedia.org]
- 12. Tissue expression of FSCN1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. FSCN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. FSCN1 protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 18. protocols.io [protocols.io]
- 19. cdn.origene.com [cdn.origene.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Quantitative real-time RT-PCR validation of differential mRNA expression of SPARC, FADD, this compound, COL7A1, CK4, TGM3, ECM1, PPL and EVPL in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Translational Modifications Affecting Fascin Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fascin is a highly conserved, 55-kDa actin-bundling protein that plays a pivotal role in the formation of dynamic actin-based structures such as filopodia, invadopodia, and microspikes.[1] Its function is integral to cell migration, adhesion, and invasion, processes that are fundamental to both physiological and pathological conditions, including embryonic development and cancer metastasis.[2][3] The regulation of this compound's potent actin-bundling activity is critical for cellular homeostasis and is achieved through a variety of mechanisms, most notably post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the key PTMs that modulate this compound function, with a focus on phosphorylation and ubiquitination. We will delve into the quantitative effects of these modifications, provide detailed experimental protocols for their study, and visualize the signaling pathways that govern these regulatory events.
Phosphorylation of this compound
Phosphorylation is a primary mechanism for the acute and reversible regulation of this compound's actin-bundling activity. Several key phosphorylation sites have been identified that influence this compound's interaction with actin filaments and other cellular components.
Key Phosphorylation Sites and Their Functional Consequences
Table 1: Quantitative Effects of this compound Phosphorylation
| Modification Site | Kinase(s) | Quantitative Effect | Functional Outcome | References |
| Serine 39 (S39) | Protein Kinase C (PKC) | Reduces actin-binding constant from 3.5 x 106 M-1 to <0.5 x 105 M-1. | Inhibits actin-bundling activity, promotes interaction with PKC, and reduces filopodia formation.[4] | [3][4][5] |
| Serine 274 (S274) | Unknown | Phospho-mimetic mutant (S274D) shows significantly higher binding to microtubules in co-sedimentation assays compared to wild-type. | Promotes interaction with microtubules, leading to reduced focal adhesion disassembly and impaired cell migration.[2][6][7] | [2][6][7] |
| Tyrosine 23 (Y23) | Focal Adhesion Kinase (FAK), Src | Phosphorylation of FAK, which is upstream of this compound, is associated with focal adhesion turnover.[8][9] | Potentially regulates this compound's role in focal adhesion dynamics and cell protrusion.[8][9] | [8][9] |
| Threonine 403 (T403) | AKT2 | - | Regulates this compound-mediated cell motility in esophageal cancer. | [10] |
Signaling Pathways Regulating this compound Phosphorylation
The phosphorylation of this compound at Serine 39 is the most well-characterized regulatory pathway. This event is downstream of various extracellular signals that activate Protein Kinase C (PKC).
Experimental Protocol: In Vitro this compound Phosphorylation Assay using PKC
This protocol describes how to determine if this compound is a direct substrate of Protein Kinase C (PKC) in vitro.
Materials:
-
Recombinant human this compound protein
-
Active Protein Kinase C (PKC)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or Western blot apparatus
-
Anti-phospho-fascin (Ser39) antibody (for non-radioactive detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Buffer
-
1 µg of recombinant this compound
-
10-50 ng of active PKC
-
1 µL of 10 mM ATP (for non-radioactive assay) or 1 µL of [γ-³²P]ATP (10 µCi/µL) for radioactive assay.
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
SDS-PAGE: Boil the samples at 95°C for 5 minutes and resolve the proteins by SDS-PAGE.
-
Detection:
-
Radioactive: Dry the gel and expose it to a phosphor screen. Analyze the results using a phosphorimager.
-
Non-Radioactive: Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phospho-fascin (Ser39) antibody.
-
Ubiquitination of this compound
Ubiquitination, particularly monoubiquitination, has emerged as another critical PTM that negatively regulates this compound's actin-bundling capacity.
Key Ubiquitination Sites and Their Functional Consequences
Table 2: Quantitative Effects of this compound Ubiquitination
| Modification Site | E3 Ligase | Quantitative Effect | Functional Outcome | References |
| Lysine (B10760008) 247 (K247) & Lysine 250 (K250) | Smurf1 | Monoubiquitination decreases the this compound bundling EC₅₀. | Impairs actin bundle formation and accelerates the disassembly of existing bundles.[6][11][12] | [6][11][12] |
Signaling Pathway Regulating this compound Ubiquitination
The E3 ubiquitin ligase Smurf1 has been identified as a key regulator of this compound monoubiquitination. The upstream signals that activate Smurf1 to target this compound are still under investigation.
Experimental Protocol: In Vitro this compound Ubiquitination Assay
This protocol outlines the steps to reconstitute this compound ubiquitination in vitro using purified components.[11]
Materials:
-
Recombinant human this compound protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Smurf1 (E3 ligase)
-
Ubiquitin
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-fascin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
1 µg of recombinant this compound
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
1 µM Smurf1
-
5 µg of ubiquitin
-
2 mM ATP
-
Ubiquitination buffer to a final volume of 30 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Boil the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-fascin antibody to detect the unmodified and ubiquitinated forms of this compound. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated this compound should be visible. Confirm with an anti-ubiquitin antibody.
Other Post-Translational Modifications
While phosphorylation and ubiquitination are the most extensively studied PTMs of this compound, other modifications have been identified, suggesting additional layers of regulation. These include:
-
SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins can regulate protein function and localization.[13][14] The specific sites and functional consequences of this compound SUMOylation are yet to be fully elucidated.
-
Acetylation: Lysine acetylation can neutralize the positive charge of lysine residues, potentially affecting protein-protein interactions.[15] The role of acetylation in regulating this compound is an active area of research.
-
Malonylation and Glutathionylation: These modifications have also been detected on this compound, but their functional significance remains to be determined.[16]
Crosstalk Between this compound PTMs
The interplay between different PTMs can provide a sophisticated regulatory network. For example, phosphorylation can create a binding site for an E3 ligase, leading to subsequent ubiquitination and degradation.[17][18] The potential crosstalk between this compound phosphorylation and ubiquitination is an intriguing area for future investigation. It is plausible that the phosphorylation state of this compound could influence its susceptibility to ubiquitination by Smurf1 or other E3 ligases, thereby providing a mechanism for integrated control of its actin-bundling activity.
Methodologies for Studying this compound PTMs
Actin Co-sedimentation Assay
This assay is used to quantitatively assess the actin-bundling activity of this compound and how it is affected by PTMs.[19][20]
Principle: F-actin, being a large polymer, can be pelleted by ultracentrifugation. Proteins that bind to F-actin will co-sediment with it. By comparing the amount of this compound in the pellet in the presence and absence of F-actin, its binding and bundling activity can be determined.
Brief Protocol:
-
Polymerize G-actin to F-actin.
-
Incubate purified this compound (wild-type or PTM-mimetic mutants) with F-actin.
-
Centrifuge the mixture at a low speed (for bundling) or high speed (for binding) to pellet the F-actin and associated proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE to quantify the amount of this compound that co-sedimented with F-actin.
Mass Spectrometry for PTM Site Identification
Mass spectrometry is a powerful tool for identifying and mapping PTMs on this compound.[21][22]
Principle: The protein of interest is digested into peptides, which are then analyzed by a mass spectrometer. The mass-to-charge ratio of the peptides is measured with high accuracy. A PTM will result in a characteristic mass shift in the peptide, allowing for its identification and localization to a specific amino acid residue.
Brief Protocol:
-
Isolate this compound from cells or perform an in vitro modification assay.
-
Separate the protein by SDS-PAGE and excise the corresponding band.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database searching algorithms to identify the peptides and the associated PTMs.
Conclusion and Future Directions
The post-translational modification of this compound is a critical regulatory mechanism that fine-tunes its actin-bundling activity and its role in cell migration and invasion. Phosphorylation and ubiquitination have been established as key inhibitory modifications, and the enzymes responsible are beginning to be identified. However, many questions remain. The kinases and phosphatases that regulate all known phosphorylation sites, the full extent of the ubiquitination and deubiquitination machinery, and the functional relevance of other PTMs like SUMOylation and acetylation are important areas for future research. A deeper understanding of the signaling networks that control this compound PTMs will be crucial for the development of novel therapeutic strategies targeting this compound in diseases such as cancer. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complex regulation of this key cytoskeletal protein.
References
- 1. studylib.net [studylib.net]
- 2. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of this compound Decreases the Risk of Poor Survival in Patients With Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 5. Interaction of this compound and protein kinase Cα: a novel intersection in cell adhesion and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct interaction between this compound and microtubules contributes to adhesion dynamics and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Monoubiquitination Inhibits the Actin Bundling Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms, regulation and consequences of protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging roles of sumoylation in the regulation of actin, microtubules, intermediate filaments, and septins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Global analysis of phosphorylation and ubiquitylation crosstalk in protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An inventory of crosstalk between ubiquitination and other post-translational modifications in orchestrating cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Analysis of Human this compound-1: Essential Protein for Actin Filaments Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 22. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
The Central Role of Fascin in the Orchestration of Filopodia and Lamellipodia Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic remodeling of the actin cytoskeleton is fundamental to cell motility, a process integral to physiological events such as wound healing and immune responses, as well as pathological conditions like cancer metastasis. At the forefront of cellular protrusions that drive migration are filopodia and lamellipodia, structures whose formation and stability are critically dependent on the actin-bundling protein, fascin. This technical guide provides an in-depth exploration of this compound's molecular mechanisms, its regulation, and its intricate interplay with signaling pathways in orchestrating the architecture of these motile structures. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field and professionals involved in the development of therapeutics targeting cell migration.
Introduction: this compound as a Key Architect of the Cytoskeleton
This compound is a highly conserved, 55 kDa monomeric protein that functions as a potent actin-bundling agent.[1] It is the primary cross-linker responsible for organizing actin filaments into the tight, parallel bundles that form the core of filopodia, the finger-like cellular projections essential for sensing the extracellular environment.[2][3] this compound's role extends to the stabilization of actin filaments within lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells.[4][5] Upregulation of this compound is a hallmark of various metastatic cancers, correlating with increased tumor cell invasion and poor patient prognosis, making it a compelling target for anti-cancer drug development.[3][6]
This guide will dissect the structural basis of this compound's function, the signaling cascades that modulate its activity, and the experimental approaches used to investigate its role in cytoskeletal dynamics.
Molecular Mechanism of this compound-Mediated Actin Bundling
This compound's ability to bundle actin filaments stems from its unique structure, which consists of four tandem β-trefoil domains.[3][7] These domains create a structure with two primary actin-binding sites (ABS), located in β-trefoil domains 1 and 3.[3][7] This dual-binding capacity allows a single this compound molecule to crosslink two adjacent actin filaments, arranging them into highly ordered, parallel bundles. The distance between the two actin-binding sites is approximately 5 nm, resulting in a characteristic spacing of about 8.1 nm between actin filaments within a this compound-induced bundle.[7]
Mutagenesis studies have identified key residues within these actin-binding sites that are critical for this compound's bundling activity. Mutations in either of these sites significantly impair the formation of filopodia in cellular contexts.[2]
Regulation of this compound Activity
The actin-bundling function of this compound is tightly regulated by various signaling pathways, ensuring precise spatial and temporal control over cytoskeletal rearrangements.
Phosphorylation: The Key "Off" Switch
The most well-characterized regulatory mechanism of this compound is phosphorylation. Protein Kinase C (PKC) phosphorylates this compound at Serine 39 (S39), a residue located within the actin-binding site in β-trefoil domain 1.[3][7] This phosphorylation event inhibits this compound's ability to bind to actin, thereby downregulating its bundling activity and leading to a reduction in the number and length of filopodia.[7][8] Conversely, a constitutively active, non-phosphorylatable mutant of this compound (S39A) has been shown to increase the number and length of filopodia.[8]
Other Regulatory Mechanisms
Beyond phosphorylation, this compound activity is influenced by other factors:
-
Protein-Protein Interactions: this compound interacts with a host of other proteins that can modulate its function and localization. For instance, its interaction with the p75 neurotrophin receptor promotes melanoma cell migration, an interaction that is also inhibited by S39 phosphorylation.[5]
-
Upstream Signaling Pathways: Prostaglandin (B15479496) signaling has been shown to positively regulate this compound, contributing to actin bundle formation.[9][10]
This compound's Role in Filopodia and Lamellipodia Dynamics: Quantitative Insights
The functional consequence of this compound activity on cellular protrusions has been quantified in numerous studies. The following tables summarize key findings on the impact of this compound and its mutants on filopodia formation.
| Cell Line | This compound Construct | Effect on Filopodia Number | Effect on Filopodia Length | Reference |
| 4T1 Breast Tumor Cells | GFP-fascin (wild-type) | Increased compared to GFP control | Increased compared to GFP control | [2] |
| 4T1 Breast Tumor Cells | This compound(S39D)-GFP (phosphomimetic) | Decreased compared to wild-type this compound | Not specified | [2] |
| B16F1 Mouse Melanoma Cells | GFP-fascin S39A (constitutively active) | ~1.6-fold increase | Increased | [8][11] |
| B16F1 Mouse Melanoma Cells | GFP-fascin S39E (phosphomimetic) | Reduced frequency | Not specified | [8][11] |
| A375MM Melanoma Cells | This compound siRNA | >1.6-fold reduction in peripheral filopodia | Not specified | [12] |
Table 1: Quantitative Effects of this compound on Filopodia Formation.
Signaling Pathways Involving this compound
This compound is integrated into complex signaling networks that control cell migration and invasion.
PI3K/FAK Signaling in Lamellipodia Formation
This compound-containing F-actin bundles can act as templates for the formation of new lamellipodia.[13] This process involves the activation of phosphoinositide 3-kinase (PI3K) signaling, which is mediated by integrins and focal adhesion kinase (FAK).[13] This suggests a dual role for this compound, not only as a structural component but also as a facilitator of signaling events that stabilize cellular protrusions.
STAT3 and NF-κB in this compound Upregulation
In the context of gastric cancer, Interleukin-6 (IL-6) has been shown to promote cell migration and invasion by upregulating this compound expression in a signal transducer and activator of transcription 3 (STAT3)-dependent manner.[14] Furthermore, STAT3 activation is required for the recruitment of nuclear factor-κB (NF-κB) to the this compound promoter, highlighting a transcriptional regulatory pathway for this compound expression.[14]
Experimental Protocols for Studying this compound Function
Investigating the role of this compound in cytoskeletal dynamics requires a combination of in vitro biochemical assays and cell-based imaging techniques.
In Vitro Actin Binding and Bundling Assays
Objective: To determine the ability of this compound to bind to and bundle actin filaments.
a) High-Speed Co-sedimentation Assay (Actin Binding)
-
Principle: F-actin and associated proteins can be pelleted by high-speed centrifugation. The amount of this compound in the pellet is proportional to its binding affinity for F-actin.
-
Protocol:
-
Polymerize monomeric G-actin to F-actin in F-actin buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 2 mM MgCl₂, 1 mM ATP, 1 mM DTT).[2][15]
-
Incubate purified recombinant this compound protein with the pre-formed F-actin for 60 minutes at room temperature.[15]
-
Centrifuge the mixture at high speed (e.g., 150,000 x g) for 30 minutes.[2][15]
-
Separate the supernatant and pellet fractions.
-
Analyze the amount of this compound and actin in each fraction by SDS-PAGE and Coomassie staining or Western blotting. The dissociation constant (Kd) can be calculated from titrations with increasing this compound concentrations.[2]
-
b) Low-Speed Co-sedimentation Assay (Actin Bundling)
-
Principle: Bundled actin filaments are larger and sediment at lower centrifugation speeds than individual filaments.
-
Protocol:
-
Follow steps 1 and 2 of the high-speed assay.
-
Centrifuge the mixture at a lower speed (e.g., 10,000 x g) for 15-30 minutes.[3][15]
-
Analyze the supernatant and pellet for the presence of this compound and actin by SDS-PAGE. An increase in this compound and actin in the pellet indicates bundling activity.
-
c) Fluorescence Microscopy of Actin Bundles
-
Principle: Direct visualization of actin filament organization.
-
Protocol:
-
Polymerize fluorescently labeled G-actin (e.g., phalloidin-conjugated) in the presence or absence of this compound.
-
Apply the sample to a microscope slide.
-
Visualize the actin filaments using fluorescence microscopy. The formation of thick, linear bundles in the presence of this compound confirms its bundling activity.[3][16]
-
Cell-Based Assays for Filopodia and Lamellipodia Analysis
Objective: To assess the effect of this compound on the formation and dynamics of cellular protrusions in living or fixed cells.
a) Transfection and Immunofluorescence Staining
-
Protocol:
-
Culture cells (e.g., 4T1, B16-F1) on coverslips.
-
Transfect cells with plasmids encoding GFP-tagged this compound (wild-type or mutants) or with this compound-specific shRNA for knockdown.[2][3]
-
After a suitable expression/knockdown period, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain for F-actin using fluorescently labeled phalloidin.
-
Mount the coverslips and image using confocal or widefield fluorescence microscopy.
-
b) Live-Cell Imaging
-
Principle: To visualize the dynamics of this compound and actin in real-time.
-
Protocol:
-
Transfect cells with fluorescently tagged this compound and/or actin constructs (e.g., LifeAct-GFP).
-
Image the live cells using time-lapse microscopy, such as total internal reflection fluorescence (TIRF) microscopy or spinning disk confocal microscopy.[13]
-
Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the turnover rate of this compound within filopodia.[8][11]
-
This compound as a Therapeutic Target in Drug Development
The established role of this compound in promoting tumor cell migration and metastasis makes it an attractive target for cancer therapy.[6] Small-molecule inhibitors of this compound have been developed that disrupt its actin-binding and bundling activities.[15][17] These inhibitors have shown efficacy in preclinical models by reducing tumor cell migration, invasion, and metastasis.[15][18] The mechanism of action of some of these inhibitors involves occupying one of the actin-binding sites on this compound, leading to conformational changes that impair its function.[17][18]
Conclusion
This compound stands out as a critical regulator of the actin cytoskeleton, indispensable for the formation of dynamic cellular protrusions like filopodia and lamellipodia. Its function is intricately controlled by post-translational modifications and a network of signaling pathways. The methodologies and quantitative data presented in this guide provide a solid foundation for further research into this compound's biology and for the development of novel therapeutic strategies aimed at inhibiting pathological cell migration. A thorough understanding of this compound's multifaceted roles will continue to be paramount in unraveling the complexities of cell motility in both health and disease.
References
- 1. This compound: a key regulator of cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of this compound Function in Filopodial Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the actin bundling protein this compound in growth cone morphogenesis: localization in filopodia and lamellipodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanism of actin filament bundling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of this compound in filopodial protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drosophila this compound is a novel downstream target of prostaglandin signaling during actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 12. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. F-actin bundles direct the initiation and orientation of lamellipodia through adhesion-based signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal transducer and activator of transcription 3 signaling upregulates this compound via nuclear factor-κB in gastric cancer: Implications in cell invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving this compound inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Methods to Visualize Actin Filaments In Vitro Using Fluorescence Microscopy for Observation of Filament Severing and Bundling | Springer Nature Experiments [experiments.springernature.com]
- 17. osti.gov [osti.gov]
- 18. Anti-Metastasis this compound Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fascin in Orchestrating Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fascin, an evolutionarily conserved actin-bundling protein, is a pivotal regulator of cell motility and invasion. Its expression is tightly controlled in normal adult tissues but is frequently upregulated in various cancers, where it correlates with increased metastatic potential and poor prognosis. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to cell migration and invasion. We will explore its canonical role in structuring actin-based cellular protrusions such as filopodia and invadopodia, as well as its non-canonical functions involving microtubule dynamics and mechanotransduction. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound function, and visualizes the complex signaling pathways and experimental workflows involved.
Introduction: this compound as a Key Player in Cell Motility
Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune responses. However, in the context of oncology, it is a hallmark of cancer progression, enabling tumor cells to invade surrounding tissues and metastasize to distant organs.[1] The actin cytoskeleton, a dynamic network of protein filaments, provides the necessary force for cell movement.[2] this compound is a 55-kDa protein that acts as a monomer to crosslink actin filaments into tight, parallel bundles.[3] These bundles form the structural core of various cellular protrusions, including filopodia, microspikes, and invadopodia, which are critical for sensing the extracellular environment, cell-cell interactions, and invasion through the extracellular matrix (ECM).[4][5]
While its primary role is attributed to actin bundling, emerging evidence has revealed non-canonical functions of this compound that also contribute to cell migration. These include interactions with microtubules and components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, suggesting a broader role for this compound in coordinating cytoskeletal dynamics and mechanotransduction.[1][4]
Core Mechanism: How this compound Drives Cell Migration and Invasion
This compound's contribution to cell migration and invasion can be broadly categorized into its canonical actin-bundling function and its non-canonical roles.
Canonical Function: Architect of Invasive Protrusions
This compound is the primary protein responsible for creating the rigid actin bundles that form the backbone of filopodia and invadopodia.[5]
-
Filopodia: These are thin, finger-like protrusions that extend from the cell's leading edge, acting as sensory organelles to probe the microenvironment. This compound bundles provide the stiffness required for these structures to extend and explore.[6]
-
Invadopodia: These are actin-rich protrusions that extend from the ventral surface of cancer cells. They are specialized for degrading the ECM, a critical step in tumor invasion. This compound stabilizes the actin core of invadopodia, enhancing their stability and degradative capacity.[5]
By promoting the formation and stability of these structures, this compound directly enhances a cell's ability to move and invade.[4]
Non-Canonical Functions of this compound
Beyond its well-established role in actin bundling, this compound participates in other cellular processes that influence cell motility:
-
Regulation of Microtubule Dynamics: this compound can directly interact with microtubules, influencing their stability and turnover. This interaction is important for the disassembly of focal adhesions, which are crucial for cell adhesion and migration.[4]
-
Mechanotransduction: this compound interacts with the LINC complex, which connects the cytoskeleton to the nucleoskeleton. This connection is vital for transmitting mechanical cues from the extracellular environment to the nucleus, a process known as mechanotransduction, which can influence gene expression and cell behavior.[1][4]
-
Signaling Pathways: this compound is implicated in several signaling pathways that regulate cell migration. For example, its activity can be modulated by Protein Kinase C (PKC) phosphorylation.[5] It is also involved in pathways regulated by small GTPases like Rac.
Quantitative Impact of this compound on Cell Migration and Invasion
The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound expression on cell migration and invasion.
| Table 1: Effect of this compound Overexpression on Cell Migration and Invasion | |||
| Cell Line | Assay Type | Metric | Fold Increase (approx.) |
| Oral Squamous Carcinoma Cells | Migration Assay | Cell Migration Rate | >2 |
| Canine Mammary Tumor Cells | Scratch Assay | Migration Ability | Significantly Increased |
| LLC-PK1 Epithelial Cells | Boyden Chamber Assay | Cell Migration Activity | 8-17 |
| Table 2: Effect of this compound Knockdown/Inhibition on Cell Migration and Invasion | |||
| Cell Line | Assay Type | Metric | Reduction (%) |
| Malignant Glioma Cells (U251) | Migration Assay | Migration Rate | 47.0 |
| Malignant Glioma Cells (U87) | Migration Assay | Migration Rate | 47.9 |
| Malignant Glioma Cells (SNB19) | Migration Assay | Migration Rate | 49.8 |
| Malignant Glioma Cells (U251) | Invasion Assay | Invasiveness | 52.2 |
| Malignant Glioma Cells (U87) | Invasion Assay | Invasiveness | 40.3 |
| Malignant Glioma Cells (SNB19) | Invasion Assay | Invasiveness | 23.8 |
| Canine Mammary Tumor Cells | Scratch Assay | Migration Ability | Significantly Reduced |
| A375MM Melanoma Cells | Filopodia Formation | Number of Filopodia | >1.6-fold reduction |
Signaling Pathways Involving this compound
This compound's activity and its role in cell migration are regulated by a network of signaling pathways. Key pathways include:
-
Protein Kinase C (PKC) Signaling: PKC can phosphorylate this compound, which in turn can modulate its actin-bundling activity.[5]
-
Rac Signaling: The small GTPase Rac, a master regulator of the actin cytoskeleton, influences this compound's function in the formation of lamellipodia and filopodia.
-
Hypoxia-Inducible Factor 1α (HIF-1α): In hypoxic tumor microenvironments, HIF-1α can upregulate this compound expression, promoting invasion and migration.[7]
-
MAPK Pathway: this compound expression and function have been linked to the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and migration.[3][8]
Figure 1: Key signaling pathways regulating this compound function in cell migration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell migration and invasion.
This compound Knockdown using siRNA
This protocol describes the transient knockdown of this compound expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
This compound-specific siRNA and control (non-targeting) siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Cell culture medium (antibiotic-free)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells reach 60-80% confluency at the time of transfection.[9]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of this compound siRNA or control siRNA into 100 µl of Opti-MEM medium (Solution A).[9]
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM medium (Solution B).[9]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[9]
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.[9]
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal incubation time should be determined experimentally.[10]
-
Verification of Knockdown: Assess this compound protein levels by Western blotting to confirm successful knockdown.
Transwell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a basement membrane matrix.[11]
Materials:
-
24-well plate with cell culture inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 20 µl of the diluted Matrigel to the upper chamber of each insert and spread evenly.[11] Incubate for 20-30 minutes at 37°C to allow solidification.[11]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/200 µl.[11]
-
Assay Setup: Add 300 µl of medium containing a chemoattractant to the lower chamber of the 24-well plate.[11] Add 200 µl of the cell suspension to the upper chamber of each insert.[11]
-
Incubation: Incubate the plate for approximately 20-48 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized for different cell lines.[11]
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[11]
-
Fix the invading cells on the lower surface of the membrane with 5% glutaraldehyde (B144438) for 10 minutes.[11]
-
Stain the cells with 0.5% Toluidine Blue for 10-20 minutes.[11]
-
Count the number of stained cells in at least three random fields per membrane using a microscope.[11]
-
Scratch (Wound Healing) Assay
This assay measures two-dimensional cell migration.[12]
Materials:
-
12-well tissue culture plates
-
1 ml pipette tips
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and grow them to 70-80% confluence.[12]
-
Creating the Scratch: Using a sterile 1 ml pipette tip, create a straight scratch across the cell monolayer.[12]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[13]
-
Incubation and Imaging: Add fresh medium to the wells. Place the plate in an incubator and capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) until the scratch is closed (typically 24-48 hours).[12]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Immunofluorescence Staining for this compound and F-actin
This protocol allows for the visualization of this compound and filamentous actin (F-actin) localization within cells.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 2% normal donkey serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Fluorophore-conjugated phalloidin (B8060827) (for F-actin staining)
-
DAPI or Hoechst (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[14]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.[14]
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.[2]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-fascin antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin (diluted in blocking buffer) for 3 hours at room temperature in the dark.[14]
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst. Mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Actin Co-sedimentation Assay
This in vitro assay is used to determine the binding of this compound to F-actin.[15]
Materials:
-
Purified actin and this compound proteins
-
G-buffer (2 mM Tris pH 7.4, 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT)
-
Polymerization buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
Ultracentrifuge
Procedure:
-
Actin Polymerization: Polymerize G-actin (e.g., 25 µM) by adding polymerization buffer and incubating for 7 minutes at room temperature.[15]
-
Binding Reaction: Incubate the pre-formed F-actin (e.g., 15 µM) with this compound (e.g., 15 µM) overnight at room temperature.[15]
-
Centrifugation:
-
Analysis: Carefully separate the supernatant and the pellet. Analyze equal volumes of both fractions by SDS-PAGE and Coomassie blue staining to visualize the distribution of actin and this compound.[15]
Experimental Workflow: Investigating this compound's Role in Cell Migration
The following diagram illustrates a typical experimental workflow to investigate the function of this compound in cell migration, from hypothesis to data analysis.
Figure 2: A representative experimental workflow for studying this compound's role in cell migration.
Conclusion and Future Directions
This compound is a multifaceted protein that plays a critical role in cell migration and invasion through both its canonical actin-bundling activity and its non-canonical functions. Its upregulation in numerous cancers highlights its potential as a therapeutic target for anti-metastatic strategies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of this compound function and to evaluate the efficacy of novel this compound inhibitors. Future research should continue to explore the interplay between this compound's different roles and the complex signaling networks that regulate its activity in various cellular contexts. A deeper understanding of these processes will be instrumental in the development of targeted therapies to combat cancer metastasis.
References
- 1. This compound in Cell Migration: More Than an Actin Bundling Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolocalization of this compound, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FSCN1 this compound actin-bundling protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of this compound-1 expression suppresses cell migration and invasion of non-small cell lung cancer by regulating the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Invasion Assay [www2.lbl.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. clyte.tech [clyte.tech]
- 14. real-research.com [real-research.com]
- 15. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fascin in Physiological Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fascin is an evolutionarily conserved, ~55 kDa monomeric actin-bundling protein that plays a pivotal role in organizing actin filaments into tight, parallel bundles.[1][2] This function is fundamental to the formation of dynamic cellular protrusions such as filopodia, microspikes, and invadopodia, which are essential for cell migration, adhesion, and invasion.[3][4] While its canonical role as a cytoskeletal architect is well-established, emerging research has uncovered non-canonical functions, including the regulation of microtubule dynamics, mechanotransduction, and nuclear activity.[5][6] In physiological contexts, this compound is critical for processes ranging from developmental cell migration and immune surveillance to neurological function.[5][7][8] Conversely, its dysregulation is a hallmark of pathological conditions, most notably cancer, where its overexpression is strongly correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[9][10] This guide provides an in-depth overview of this compound's structure, its multifaceted roles in physiological and pathological processes, its regulatory mechanisms, and its potential as a therapeutic target.
This compound: Structure and Isoforms
This compound functions as a monomer, a unique feature among most actin-bundling proteins which typically act as dimers.[5][11] The protein consists of four tandem β-trefoil domains arranged into two lobes, creating a structure with pseudo two-fold symmetry.[2][11] This specific architecture provides at least three distinct actin-binding sites (ABS), allowing a single this compound molecule to crosslink multiple actin filaments into rigid, straight bundles.[5][12]
Vertebrates express three this compound isoforms with distinct tissue distributions:[3]
-
This compound-1 (FSCN1): The most widely studied isoform, expressed in mesenchymal, endothelial, and neural crest-derived cells during development.[3][9] Its expression is low or undetectable in most normal adult epithelia but becomes highly upregulated in various carcinomas.[5][9]
-
This compound-2 (FSCN2): Primarily found in the photoreceptor cells of the retina and the stereocilia of inner ear hair cells, where it is crucial for maintaining these specialized structures.[1][3]
-
This compound-3 (FSCN3): Expression is restricted to the testis.[1]
Core Physiological Functions
Cell Migration and Filopodia Formation
This compound is the primary actin-bundling protein in filopodia, the finger-like protrusions that cells use to probe their environment.[1] By crosslinking 10-30 actin filaments, this compound provides the necessary stiffness for these structures to extend from the cell surface.[1][13] This process, known as convergent elongation, is fundamental to cell motility.[14] this compound's role is indispensable for the migration of various cell types during embryonic development, including neural crest cells and macrophage-like hemocytes in Drosophila.[5]
Beyond filopodia, this compound is integral to other migratory structures, including lamellipodia, stress fibers, and invadopodia—specialized protrusions that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[3][4]
The Immune Response: A Focus on Dendritic Cells
This compound plays a critical role in the function of dendritic cells (DCs), the professional antigen-presenting cells of the immune system.[7][15] this compound is highly expressed in mature DCs but not in their immature counterparts or other immune cells like T cells, B cells, or macrophages, making it a reliable marker for DC maturation.[7][16]
Its key functions in DCs include:
-
Maturation and Migration: this compound is essential for the morphological changes that occur as DCs mature. It promotes the disassembly of podosomes, which are adhesive structures that hinder cell movement, thereby facilitating DC migration from peripheral tissues to lymph nodes to activate T cells.[7][17]
-
Antigen Presentation: By supporting the formation of dendritic processes, this compound is believed to be pivotal for the interaction between DCs and T cells, a crucial step in initiating an adaptive immune response.[16][17]
Neurological Processes
In the nervous system, this compound is crucial for both development and function. It is enriched in the motile filopodia of axonal growth cones, and its inhibition impairs axon extension and branching.[8][18] Studies in Drosophila show that the this compound ortholog, Singed, is essential for the proper wiring of the mushroom body, a brain region critical for learning and memory.[8][19]
Recent findings also highlight a role for this compound in postsynaptic compartments. This compound localizes to dendritic filopodia and spines and is involved in regulating activity-dependent synaptic plasticity, suggesting it is a key regulator of synaptic structure and function.[20][21][22]
The Role of this compound in Pathophysiology: Cancer Metastasis
While tightly regulated in normal tissues, this compound-1 expression is frequently and significantly upregulated in numerous cancers, including breast, colon, lung, pancreatic, and gastric carcinomas.[5][9] This aberrant expression is a strong predictor of cancer aggressiveness, metastasis, and poor clinical outcomes.[9][23]
This compound promotes metastasis through several mechanisms:
-
Enhanced Invasion and Motility: By promoting the formation of invadopodia and filopodia, this compound enhances the ability of cancer cells to invade tissues and migrate to distant sites.[4][5]
-
Regulation of Metastasis-Associated Molecules: this compound can up-regulate the activity of NF-κB and increase the expression of proteins critical for metastasis, such as matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (uPA).[24] It also down-regulates the metastasis suppressor protein BRMS1.[24]
-
Promotion of Cancer Stem Cell (CSC) Phenotypes: this compound has been shown to enhance chemoresistance and regulate the CSC population, contributing to tumor recurrence.[25] This is partly achieved through the activation of Focal Adhesion Kinase (FAK) and subsequent β-catenin signaling.[25][26]
-
Mechanotransduction: this compound interacts with the Linker of the Nucleoskeleton and Cytoskeleton (LINC) complex protein Nesprin-2 at the nuclear envelope.[5][27] This connection allows for the transmission of physical forces from the cytoskeleton to the nucleus, which is critical for nuclear movement and deformation, enabling cells to squeeze through tight spaces during invasion.[5][27]
Regulation of this compound
The expression and activity of this compound are tightly controlled at both the transcriptional and post-translational levels. Understanding these regulatory networks is key to developing targeted therapies.
Transcriptional Regulation
Several oncogenic signaling pathways converge to induce this compound expression in cancer cells. Key transcription factors and pathways include:
-
STAT3 and NF-κB: Inflammatory cytokines in the tumor microenvironment, such as IL-6 and OSM, activate the JAK-STAT and NF-κB pathways, which in turn bind to the this compound promoter and drive its transcription.[9]
-
Wnt/β-catenin Signaling: this compound is a known target of the β-catenin–T-cell factor (TCF) signaling pathway in colon and gastric cancers.[5][25]
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) can up-regulate this compound expression, promoting an invasive phenotype.[5][9]
Caption: Transcriptional regulation of the FSCN1 gene by key oncogenic signaling pathways.
Post-Translational Modification
The primary mechanism for regulating this compound's activity is phosphorylation. Protein Kinase C (PKC) can phosphorylate this compound-1 at Serine 39 (Ser39).[12] This phosphorylation event inhibits this compound's ability to bundle actin, providing a rapid switch to control the formation and disassembly of filopodia.[5] Prostaglandin signaling is also thought to modulate this compound's post-translational modifications, potentially through PKC.[5]
This compound as a Therapeutic Target
Given its low expression in normal epithelia and its critical role in driving metastasis, this compound is an attractive therapeutic target.[9][28] The goal of this compound inhibitors is to disrupt its actin-bundling activity, thereby impeding the migration and invasion of cancer cells.[28] Several small-molecule inhibitors have shown efficacy in preclinical models, reducing tumor cell motility in vitro and metastasis in animal models.[9][13] Targeting the this compound-FAK-β-catenin axis may provide a novel approach to eradicating cancer stem cells and overcoming chemoresistance.[25][26]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's properties and function.
| Parameter | Value | Cell/System Context | Reference |
| Molecular Mass | ~55-58 kDa | Human, Sea Urchin | [1][2] |
| Actin Filaments per Bundle | 10 - 30 | General | [1][13] |
| Filopodia Diameter | 60 - 200 nm | General | [1] |
| Actin Filament Spacing | 11 nm | In vitro bundles | [2] |
| Filopodia Density (Control) | 6.8 ± 2.6 per 20 µm | B16F1 Melanoma Cells | [29] |
| Filopodia Density (Rescue) | 5.5 ± 2.5 per 20 µm | B16F1 with this compound knockdown + rescue | [29] |
| Filopodia Length (Control) | 3.0 ± 1.7 µm | B16F1 Melanoma Cells | [29] |
| Filopodia Length (this compound KD) | 9.5 ± 3.9 µm (internal part) | B16F1 with this compound knockdown | [29] |
Experimental Methodologies
Studying this compound's function requires a combination of molecular biology, biochemistry, and cell imaging techniques. Below are generalized protocols for key experiments.
Experimental Workflow for Studying this compound Function
A typical workflow to investigate the role of this compound in a specific cellular process, such as invasion, is outlined below.
Caption: A generalized experimental workflow for investigating the role of this compound.
Immunofluorescence (IF) for this compound Localization
Objective: To visualize the subcellular localization of this compound, particularly in actin-rich structures.
-
Cell Culture: Grow cells on sterile glass coverslips to ~70% confluency.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against this compound (e.g., rabbit anti-Fascin-1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark. For actin co-localization, include a fluorescent phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 647).
-
Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize using a confocal or super-resolution microscope.
Western Blotting for this compound Expression
Objective: To quantify the relative expression levels of this compound protein in cell or tissue lysates.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash thoroughly with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control like GAPDH or β-actin for normalization.
Cell Invasion Assay (Transwell/Boyden Chamber)
Objective: To measure the invasive capacity of cells in response to this compound modulation.
-
Chamber Preparation: Rehydrate Matrigel-coated 8.0 µm pore size inserts (e.g., Corning® BioCoat™) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest cells (e.g., control vs. This compound-knockdown) and resuspend in serum-free medium. Seed 5 x 10⁴ cells into the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Removal: Carefully remove non-invading cells from the top surface of the insert with a cotton swab.
-
Staining: Fix the cells that have invaded through the membrane with methanol (B129727) and stain with 0.1% crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.
Conclusion
This compound is a multifunctional protein that extends far beyond its canonical role as a simple actin bundler. It is a master regulator of the cytoskeleton, essential for fundamental physiological processes in the immune and nervous systems. Its aberrant upregulation in cancer transforms it into a potent driver of metastasis, making it a high-value biomarker and a compelling target for anti-cancer therapy. Future research focused on the intricate details of its non-canonical functions and the development of specific, potent inhibitors will be crucial for translating our understanding of this compound biology into novel therapeutic strategies for metastatic disease and potentially other conditions involving dysregulated cell motility.
References
- 1. Molecular Mechanism of this compound Function in Filopodial Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound in Cell Migration: More Than an Actin Bundling Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of this compound in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical role for the this compound family of actin bundling proteins in axon development, brain wiring and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Does this compound Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Role of this compound-1 in the Pathogenesis, Diagnosis, and Treatment of the Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. Expression of the actin-bundling protein this compound in cultured human dendritic cells correlates with dendritic morphology and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fascin1 Promotes Cell Migration of Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Localization of this compound to Dendritic Protrusions Regulates Postsynaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. How does this compound promote cancer metastasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound is a key regulator of breast cancer invasion that acts via the modification of metastasis-associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | this compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]
- 26. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Regulates Nuclear Movement and Deformation in Migrating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 29. Role of this compound in filopodial protrusion - PMC [pmc.ncbi.nlm.nih.gov]
The Vicious Grip of Fascin: Unraveling Its Role in Driving Cancer Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the primary cause of cancer-related mortality.[1] A key player in this complex and devastating process is a 55-kDa actin-bundling protein known as fascin.[2] While typically expressed at low levels in normal epithelial tissues, this compound is dramatically upregulated in a multitude of aggressive cancers, where its overexpression is a strong independent prognostic indicator of poor clinical outcomes, increased metastatic progression, and shorter survival.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the association between this compound overexpression and cancer metastasis. We will delve into the signaling pathways that regulate and are regulated by this compound, present quantitative data on its expression in various cancers, detail key experimental methodologies for its study, and explore its potential as a therapeutic target.
The Canonical Role of this compound: Architect of Invasion
This compound's primary and most well-understood function is its role as a potent actin-bundling protein.[6] It crosslinks individual actin filaments into tight, parallel bundles, providing the structural rigidity necessary for the formation of dynamic cellular protrusions.[7] These structures, including filopodia, lamellipodia, and invadopodia, are the physical tools cancer cells use to migrate, invade surrounding tissues, and ultimately metastasize.[8][9]
-
Filopodia and Lamellipodia: These finger-like and sheet-like protrusions, respectively, act as sensory and locomotive organelles, allowing cancer cells to probe their microenvironment and crawl through tissue.[10] this compound is essential for the formation and stability of these structures.[10]
-
Invadopodia: These are specialized, actin-rich protrusions that degrade the extracellular matrix (ECM), clearing a path for cancer cell invasion.[11] this compound is an integral component of invadopodia, contributing to their stability and protrusive force.[11]
The critical role of this compound in forming these invasive structures has been demonstrated in numerous studies. For instance, knockdown of this compound in glioma and melanoma cell lines leads to a significant reduction in the number of filopodia and a corresponding decrease in cell migration and invasion.[10][11]
Upstream Regulation: The Orchestration of this compound Overexpression
The aberrant expression of this compound in cancer is not a random event but is driven by specific signaling pathways activated within the tumor microenvironment. Several key inflammatory cytokines and transcription factors converge to induce this compound transcription:
-
NF-κB and JAK-STAT Signaling: Inflammatory cytokines such as Oncostatin M (OSM) and Interleukin-6 (IL-6), often present in the tumor microenvironment, activate the NF-κB and STAT3 transcription factors, which in turn directly bind to the this compound promoter and drive its expression.[3]
-
Hypoxia-Inducible Factor 1α (HIF1α): The hypoxic conditions prevalent in solid tumors lead to the stabilization of HIF1α, which has been shown to upregulate this compound expression, linking oxygen deprivation to increased cell motility.[8]
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway, a common event in many cancers, can also lead to increased this compound expression.[2] this compound, in turn, can further promote the nuclear localization of β-catenin, creating a positive feedback loop that enhances cancer progression.[2]
These regulatory mechanisms highlight the intricate connection between the tumor microenvironment, inflammatory signaling, and the acquisition of an invasive phenotype through this compound upregulation.
Downstream Consequences: this compound's Multifaceted Impact on Metastasis
Once overexpressed, this compound's influence extends beyond simply building invasive structures. It actively participates in and modulates several signaling pathways and cellular processes that are critical for metastatic success.
Epithelial-Mesenchymal Transition (EMT)
This compound expression is strongly associated with EMT, a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, a hallmark of metastatic progression.[5] High this compound expression often correlates with low E-cadherin expression, a key epithelial marker.[5][12] Studies have shown that this compound can induce EMT, in part through the Wnt/β-catenin signaling pathway.[2]
Regulation of Metastasis-Associated Molecules
This compound can modulate the expression and activity of other key players in the metastatic cascade:
-
Matrix Metalloproteinases (MMPs): this compound overexpression has been shown to upregulate the expression of MMP-2 and MMP-9, enzymes that are crucial for degrading the ECM and facilitating invasion.[13][14]
-
Urokinase-type Plasminogen Activator (uPA): this compound can also increase the expression of uPA, another critical component of the ECM degradation machinery.[13][14]
-
Breast Cancer Metastasis Suppressor-1 (BRMS1): In a significant finding, this compound has been shown to down-regulate the expression and nuclear translocation of the metastasis suppressor protein BRMS1.[13]
Metabolic Reprogramming
Emerging evidence indicates that this compound plays a role in cancer cell metabolism. It has been reported to enhance both glycolysis and mitochondrial oxidative phosphorylation.[15] This metabolic flexibility likely provides cancer cells with the energy and building blocks required for the demanding processes of invasion and metastasis.[15] this compound promotes glycolysis by increasing the expression of phosphofructokinase (PFKFB3) through the activation of the YAP1/TEAD signaling pathway.[15]
Non-Canonical Roles of this compound
Beyond its well-established actin-bundling function, this compound exhibits several non-canonical roles that also contribute to cancer metastasis:
-
Nuclear Functions: this compound can translocate to the nucleus, where it interacts with histones and is involved in DNA repair processes.[16][17] This may contribute to the resistance of cancer cells to DNA-damaging therapies.[16][17]
-
Microtubule Interaction: this compound can directly interact with microtubules, suggesting a role in coordinating the actin and microtubule cytoskeletons during cell migration.[18][19]
-
Mechanotransduction: this compound's interaction with the Linker of the Nucleoskeleton and Cytoskeleton (LINC) complex suggests a role in transmitting mechanical signals from the extracellular environment to the nucleus, influencing gene expression and cell behavior.[18]
Quantitative Data on this compound Expression in Cancer
The overexpression of this compound is a common feature across a wide range of human cancers and consistently correlates with more aggressive disease and poorer patient outcomes. The following tables summarize key quantitative findings from various studies.
| Cancer Type | This compound Expression in Cancer vs. Normal Tissue | Correlation with Metastasis | Impact on Survival | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Higher in 70.5% of cancer tissues vs. 13.1% in normal adjacent tissues. | Significantly correlated with lymph node metastasis. | High expression associated with reduced overall survival. | [8] |
| Colorectal Cancer (CRC) | High this compound expression in a significant percentage of adenocarcinomas. | Associated with lymph node metastasis and a higher risk of disease recurrence. | Patients with high this compound expression had a worse 3-year overall survival (11% vs. 43%). | [20][21] |
| Breast Cancer | Overexpression is associated with hormone receptor negativity and triple-negative subtype. | Significantly associated with poor disease-free and overall survival in late-stage breast cancer. | High this compound expression is a negative prognostic indicator. | [22][23] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Expressed in 95% of human PDAC. | Highly associated with vascular invasion. | High expression is associated with decreased overall survival. | [8] |
| Ovarian Cancer | Higher expression in high-grade serous tumors. | Associated with advanced stage cancer. | Correlated with poor overall survival in non-serous epithelial ovarian cancers. | [24] |
| Glioma | Expression increases with increasing grade of astrocytoma. | Downregulation of this compound inhibits in vitro invasion. | High expression is an independent predictor of poor prognosis. | [10][25] |
| Hypopharyngeal Squamous Cell Carcinoma (HSCC) | Overexpressed in HSCC tissues. | Significantly associated with lymph node metastasis. | Not explicitly stated, but association with metastasis suggests poor prognosis. | [8] |
Experimental Protocols for Studying this compound Function
Understanding the role of this compound in cancer metastasis has been facilitated by a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
siRNA-mediated Knockdown of this compound
Objective: To investigate the functional consequences of reduced this compound expression in cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U251, U87 for glioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) specifically targeting this compound mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.[10]
-
Verification of Knockdown: The efficiency of this compound knockdown is confirmed at the protein level by Western blotting and at the mRNA level by quantitative real-time PCR.[10]
-
Functional Assays: Transfected cells are then used in various functional assays, such as:
-
Adhesion Assays: To assess the ability of cells to attach to extracellular matrix components.[10]
-
Migration Assays: Using techniques like the Boyden chamber assay or wound-healing assay to quantify cell motility.[10]
-
Invasion Assays: Employing Matrigel-coated Boyden chambers to measure the ability of cells to invade through a basement membrane mimic.[10]
-
Immunofluorescence: To visualize changes in cell morphology, filopodia formation, and the actin cytoskeleton.[10]
-
In Vivo Xenograft Models
Objective: To assess the impact of this compound expression on tumor growth and metastasis in a living organism.
Methodology:
-
Cell Line Preparation: Cancer cells with manipulated this compound expression (e.g., stable knockdown or overexpression) are generated.[8]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[8]
-
Tumor Cell Implantation:
-
Subcutaneous Injection: Cells are injected subcutaneously to assess primary tumor growth. Tumor volume is measured regularly.[8]
-
Orthotopic Injection: Cells are injected into the organ of origin (e.g., tibia for osteosarcoma) to more accurately model the tumor microenvironment and metastatic process.[8]
-
Tail Vein Injection: Cells are injected into the tail vein to model the hematogenous spread and colonization of distant organs, such as the lungs.[9]
-
-
Monitoring and Analysis:
-
Tumor growth is monitored over time.
-
At the end of the experiment, mice are euthanized, and primary tumors and potential metastatic organs (e.g., lungs) are harvested.
-
Metastatic burden can be quantified by counting surface nodules or through histological analysis (e.g., H&E staining) of tissue sections.[8]
-
Immunohistochemistry (IHC) on Patient Samples
Objective: To determine the expression levels and localization of this compound in clinical tumor specimens and correlate these findings with clinicopathological parameters.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are obtained from patient archives.
-
Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer) to unmask the this compound epitope.
-
Immunostaining:
-
Sections are incubated with a primary antibody specific for this compound.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate is added to produce a colored precipitate at the site of antigen-antibody binding.
-
Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
-
Scoring and Analysis: The intensity and percentage of this compound-positive tumor cells are scored by a pathologist. This data is then statistically analyzed for correlations with clinical data such as tumor stage, grade, presence of metastasis, and patient survival.[20][22]
Visualizing the Network: Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound in Cancer Metastasis
Caption: Overview of this compound signaling in cancer metastasis.
Experimental Workflow for Investigating this compound's Role in Metastasis
Caption: Workflow for studying this compound in metastasis.
Therapeutic Targeting of this compound
Given its restricted expression in normal epithelial tissues and its causal role in promoting metastasis, this compound has emerged as a highly attractive therapeutic target.[3] Several small-molecule inhibitors of this compound have been developed that block its actin-bundling activity.[1][26] These inhibitors have shown promise in preclinical studies, effectively reducing cancer cell migration, invasion, and metastasis in mouse models.[26] Targeting this compound could represent a powerful anti-metastatic strategy, potentially applicable to a broad range of solid tumors.[16]
Conclusion and Future Directions
The evidence overwhelmingly points to this compound as a pivotal driver of cancer metastasis. Its overexpression, orchestrated by oncogenic signaling pathways, endows cancer cells with the migratory and invasive capabilities essential for their dissemination. This compound's influence extends beyond its canonical actin-bundling function to encompass the regulation of key metastatic genes, metabolic reprogramming, and even nuclear processes. The strong correlation between high this compound expression and poor clinical outcomes across numerous cancer types underscores its significance as both a prognostic biomarker and a high-value therapeutic target.
Future research should continue to explore the nuances of this compound's non-canonical functions and their contribution to metastasis. Further development and clinical testing of this compound inhibitors are warranted and hold the potential to provide a much-needed therapeutic option to combat metastatic disease. A deeper understanding of the complex regulatory networks governing this compound expression and function will undoubtedly open new avenues for the development of novel anti-cancer therapies.
References
- 1. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound Induces Epithelial-Mesenchymal Transition of Cholangiocarcinoma Cells by Regulating Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does this compound Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound-1 in Cancer Cell Metastasis: Old Target-New Insights | MDPI [mdpi.com]
- 9. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of this compound in the Migration and Invasiveness of Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. This compound is a key regulator of breast cancer invasion that acts via the modification of metastasis-associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Promotes Lung Cancer Growth and Metastasis by Enhancing Glycolysis and PFKFB3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scientists reveal how key cancer target could halt cancer spread | King's College London [kcl.ac.uk]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Prognostic significance of this compound expression in advanced colorectal cancer: an immunohistochemical study of colorectal adenomas and adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High this compound-1 expression in colorectal cancer identifies patients at high risk for early disease recurrence and associated mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound expression predicts an aggressive clinical course in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Inhibition of this compound in Cancer and Stromal Cells Blocks Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High Expression Levels of this compound-1 Protein in Human Gliomas and its Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Improving this compound inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fascin in Neuronal Development and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fascin is a highly conserved actin-bundling protein that plays a critical role in orchestrating the dynamic architecture of the cytoskeleton. In the nervous system, its function is paramount, underpinning fundamental processes from initial neuronal migration and axon guidance to the intricate plasticity of synapses in the mature brain. By organizing actin filaments into tight, parallel bundles, this compound provides the structural core for dynamic cellular protrusions such as filopodia and dendritic spines. This guide provides a comprehensive overview of the multifaceted roles of this compound in neuronal development and function, presents quantitative data on its impact, details key experimental methodologies for its study, and visualizes the signaling pathways that govern its activity. Understanding the molecular mechanisms of this compound offers significant potential for developing novel therapeutic strategies for neurological disorders and neurodegenerative diseases.
Introduction to this compound: The Architect of Neuronal Actin Bundles
The development and function of the nervous system are critically dependent on the precise regulation of the actin cytoskeleton. This compound, a 55-kDa monomeric protein, is a key player in this regulation. It is the primary crosslinker responsible for creating the tightly packed, parallel actin bundles that form the core of essential neuronal structures like the filopodia of axonal growth cones and dendritic spines.[1][2] There are three mammalian isoforms, with this compound-1 being the most widely expressed in the nervous system.[1] Its expression is notably high during embryonic and early postnatal development, suggesting a crucial role in the initial wiring of the brain, and it is downregulated in most parts of the adult brain.[1] Dysregulation of this compound function has been implicated in a range of neurological issues, from developmental defects in brain wiring to impaired synaptic plasticity.[3][4][5]
This compound in Neuronal Development
This compound's actin-bundling activity is essential for the motility and morphological changes that characterize developing neurons.
Neuronal Migration
During corticogenesis, newly born neurons migrate from their birthplace in the ventricular and subventricular zones (SVZ) to their final positions in the cortical plate. This process relies on dynamic changes in cell shape and motility. This compound is highly upregulated in migratory neuroblasts derived from the SVZ.[6][7] Studies in this compound-1 knockout mice reveal an abnormal rostral migratory stream (RMS) and a smaller olfactory bulb, indicating that this compound is a crucial regulator of neuroblast motility.[6][7] Lack of this compound significantly impairs the speed and directionality of neuroblast migration.[6]
Axon Guidance and Outgrowth
The growth cone, a sensory-motile structure at the tip of a developing axon, navigates the extracellular environment to find its correct synaptic target. This navigation is driven by filopodia, which are finger-like protrusions that explore the environment for guidance cues.[1] this compound is highly enriched in these growth cone filopodia, where it bundles actin filaments to provide structural support and drive their protrusion.[3][8]
Inhibition of this compound's bundling activity, either pharmacologically with small molecules like NP-G2-044 or through genetic knockdown, leads to severe defects in axon outgrowth and branching.[1][3] Neurons with compromised this compound function exhibit smaller growth cones with fewer and shorter filopodia, resulting in truncated axons and a significant reduction in collateral branching.[3][9]
Dendrite Morphology and Spine Formation
While initially thought to be primarily axonal, recent studies have demonstrated that this compound is also present and functionally important in dendritic compartments.[4][10] It localizes to developing dendritic filopodia and is enriched in mature dendritic spines, the postsynaptic sites of most excitatory synapses.[4][10] In Drosophila sensory neurons, this compound is required for the formation and dynamics of specific types of terminal dendrite branches, acting as a key effector downstream of transcription factors that define neuronal class-specific morphology.[11][12] Super-resolution imaging reveals that within mature spine heads, this compound is organized into discrete nanoscale foci.[4]
This compound in Neuronal Function
In the mature nervous system, this compound's role shifts from large-scale developmental processes to the fine-tuning of synaptic structure and function.
Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. This process often involves morphological changes in dendritic spines. Given its localization in spines, this compound is a key regulator of this structural and functional plasticity.[4][13] CRISPR-mediated knockout of this compound-1 in mature hippocampal neurons has been shown to impair synaptic potentiation without affecting baseline excitatory synaptic transmission.[4][13] This suggests that this compound-dependent actin remodeling is crucial for the structural changes that accompany long-term potentiation (LTP).
Interaction with Other Cytoskeletal Regulators
This compound's function is modulated by and, in turn, modulates other cytoskeletal proteins. It protects actin bundles from disassembly by the severing protein cofilin, thereby stabilizing these structures.[2] this compound also interacts with the neuron-specific protein Rufy3 in axonal growth cones. Knockdown of Rufy3 impairs the proper distribution of this compound and F-actin, leading to decreased axon length and an increased number of neurons with multiple axons, highlighting a cooperative role in axon specification and elongation.[9][14]
Quantitative Data on this compound Function
The following tables summarize quantitative findings from key studies, illustrating the significant impact of this compound on neuronal morphology.
Table 1: Effect of Pharmacological Inhibition of this compound on Axon Growth in Rat Hippocampal Neurons
| Parameter | Control (DMSO) | 15 µM NP-G2-044 | P-value | Reference |
| Primary Axon Length (µm) | 250 (approx.) | 150 (approx.) | p=0.0338 | [4] |
| Secondary Axon Length (µm) | 175 (approx.) | 50 (approx.) | p<0.001 | [4] |
| Tertiary Axon Length (µm) | 40 (approx.) | 10 (approx.) | p=0.0024 | [4] |
| Number of Branch Points | 12 (approx.) | 4 (approx.) | p<0.0001 | [4] |
| Data are approximations derived from graphical representations in the cited literature. Treatment was for 4 days in vitro. |
Table 2: Phenotype of this compound-1 Deficient Mouse Neurons and Fibroblasts
| Cell Type | Parameter | Wild-Type | This compound-1 Knockout | P-value | Reference |
| DRG Neurons | Growth Cone Size | Normal | Smaller | - | [9] |
| Filopodia Number | Normal | Fewer | - | [9] | |
| Filopodia Length | Normal | Shorter | - | [9] | |
| Embryonic Fibroblasts | Filopodia Number per Cell | 10.7 | 5.3 | p<0.001 | [7] |
| Filopodia Length (µm) | 4.0 | 2.1 | p=0.012 | [7] | |
| Filopodia Lifetime (sec) | 68.3 | 31.9 | p<0.001 | [7] | |
| DRG: Dorsal Root Ganglion. |
Signaling Pathways Involving this compound
This compound's activity is tightly regulated by upstream signaling cascades and it also participates in downstream signaling events.
Regulation by Protein Kinase C (PKC)
One of the most well-characterized regulatory mechanisms of this compound is phosphorylation by Protein Kinase C (PKC).[15] PKC phosphorylates this compound-1 at Serine 39 (S39), which lies within its N-terminal actin-binding site.[15] This phosphorylation event inhibits this compound's ability to bundle actin.[15] In migrating neuroblasts, a tightly regulated cycle of this compound phosphorylation and dephosphorylation is essential for efficient motility.[6][7] This signaling nexus can be influenced by extracellular signals, including cannabinoid signaling, which modulates the interaction between this compound and PKC.[16] The Rho GTPase Rac, acting via its effector Pak1, can also positively regulate the this compound-PKC interaction.[15]
Interaction with Rufy3 in Axon Elongation
The neuron-specific protein Rufy3 interacts directly with this compound in the growth cone. This interaction is crucial for organizing the actin cytoskeleton to promote axon elongation and ensure the development of a single axon. Rufy3 helps to properly localize this compound and F-actin within the growth cone, and its disruption leads to cytoskeletal disorganization and aberrant neuronal morphology.[9][14]
Non-Canonical Roles: Mechanotransduction and Microtubule Interaction
Beyond its canonical actin-bundling role, this compound is involved in more complex signaling pathways.
-
Mechanotransduction: this compound interacts with the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, a molecular bridge that connects the cytoskeleton to the nucleus. This connection allows for the transmission of mechanical forces from the cell's exterior to the nucleus, potentially influencing gene expression.[15][17]
-
Microtubule Crosstalk: this compound can directly bind to microtubules, a function independent of its actin-bundling activity. This interaction regulates microtubule dynamics and is important for focal adhesion turnover and cell migration. Downstream of this interaction, this compound forms a complex with Focal Adhesion Kinase (FAK) and Src, indicating a role in integrating cytoskeletal changes with adhesion signaling.[15][18]
Experimental Protocols for Studying this compound in Neurons
Investigating the role of this compound requires a combination of molecular biology, cell culture, and advanced imaging techniques.
Immunofluorescence Staining for this compound Localization
This protocol is for visualizing the subcellular localization of this compound in cultured neurons.
Materials:
-
Primary neuronal culture on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Fascin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, diluted in Blocking Buffer)
-
Nuclear Stain: DAPI or Hoechst (optional)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Aspirate culture medium and gently wash cells once with warm PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature (RT).[19][20]
-
Washing: Rinse the cells three times with PBS for 5 minutes each.[20]
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 5-10 minutes at RT. This step is necessary for antibodies to access intracellular epitopes.[19]
-
Washing: Repeat the washing step (3x with PBS).
-
Blocking: Add Blocking Buffer and incubate for 1 hour at RT to reduce non-specific antibody binding.[19]
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary anti-fascin antibody. Incubate overnight at 4°C or for 1-2 hours at RT in a humidified chamber.[21]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorescent secondary antibody. Incubate for 1 hour at RT, protected from light.[21]
-
Washing: Repeat the washing step (3x with PBS), keeping the samples protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium (with DAPI if desired). Seal the edges with nail polish.[20]
-
Imaging: Visualize using a fluorescence or confocal microscope.
Time-Lapse Imaging of Growth Cone Dynamics
This technique allows for the real-time visualization of this compound's role in growth cone motility and filopodial dynamics.
Methodology Overview:
-
Cell Preparation: Culture primary neurons (e.g., embryonic cortical neurons) in a 3D Matrigel matrix on a glass-bottom dish, which mimics the in vivo environment.[5][6]
-
Transfection: Transfect neurons with plasmids encoding fluorescently-tagged proteins, such as GFP-Fascin and RFP-Actin, to visualize the cytoskeleton.
-
Microscopy Setup: Use a live-cell imaging system equipped with an environmental chamber to maintain temperature (37°C), CO2 (5%), and humidity. A spinning-disk confocal or a super-resolution microscope is ideal for visualizing fine structures like filopodia.[5][6]
-
Image Acquisition: Acquire time-lapse sequences, capturing images every 5-30 seconds for a duration of 10-60 minutes to observe dynamic processes.[22]
-
Pharmacological Manipulation: To test this compound's function directly, a this compound-specific inhibitor (e.g., 15 µM NP-G2-044) or a vehicle control (DMSO) can be added to the culture medium during the imaging session.[1][4]
-
Data Analysis: Use image analysis software (e.g., FIJI with plugins like Simple Neurite Tracer) to quantify parameters such as growth cone area, filopodia number, length, and dynamics (extension/retraction rates), and axon elongation speed.[4][23]
In Vitro TIRF Microscopy of this compound-Actin Bundling
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the high-resolution visualization of molecular interactions near the coverslip surface, making it ideal for in vitro reconstitution assays.
Methodology Overview:
-
Protein Purification: Purify actin and this compound-1 proteins. Label a fraction of the actin monomers with a fluorescent dye (e.g., Oregon Green) and this compound with another (e.g., TMR).[24]
-
Flow Chamber Preparation: Prepare a microfluidic flow chamber passivated with BSA to prevent non-specific protein adhesion. Anchor spectrin-actin "seeds" to the surface to initiate actin filament growth.[25]
-
Reaction Initiation: Flow a mixture containing fluorescently-labeled actin monomers, ATP, and a polymerization buffer into the chamber to grow single actin filaments from the seeds.
-
Bundling Observation: Introduce fluorescently-labeled this compound into the chamber. Observe the binding of this compound to the actin filaments and the subsequent formation of bundles in real-time.[26]
-
Data Acquisition and Analysis: Acquire images every 5-10 seconds. Analyze the kinetics of this compound binding, the rate of bundle formation, and the structural characteristics of the resulting bundles (e.g., inter-filament spacing).[24][25]
This compound as a Therapeutic Target
Given its critical role in cell motility, this compound has been extensively studied as a target in cancer metastasis.[27] Small molecule inhibitors, such as NP-G2-044, have been developed to block its actin-bundling activity and have shown anti-metastatic effects in preclinical models.[28][29] The insights gained from oncology are now paving the way for exploring this compound as a therapeutic target in the nervous system. Modulating this compound activity could hold potential for promoting neural repair after injury by influencing axon regeneration or for correcting aberrant neuronal connectivity in developmental disorders.[26] Conversely, in conditions characterized by excessive or misdirected neuronal growth, inhibiting this compound might prove beneficial.
Conclusion
This compound is far more than a simple structural protein; it is a dynamic regulator of the neuronal cytoskeleton, essential for the precise choreography of neuronal development and the ongoing plasticity of the mature brain. Its functions in neuronal migration, axon guidance, dendrite morphogenesis, and synaptic plasticity are fundamental to the formation and function of neural circuits. The continued elucidation of the signaling pathways that control this compound and its downstream effects, aided by the advanced experimental techniques outlined in this guide, will undoubtedly uncover new avenues for therapeutic intervention in a host of neurological and neurodegenerative diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Time-Lapse Super-Resolution Imaging and Optical Manipulation of Growth Cones in Elongating Axons and Migrating Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Lapse Super-Resolution Imaging and Optical Manipulation of Growth Cones in Elongating Axons and Migrating Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fascin1 Is dispensable for mouse development but is favorable for neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Logic of Cellular Diversification in the Mouse Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell stretchers and the LINC complex in mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Rufy3, a protein specifically expressed in neurons, interacts with actin-bundling protein this compound to control the growth of axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Regulates the Migration of Subventricular Zone-Derived Neuroblasts in the Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A direct interaction between this compound and microtubules contributes to adhesion dynamics and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 20. arigobio.com [arigobio.com]
- 21. biotium.com [biotium.com]
- 22. imagescience.org [imagescience.org]
- 23. Automated identification of axonal growth cones in time-lapse image sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound- and α-Actinin-bundled networks contain intrinsic structural features that drive protein sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-induced bundling protects actin filaments from disassembly by cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Cooperative bundling by this compound generates actin structures with architectures that depend on filament length [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. First-In-Class this compound Inhibitor - Protheragen [protheragen.com]
- 29. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Dynamic Landscape of Fascin: A Technical Guide to its Subcellular Localization Under Diverse Cellular Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fascin is a highly conserved, 55-kDa actin-bundling protein that plays a pivotal role in organizing filamentous actin (F-actin) into tightly packed, parallel bundles.[1] These structures are fundamental to the architecture and dynamics of various cellular protrusions, including filopodia, microspikes, and invadopodia, which are critical for cell motility, adhesion, and invasion.[1][2] While traditionally viewed as a cytoplasmic protein, emerging evidence reveals a more complex subcellular distribution, with this compound also localizing to the nucleus and the nuclear periphery.[3][4]
The subcellular localization of this compound is not static; it is dynamically regulated by a variety of signaling pathways and post-translational modifications, and its distribution is significantly altered in pathological states, most notably in cancer.[5][6] In many epithelial cancers, this compound is highly upregulated and its expression correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis.[1][7] This guide provides an in-depth overview of the subcellular localization of this compound under normal physiological conditions and its redistribution during key cellular processes such as cell migration and in the context of cancer. We will delve into the signaling pathways that govern its localization and provide detailed experimental protocols for its study.
Data Presentation: Subcellular Localization of this compound
The subcellular distribution of this compound is contingent on cell type, physiological state, and the presence of external stimuli. The following tables summarize the known localization patterns of this compound under different conditions.
| Cellular Compartment | Localization in Normal/Physiological Conditions | Key Functions | References |
| Cytoplasm | |||
| Filopodia & Microspikes | Enriched at the leading edge of migrating cells, neuronal growth cones, and dendritic cells. | Sensing the extracellular environment, cell migration, and cell-cell adhesion. | [1][2] |
| Lamellipodia | Present in the lamellipodia of migrating cells, often co-localizing with other actin-binding proteins. | Formation of broad, sheet-like protrusions that drive cell crawling. | [2] |
| Stress Fibers | Found along contractile actin bundles in various cell types. | Maintenance of cell shape, adhesion, and mechanotransduction. | [2] |
| Invadopodia/Podosomes | Localized to these protrusive, matrix-degrading structures in invasive cells (e.g., cancer cells, macrophages). | Extracellular matrix degradation and invasion. | [1] |
| Nuclear Periphery | Associated with the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex. | Mechanotransduction, nuclear positioning, and regulating nuclear shape. | [8][9] |
| Nucleus | Present within the nucleoplasm and associated with the nucleolus. | Regulation of nuclear actin, chromatin organization, and nucleolar architecture.[3][4] | [3][4] |
| Condition | Change in Subcellular Localization | Functional Implications | References |
| Cancer | |||
| Breast Cancer | Increased cytoplasmic and nuclear this compound. Phosphorylated this compound (pthis compound) is enriched in the nucleus of carcinoma cells compared to benign tissue. | Enhanced cell motility, invasion, and metastasis. Nuclear this compound may regulate gene expression. | [10] |
| Colorectal Cancer | Upregulated cytoplasmic expression in adenomas and adenocarcinomas. | Correlates with aggressive tumor phenotype and poor prognosis. | [11] |
| Glioma | Localized to the perinuclear cytoplasm and actin-rich membrane ruffles at the leading edge of migrating cells. | Promotes glioma cell migration and invasion. | [12] |
| Ovarian Cancer | Highly expressed in both cancer and stromal cells, particularly at the tumor-stroma interface. | Facilitates coordinated migration of cancer and stromal cells, promoting metastasis. | |
| Cell Migration | |||
| General Migration | Concentrated at the leading edge in filopodia and lamellipodia. | Directional sensing and protrusion formation to guide cell movement. | [2] |
| Invasive Migration | Accumulates in invadopodia for matrix degradation and invasion. | Enables cells to penetrate basement membranes and invade surrounding tissues. | [1] |
| Cytoskeletal Stress | |||
| Post-mitosis | Transiently localizes to the nucleus. | Contributes to the assembly of nuclear F-actin, which is important for nuclear expansion in early G1 phase. | [4][13] |
A study on breast cancer tissues provided quantitative data on this compound localization:
| Tissue Type | Mean Intensity of Cytosolic this compound (Arbitrary Units) | Mean Intensity of Nuclear pthis compound (Arbitrary Units) |
| Benign (BN) | 0.61 ± 0.33 | 0.56 ± 0.53 |
| Carcinoma (CA) | 1.69 ± 1.03 | 1.88 ± 1.11 |
| Data from a study on breast cancer tissue microarrays, where intensity was scored from 0 (negative) to 3 (high).[10] |
Signaling Pathways Regulating this compound Localization
The subcellular distribution of this compound is tightly controlled by complex signaling networks. Below are diagrams of key pathways that regulate this compound's localization and function.
Figure 1: PKC and Rac Signaling Pathway. This pathway illustrates how extracellular signals can lead to the activation of Rac GTPase, which in turn activates PAK1 and then PKC. PKC phosphorylates this compound on Serine 39, which inhibits its actin-bundling activity and promotes its localization to the cell margins.[5][14]
Figure 2: Prostaglandin Signaling Pathway. Prostaglandins, through their receptors, activate a downstream signaling cascade that regulates the nuclear and perinuclear localization of this compound. This nuclear pool of this compound has been implicated in modulating nucleolar architecture.[3][15]
Experimental Protocols
Accurate determination of this compound's subcellular localization is crucial for understanding its function. Below are detailed protocols for immunofluorescence confocal microscopy and subcellular fractionation followed by Western blotting.
Immunofluorescence and Confocal Microscopy
This method allows for the visualization of this compound within the cellular context.
Figure 3: Immunofluorescence Workflow. A stepwise representation of the immunofluorescence protocol for this compound localization studies.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibody: anti-Fascin antibody (species-specific)
-
Secondary antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Fascin primary antibody in the blocking solution according to the manufacturer's instructions and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in separate channels for this compound and DAPI, and merge to determine subcellular localization.
Subcellular Fractionation and Western Blotting
This biochemical approach allows for the quantification of this compound in different cellular compartments.
Figure 4: Subcellular Fractionation Workflow. A flowchart detailing the steps for separating cytoplasmic and nuclear fractions for subsequent Western blot analysis of this compound.
Materials:
-
Cultured cells
-
PBS, ice-cold
-
Cytoplasmic lysis buffer (e.g., buffer containing a mild non-ionic detergent like NP-40 or Triton X-100)
-
Nuclear lysis buffer (e.g., RIPA buffer or a high-salt buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: anti-Fascin, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 or anti-Histone H3 (nuclear marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS and harvest them using a cell scraper.
-
Cytoplasmic Lysis: Resuspend the cell pellet in ice-cold cytoplasmic lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 15 minutes with gentle vortexing.
-
First Centrifugation: Centrifuge the lysate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Collect Cytoplasmic Fraction: Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Wash Nuclei: Wash the nuclear pellet with ice-cold cytoplasmic lysis buffer to remove any remaining cytoplasmic contaminants and centrifuge again.
-
Nuclear Lysis: Resuspend the washed nuclear pellet in ice-cold nuclear lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei and solubilize nuclear proteins.
-
Second Centrifugation: Centrifuge the nuclear lysate at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet any insoluble debris.
-
Collect Nuclear Fraction: Collect the supernatant, which contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against this compound, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative abundance of this compound in each fraction.
-
Conclusion
The subcellular localization of this compound is a dynamic and tightly regulated process that is integral to its diverse cellular functions. While its role in the cytoplasm organizing actin bundles in migratory protrusions is well-established, the discovery of its presence and functions in the nucleus and at the nuclear periphery has opened new avenues of research. In cancer, the altered expression and localization of this compound contribute significantly to the malignant phenotype, making it an attractive target for therapeutic intervention. The experimental protocols detailed in this guide provide robust methods for investigating the subcellular distribution of this compound, which will be instrumental in further elucidating its complex roles in health and disease. A deeper understanding of the mechanisms that control this compound's localization will undoubtedly provide novel insights for the development of strategies to combat cancer metastasis and other this compound-related pathologies.
References
- 1. This compound: Invasive filopodia promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prostaglandins regulate nuclear localization of this compound and its function in nucleolar architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear this compound regulates cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates Nuclear Movement and Deformation in Migrating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prognostic significance of this compound expression in advanced colorectal cancer: an immunohistochemical study of colorectal adenomas and adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunolocalization of this compound, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Prostaglandins regulate nuclear localization of this compound and its function in nucleolar architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanical Landscape of Fascin-Induced Actin Bundles: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanical properties of fascin-induced actin bundles, tailored for researchers, scientists, and drug development professionals. This compound, an actin-bundling protein, plays a crucial role in forming rigid, tightly packed actin filament structures essential for cellular processes like filopodia formation, cell migration, and invasion.[1][2] Its overexpression is strongly correlated with poor prognosis and metastatic progression in various cancers, making it a significant target for therapeutic intervention.[1] This document delves into the quantitative mechanical characteristics of these bundles, details the experimental protocols for their analysis, and illustrates the key regulatory signaling pathways.
Quantitative Mechanical Properties of this compound-Actin Bundles
The mechanical resilience of this compound-induced actin bundles is critical to their biological function. This resilience is quantified by several key parameters, including persistence length, bending stiffness, and Young's modulus. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Persistence Length of this compound-Induced Actin Bundles
| This compound:Actin Molar Ratio | Persistence Length (Lp) (µm) | Experimental Conditions | Reference |
| 0:1 (F-actin control) | ~10 | In solution, fluorescently labeled actin | [3][4] |
| 1:7 | Increased from ~10 µm | In solution, fluorescently labeled actin | [3][4] |
| 1:4 | Increased from ~10 µm | In solution, fluorescently labeled actin | [3][4] |
| 1:2 | up to 150 | In solution, fluorescently labeled actin | [3][4] |
| 0.05 | 53 ± 12 | Encapsulated in GUVs | [5] |
| 0.5 | 173 ± 41 | Encapsulated in GUVs | [5] |
Table 2: Bending Stiffness and Other Mechanical Properties of Actin Bundles
| Property | Value | Experimental Conditions | Reference |
| Bending Stiffness (κ) | Orders of magnitude variation depending on ABP type, concentration, and bundle size | In vitro reconstituted actin bundles with this compound, α-actinin, or l-plastin | [6] |
| Young's Modulus (E) | ~60 ± 9.9 MPa (for cation-induced bundles) | AFM on depletion- and cation-induced actin bundles | [7] |
| Rupture Force | 40-80 pN (for α-actinin-actin bonds) | Optical tweezers on single molecule α-actinin-actin bonds | [8] |
Key Experimental Protocols
The characterization of the mechanical properties of this compound-actin bundles relies on a suite of advanced biophysical techniques. Below are detailed methodologies for some of the most critical experiments.
In Vitro Reconstitution of this compound-Actin Bundles
A prerequisite for any mechanical study is the successful in vitro reconstitution of this compound-actin bundles.
Materials:
-
G-actin (rabbit skeletal muscle)
-
Recombinant this compound protein
-
Actin polymerization buffer (e.g., F-buffer: 20 mM Tris, 5 mM ATP, 20 mM MgCl₂, 2 mM CaCl₂, 1 M KCl, and 2 mM DTT, pH 7.5)[3]
-
Fluorescent phalloidin (B8060827) (for visualization)
Procedure:
-
Actin Polymerization: Reconstitute lyophilized G-actin in G-buffer. Initiate polymerization by adding F-buffer to the desired final concentration of actin (e.g., 1.5 µM).[9] Incubate at room temperature for at least 30 minutes to allow for filament formation.
-
This compound Addition: Add purified this compound protein to the polymerized F-actin at the desired molar ratio (e.g., 1:2 this compound to actin).[10]
-
Incubation: Incubate the mixture for an additional 30 minutes to allow for bundle formation.[9]
-
Stabilization and Visualization: For fluorescence microscopy, add fluorescently labeled phalloidin to stabilize and visualize the actin filaments and bundles.
Measurement of Bending Stiffness using Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the visualization of the thermal fluctuations of individual actin bundles near a surface, from which the bending stiffness can be calculated.
Materials:
-
Reconstituted this compound-actin bundles
-
TIRF microscope with a high-sensitivity camera
-
Flow cell
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Flow Cell Preparation: Prepare a flow cell by assembling a glass slide and a coverslip with double-sided tape to create a channel.
-
Sample Introduction: Introduce the solution containing fluorescently labeled this compound-actin bundles into the flow cell.
-
Image Acquisition: Acquire time-lapse images of the thermally fluctuating bundles using the TIRF microscope. Capture images at a high frame rate to accurately track the bundle's shape changes over time.
-
Data Analysis:
-
Trace the contour of individual bundles in each frame of the time-lapse series.
-
Calculate the tangent correlation function along the contour of each bundle.
-
Fit the tangent correlation function to an exponential decay to extract the persistence length (Lp).
-
Calculate the bending stiffness (κ) using the formula: κ = Lp * k_B * T, where k_B is the Boltzmann constant and T is the absolute temperature.[6]
-
Mechanical Testing with Atomic Force Microscopy (AFM)
AFM can be used to directly probe the mechanical properties of individual actin bundles, such as their Young's modulus.
Materials:
-
Reconstituted this compound-actin bundles
-
Atomic Force Microscope (AFM)
-
AFM cantilevers with a sharp tip
-
Substrate for sample immobilization (e.g., mica)
Procedure:
-
Sample Immobilization: Deposit the reconstituted this compound-actin bundles onto a freshly cleaved mica surface. Allow the bundles to adhere to the surface.
-
AFM Imaging: Image the bundles in tapping mode to identify suitable, well-defined structures for mechanical testing.
-
Force Spectroscopy:
-
Position the AFM tip over the center of an actin bundle.
-
Perform force-indentation measurements by pressing the tip into the bundle and recording the cantilever deflection as a function of the piezo displacement.
-
Collect multiple force curves at different locations along the bundle.
-
-
Data Analysis:
-
Convert the force-indentation curves into force-versus-indentation depth plots.
-
Fit the indentation portion of the curves to the Hertz model for a cylindrical indenter on an elastic cylinder to extract the Young's modulus (E) of the bundle.[7]
-
Probing Unbinding Forces with Optical Tweezers
Optical tweezers can be employed to measure the rupture force of the bonds between this compound and actin filaments, providing insights into the strength of the crosslinks.
Materials:
-
Reconstituted this compound-actin bundles
-
Dual-trap optical tweezers setup
-
Silica beads coated with a protein that binds to actin (e.g., NEM-modified myosin)
-
Flow cell
Procedure:
-
Dumbbell Assembly: In a flow cell, trap two beads functionalized to bind actin. Capture a single fluorescently labeled actin filament between the two beads to form a "dumbbell".
-
Bundle Interaction: Bring the actin dumbbell into contact with another actin filament that is part of a this compound-induced bundle and is attached to a surface or another bead.
-
Force Measurement: Move one of the trapped beads at a constant velocity to apply a pulling force on the this compound-actin crosslink. Record the force until the bond ruptures, which is observed as a sudden drop in force.
-
Data Analysis: The peak force just before the drop is the rupture force. Repeat the measurement multiple times to obtain a distribution of rupture forces.
Signaling Pathways and Experimental Workflows
The mechanical properties and dynamics of this compound-actin bundles are tightly regulated within the cell. A key regulatory mechanism is the phosphorylation of this compound, which modulates its actin-bundling activity.
Signaling Pathway of this compound Regulation
Protein Kinase C (PKC) plays a central role in regulating this compound's function. Upstream signals, including those from Rho GTPases like Rac and Rho, can activate PKC.[11][12][13] Activated PKC then phosphorylates this compound at Serine 39 (S39), which inhibits its actin-bundling activity and leads to the disassembly of this compound-induced bundles.[5][14][15]
Caption: Signaling pathway regulating this compound-actin bundling.
Experimental Workflow for Mechanical Characterization
A typical workflow for investigating the mechanical properties of this compound-induced actin bundles involves several key stages, from sample preparation to data analysis and interpretation.
Caption: Experimental workflow for mechanical characterization.
This technical guide provides a foundational understanding of the mechanical properties of this compound-induced actin bundles. The presented data, protocols, and pathways offer a valuable resource for researchers aiming to elucidate the role of these structures in health and disease, and for professionals in the pharmaceutical industry seeking to develop novel therapeutics targeting the mechanical underpinnings of cancer metastasis.
References
- 1. theorie.physik.uni-muenchen.de [theorie.physik.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Viscoelastic Properties of Actin/Filamin Networks: Cross-Linked versus Bundled Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphology and Viscoelasticity of Actin Networks Formed with the Mutually Interacting Crosslinkers: Palladin and Alpha-actinin | PLOS One [journals.plos.org]
- 5. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin-binding proteins sensitively mediate F-actin bundle stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin Bundle Nanomechanics and Organization Are Modulated by Macromolecular Crowding and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin Cross-link Assembly and Disassembly Mechanics for α-Actinin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Force Production by a Bundle of Growing Actin Filaments Is Limited by Its Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crowding tunes the organization and mechanics of actin bundles formed by crosslinking proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel Rho-dependent pathway that drives interaction of this compound-1 with p-Lin-11/Isl-1/Mec-3 kinase (LIMK) 1/2 to promote this compound-1/actin binding and filopodia stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diffusing wave spectroscopy microrheology of actin filament networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound structural plasticity mediates flexible actin bundle construction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Purifying Recombinant Fascin for In Vitro Functional Assays: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fascin is a highly conserved, 55 kDa actin-bundling protein crucial for the formation of dynamic actin-based cellular structures such as filopodia, microspikes, and membrane ruffles.[1][2][3] Its activity is integral to cell motility, migration, and invasion, making it a significant target of interest in cancer research and for the development of novel therapeutics.[4][5][6] In vitro assays using purified recombinant this compound are essential for dissecting its molecular mechanisms and for screening potential inhibitors. This application note provides a detailed protocol for the expression and purification of recombinant human this compound-1 and its subsequent use in a classic in vitro actin-bundling assay.
Principle of this compound Purification
The purification of recombinant this compound typically involves its overexpression in a suitable host system, followed by affinity chromatography to capture the tagged protein. Subsequent polishing steps, such as ion exchange and size exclusion chromatography, are often employed to achieve high purity. The choice of expression system and affinity tag can influence the final yield and purity of the protein.
Experimental Protocols
Part 1: Recombinant Human this compound-1 Expression and Purification
This protocol describes the expression of N-terminally His-tagged human this compound-1 in E. coli and its purification using immobilized metal affinity chromatography (IMAC), followed by size exclusion chromatography (SEC).
1.1. Expression in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N-terminally His-tagged human this compound-1.
-
Culture Growth: Inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The following day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to culture the cells at a reduced temperature, for instance, 18-25°C, for 16-18 hours to enhance protein solubility.
-
Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C until further use.
1.2. Purification by Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Perform lysis by sonication on ice or by using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble His-tagged this compound.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing purified this compound.
1.3. Size Exclusion Chromatography (SEC) for Final Polishing
-
Buffer Exchange: Pool the fractions containing the purest this compound and concentrate them using an appropriate centrifugal filter device. During concentration, exchange the buffer to SEC Buffer.
-
SEC: Load the concentrated, buffer-exchanged protein onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.
-
Concentration and Storage: Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. For long-term storage, the addition of 10-20% glycerol (B35011) is recommended.[7]
Purification Workflow Diagram
Caption: Workflow for recombinant this compound purification.
Part 2: In Vitro Actin-Bundling Assay (Co-sedimentation)
This assay is a classic method to assess the ability of this compound to bundle F-actin. Bundled actin filaments will pellet at a lower centrifugation speed than individual filaments.
2.1. Materials
-
Purified recombinant this compound protein
-
Monomeric actin (G-actin)
-
General Actin Buffer (G-Buffer)
-
Actin Polymerization Buffer (10X)
-
This compound Dilution Buffer
2.2. Protocol
-
Actin Polymerization: Prepare a solution of G-actin in G-Buffer. Induce polymerization to F-actin by adding 1/10th volume of 10X Actin Polymerization Buffer and incubate at room temperature for at least 1 hour.
-
Reaction Setup: In microcentrifuge tubes, set up reactions containing F-actin and varying concentrations of this compound in this compound Dilution Buffer. Include a control with F-actin alone. A typical final concentration for actin is 5-15 µM, with this compound concentrations ranging from sub-molar to several-fold molar excess.[8]
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes to allow for bundle formation.
-
Low-Speed Centrifugation: Centrifuge the samples at a low speed (e.g., 10,000 x g) for 30 minutes at room temperature.[8][9] This will pellet the actin bundles, while individual actin filaments will remain in the supernatant.
-
Sample Collection: Carefully separate the supernatant from the pellet. Resuspend the pellet in an equal volume of 1X SDS-PAGE sample buffer as the supernatant.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. The presence of this compound and actin in the pellet fraction indicates actin-bundling activity. The amount of actin in the pellet will increase with higher concentrations of this compound.
Actin-Bundling Assay Workflow
Caption: Workflow of the in vitro actin-bundling assay.
Data Presentation
Table 1: Buffer Compositions for Recombinant this compound Purification
| Buffer Name | Components |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mM PMSF, Protease Inhibitor Cocktail |
| Wash Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT |
| Elution Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole, 1 mM DTT |
| SEC Buffer | 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT[10] |
Table 2: Buffer Compositions for Actin-Bundling Assay
| Buffer Name | Components |
| G-Buffer | 2 mM Tris-HCl (pH 7.4), 0.2 mM CaCl₂, 0.2 mM ATP, 1 mM DTT[8] |
| 10X Actin Polymerization Buffer | 500 mM KCl, 20 mM MgCl₂, 10 mM ATP[8] |
| This compound Dilution Buffer | 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT |
Table 3: Example Quantitative Data for this compound-Actin Interaction
| Parameter | Value | Reference |
| Actin-Binding Affinity (Kd) | ~0.15 µM | [11] |
| Molar Ratio for Bundling (Actin:this compound) | 4:1 to 10:1 | [10] |
| Actin Concentration in Assay | 5 - 15 µM | [8] |
| This compound Concentration in Assay | 0.1 - 15 µM | [8] |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful purification of recombinant this compound and the subsequent characterization of its actin-bundling activity. High-quality, purified this compound is an invaluable tool for in-depth biochemical and structural studies, as well as for the screening and development of novel therapeutic agents targeting this compound-dependent cellular processes. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, advancing our understanding of this compound's role in both normal physiology and disease.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. nkmaxbio.com [nkmaxbio.com]
- 3. This compound, an Actin-bundling Protein, Induces Membrane Protrusions and Increases Cell Motility of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Cell Migration: More Than an Actin Bundling Protein [mdpi.com]
- 5. Immunolocalization of this compound, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mybiosource.com [mybiosource.com]
- 8. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cooperative bundling by this compound generates actin structures with architectures that depend on filament length [frontiersin.org]
- 10. This compound protein (human, recombinant) - 1.0 mg | HYPERMOL® [hypermol.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Staining of Fascin in Cultured Cells
Introduction
Fascin is a highly conserved, 55-kDa actin-bundling protein crucial for forming dynamic cell protrusions like filopodia, lamellipodia, and microspikes.[1][2] Its primary role is to organize filamentous actin (F-actin) into tight, parallel bundles, which provides mechanical support for these structures.[2] Consequently, this compound is integral to cell adhesion, migration, and invasion.[2] While its expression is typically low in normal epithelial tissues, it is significantly upregulated in various cancers, where it correlates with increased metastatic potential and poor prognosis.[2][3][4][5] This makes this compound a protein of high interest in cancer research and drug development. Immunofluorescence (IF) is a key technique used to visualize the subcellular localization of this compound and to study its role in cytoskeletal organization and cell motility.[1][6]
This document provides a detailed protocol for the immunofluorescent staining of this compound in cultured cells, guidance on fixation and permeabilization, and an example of a relevant signaling pathway.
Experimental Protocols
I. Choice of Fixation and Permeabilization Method
The selection of an appropriate fixation and permeabilization method is critical for successful immunofluorescence and depends on the specific primary antibody and the antigen's location.
-
Paraformaldehyde (PFA) Fixation with Triton X-100 Permeabilization: This is a common and reliable method. PFA is a cross-linking fixative that preserves cellular morphology well by forming covalent bonds between proteins.[7][8][9] Following fixation, a detergent like Triton X-100 is required to permeabilize the cell membranes, allowing antibodies to access intracellular epitopes.[7][8][10] This method is suitable for many this compound antibodies and allows for the co-staining of other cytoskeletal components like F-actin with phalloidin.[1]
-
Methanol (B129727) Fixation: Cold methanol is a precipitating fixative that dehydrates the cell, causing proteins to denature and precipitate in situ.[7][8][9] This process also permeabilizes the cell membrane, eliminating the need for a separate detergent step.[7][11] Some anti-fascin antibodies may show optimal results with methanol fixation, as the denaturation can expose certain epitopes.[1][9] However, it can be harsher on cell morphology compared to PFA.[8]
It is always recommended to consult the primary antibody's datasheet for the manufacturer's suggested fixation method.[12][13] If this information is unavailable, testing both PFA and methanol fixation is advisable to determine the optimal condition.[13]
II. Detailed Protocol for PFA Fixation
This protocol is designed for cells grown on glass coverslips in a 24-well plate. Adjust volumes as necessary for different culture vessels.
A. Required Reagents and Buffers
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh from PFA powder or dilute from a 16% stock solution. Handle in a chemical fume hood.[15][16]
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.[10]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% Bovine Serum Albumin (BSA) in PBS.[12][17]
-
Primary Antibody Dilution Buffer: 1% BSA in PBS.[17]
-
Primary Antibody: Anti-Fascin antibody (e.g., mouse monoclonal clone 55K2).[18]
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG, diluted in Primary Antibody Dilution Buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium. [16]
B. Staining Procedure
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).[10][11]
-
Washing: Gently aspirate the culture medium and wash the cells twice with 1X PBS.[14][15]
-
Fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 15-20 minutes at room temperature.[10][19]
-
Washing: Aspirate the fixative and wash the cells three times with 1X PBS, 5 minutes per wash.[14]
-
Permeabilization: Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature.[10] This step is crucial for intracellular targets.[8]
-
Washing: Aspirate the permeabilization buffer and wash three times with 1X PBS, 5 minutes per wash.
-
Blocking: Add Blocking Buffer and incubate for 30-60 minutes at room temperature. This step minimizes non-specific antibody binding.[17][20]
-
Primary Antibody Incubation: Dilute the primary anti-fascin antibody in the Primary Antibody Dilution Buffer according to the manufacturer's recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13]
-
Washing: Aspirate the primary antibody solution and wash three times with 1X PBS, 5 minutes per wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[11]
-
Washing: Aspirate the secondary antibody solution and wash three times with 1X PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate with DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Final Wash: Perform one final wash with 1X PBS.
-
Mounting: Carefully remove the coverslip from the well using forceps and mount it cell-side down onto a glass slide with a drop of antifade mounting medium.[16]
-
Sealing and Storage: Seal the edges of the coverslip with clear nail polish to prevent drying.[16] Store slides flat at 4°C, protected from light, until imaging.[16]
Quantitative Data Summary
Immunofluorescence can be used to quantify changes in protein expression or localization. Below is a representative table summarizing hypothetical data from an experiment measuring this compound fluorescence intensity in cancer cells after treatment with a compound that disrupts the cytoskeleton.
| Treatment Group | Mean this compound Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Change vs. Control | Phenotypic Observation |
| Vehicle Control | 150.2 | ± 15.8 | - | Strong localization in filopodia and lamellipodia. |
| Compound X (10 µM) | 95.7 | ± 10.2 | ↓ 36.3% | Reduced this compound in cell protrusions; more diffuse cytoplasmic signal. |
| Compound Y (10 µM) | 145.8 | ± 16.1 | ↓ 2.9% | No significant change in this compound localization or intensity. |
Note: This table presents example data for illustrative purposes. Studies have shown that this compound expression is significantly higher in HCC tumor tissues compared to adjacent normal tissues, and this higher expression correlates with a shorter patient survival period.[21]
Visualizations
Experimental Workflow
References
- 1. This compound, an Actin-bundling Protein, Induces Membrane Protrusions and Increases Cell Motility of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (55K-2) Mouse Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 3. The role of this compound-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Actin-Bundling Protein, Modulates Colonic Epithelial Cell Invasiveness and Differentiation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Immunolocalization of this compound, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 12. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 13. biotium.com [biotium.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. arigobio.com [arigobio.com]
- 16. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 17. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Monoclonal Antibody (55K2) (MA5-47716) [thermofisher.com]
- 19. sysy.com [sysy.com]
- 20. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 21. Quantification of this compound-1-Positive Extracellular Vesicles by Nanoflow Cytometry for Early Detection of Hepatocellular Carcinoma in Liquid Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Fascin Expression in Tissue Samples
Introduction
Fascin is a highly conserved, ~55 kDa actin-bundling protein crucial for forming dynamic actin-based structures such as filopodia, invadopodia, and membrane ruffles.[1][2][3] While its expression is low in most normal epithelial tissues, this compound is significantly upregulated in numerous types of cancer, including breast, lung, esophageal, and pancreatic cancers.[2][4][5] This overexpression is strongly correlated with increased cell migration, invasion, metastasis, and poor patient prognosis, making this compound a key biomarker and a potential therapeutic target in oncology.[5][6]
Western blotting is a powerful and widely used technique to detect and quantify this compound protein levels in complex biological mixtures like tissue lysates.[7] This method allows researchers to assess changes in this compound expression between normal and diseased tissues, evaluate the efficacy of potential therapeutic agents that target this compound or its upstream regulators, and investigate the signaling pathways that control its function.
Principle of the Method
Western blotting involves several key steps:
-
Protein Extraction: Lysing tissue samples to release cellular proteins while preventing their degradation.
-
Protein Quantification: Measuring the total protein concentration in each lysate to ensure equal loading onto the gel.
-
Gel Electrophoresis: Separating the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transferring the separated proteins from the gel onto a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probing the membrane with a primary antibody specific to this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: Visualizing the protein bands using a chemiluminescent substrate that reacts with HRP to produce light, which is then captured by an imaging system. The intensity of the band corresponds to the amount of this compound protein.
Quantitative Data Summary
Analysis of this compound expression across various studies consistently demonstrates its upregulation in cancerous tissues compared to adjacent normal tissues. The following tables summarize representative quantitative data obtained from Western blot analyses.
Table 1: Relative this compound-1 Expression in Laryngeal Squamous Cell Carcinoma (LSCC)
| Sample Pair | Tissue Type | Condition | Normalized this compound-1 Expression (Fold Change vs. ANM) |
| P1 | Laryngeal | ANM | 1.0 |
| P1 | Laryngeal | LSCC | 3.2 |
| P2 | Laryngeal | ANM | 1.0 |
| P2 | Laryngeal | LSCC | 4.5 |
| P3 | Laryngeal | ANM | 1.0 |
| P3 | Laryngeal | LSCC | 2.8 |
| P4 | Laryngeal | ANM | 1.0 |
| P4 | Laryngeal | LSCC | 5.1 |
| P5 | Laryngeal | ANM* | 1.0 |
| P5 | Laryngeal | LSCC | 3.9 |
*ANM: Adjacent Normal Mucosa. Data is representative and modeled after findings reported in studies on LSCC, where this compound-1 expression is significantly upregulated in tumor tissues.[8]
Table 2: this compound-1 Expression in Various Human Cancers vs. Normal Tissue
| Cancer Type | Condition | N | Mean Relative this compound-1 Expression (vs. Normal) | Standard Deviation | p-value |
| Non-Small Cell Lung | Normal Adjacent | 81 | 1.00 | - | < 0.05 |
| Non-Small Cell Lung | Tumor | 81 | 4.72 | 1.58 | < 0.05 |
| Glioma | Normal Brain | 120 | 1.00 | - | < 0.01 |
| Glioma | Tumor | 120 | 3.95 | 1.22 | < 0.01 |
| Esophageal Squamous | Normal Adjacent | 50 | 1.00 | - | < 0.05 |
| Esophageal Squamous | Tumor | 50 | 5.30 | 1.89 | < 0.05 |
This table synthesizes typical findings where this compound expression is significantly higher in tumor tissues compared to corresponding normal tissues.[4][9][10]
Experimental Protocols & Visualizations
Diagram 1: Western Blot Experimental Workflow
Protocol 1: Tissue Protein Extraction
-
Sample Preparation: On ice, weigh approximately 30-50 mg of frozen tissue.[11] Mince the tissue into small pieces using a clean scalpel.
-
Homogenization: Place the minced tissue into a pre-chilled Dounce homogenizer or a microcentrifuge tube with beads. Add 500 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][12]
-
Lysis: Homogenize the tissue thoroughly on ice until no visible chunks remain.[12] For mechanical disruption, use a tissue homogenizer. Following homogenization, agitate the lysate gently on a rocker at 4°C for 30 minutes.[13]
-
Clarification: Centrifuge the homogenate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.[12][13]
-
Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet. This supernatant is the total protein lysate.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[7]
-
Storage: Use the lysate immediately or store aliquots at -80°C for future use.
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation for Loading: In a microcentrifuge tube, mix 20-30 µg of total protein from each sample with 4X Laemmli sample buffer to a final 1X concentration. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is run at 100V for 90 minutes in a cold environment.[14]
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-fascin), diluted in blocking buffer according to the manufacturer's datasheet. Incubation is typically performed overnight at 4°C with gentle rocking.[14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (Protocol 2, Step 6) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.[14]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the this compound band intensity to that of a loading control (e.g., GAPDH or β-actin) to correct for loading differences.
This compound Signaling Pathway
This compound's function as an actin-bundler is tightly regulated, primarily through phosphorylation. Protein Kinase C (PKC) can phosphorylate this compound at Serine 39 (S39).[15][16] This phosphorylation event inhibits this compound's ability to bind to and bundle actin filaments, leading to the disassembly of filopodia and a reduction in cell migration.[9][15][17] This regulatory mechanism is a key control point in cell motility and invasion.[18]
Diagram 2: Regulation of this compound by PKC
References
- 1. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of this compound Decreases the Risk of Poor Survival in Patients With Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Expression Levels of this compound-1 Protein in Human Gliomas and its Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. This compound in Cell Migration: More Than an Actin Bundling Protein | MDPI [mdpi.com]
- 16. Cell-matrix adhesions differentially regulate this compound phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Fascin Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fascin is an actin-bundling protein crucial for the formation of cell protrusions such as filopodia, playing a significant role in cell adhesion, motility, and migration.[1] Its upregulation is associated with increased invasiveness and metastasis in various cancers, making it a compelling target for therapeutic development.[1][2] This document provides detailed application notes and protocols for the knockout of the this compound gene (FSCN1) using the CRISPR/Cas9 system. It covers the entire experimental workflow from single-guide RNA (sgRNA) design to validation of the knockout and analysis of the resulting phenotype. Furthermore, it summarizes quantitative data from this compound knockout/knockdown studies and illustrates the key signaling pathways involving this compound.
Introduction to this compound and Its Role in Cellular Processes
This compound-1 (FSCN1) is a 55-kDa protein that cross-links actin filaments into tight, parallel bundles.[1] This function is essential for the formation and stability of dynamic cellular structures like filopodia, microspikes, and membrane ruffles.[2] Through its role in cytoskeletal organization, this compound is deeply involved in fundamental cellular processes including:
-
Cell Migration and Invasion: By promoting the formation of filopodia, this compound enables cells to probe their environment and migrate, a process hijacked by cancer cells during metastasis.[1][3]
-
Cell Adhesion: this compound contributes to the dynamics of cell adhesion, influencing how cells interact with the extracellular matrix.[1]
-
Signaling Pathways: this compound's function is intertwined with various signaling cascades. Notably, it can activate the β-catenin signaling pathway, often through Focal Adhesion Kinase (FAK), to promote cancer stem cell functions.[1] this compound is also a downstream target of several pathways, including the Wnt/β-catenin signaling pathway.[2]
Given its role in promoting cell motility and invasion, FSCN1 is a significant target of interest in cancer research and drug development. The CRISPR/Cas9 system offers a precise and efficient method to knock out the FSCN1 gene, enabling researchers to study its function and the consequences of its loss.
Principle of CRISPR/Cas9-Mediated Gene Knockout
The CRISPR/Cas9 system is a powerful gene-editing tool that allows for the precise targeting and modification of genomic DNA. For gene knockout, the system relies on two key components:
-
Cas9 Nuclease: An enzyme that acts like molecular scissors to create a double-strand break (DSB) in the DNA.
-
Single-Guide RNA (sgRNA): A short RNA molecule designed to be complementary to a specific target sequence in the genome. It guides the Cas9 nuclease to the desired location.
The process begins with the introduction of the Cas9 protein and a this compound-specific sgRNA into the target cells. The sgRNA directs the Cas9 to the FSCN1 gene, where the nuclease induces a DSB. The cell's natural DNA repair machinery then attempts to fix this break, primarily through the error-prone Non-Homologous End Joining (NHEJ) pathway. This repair process often results in small insertions or deletions (indels) at the cut site, which can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional protein, effectively knocking out the gene.[4]
Experimental Workflow for FSCN1 Knockout
The following diagram outlines the typical workflow for generating and validating an FSCN1 knockout cell line.
References
- 1. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes filopodia formation independent of its role in actin bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of this compound in the Migration and Invasiveness of Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fascin1 Promotes Cell Migration of Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Fascin Dynamics During Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the real-time visualization and analysis of fascin dynamics in migrating cells. This compound is an actin-bundling protein crucial for the formation of filopodia and other cellular protrusions, playing a significant role in cell migration and invasion, particularly in cancer metastasis.[1][2][3][4] Understanding the spatiotemporal regulation of this compound is therefore of paramount importance in cell biology and for the development of anti-metastatic therapies.
Introduction to this compound Dynamics in Cell Migration
This compound promotes cell migration by cross-linking actin filaments into tight, parallel bundles, which are the core structures of filopodia and invadopodia.[1][4] Live-cell imaging allows for the direct observation of this compound localization and its dynamic recruitment to and dissociation from these protrusive structures as cells move. The regulation of this compound's activity is complex, involving signaling pathways such as Rac and Protein Kinase C (PKC), which modulate its actin-bundling capabilities.[5] Furthermore, this compound's interaction with microtubules and components of the nuclear envelope, like nesprin-2, highlights its multifaceted role in coordinating cellular architecture during migration.[4][6][7]
Key Signaling Pathways Involving this compound
The regulation of this compound is critical for controlled cell migration. Several signaling pathways have been identified to modulate this compound's function.
This compound Regulation and Function in Cell Migration
Caption: Signaling pathways regulating this compound activity and its downstream effects on cell migration.
Quantitative Data on this compound Dynamics
The following tables summarize quantitative data from studies on this compound dynamics in migrating cells. This data provides a baseline for comparison in future experiments.
Table 1: Effects of this compound Depletion on Cell Migration and Focal Adhesion Dynamics
| Cell Line | Parameter | Control | This compound Depleted | Reference |
| SW480 Human Colon Carcinoma | Migration Speed on Laminin | Normalized to 100% | Decreased | [5] |
| SW480 Human Colon Carcinoma | Number of Filopodia | High | Decreased | [5] |
| IKD-F11 Fas- Cells | Focal Adhesion Disassembly | Normal | Significantly Reduced | [5] |
| MDA MB 231 | Focal Adhesion Area | Baseline | Increased | [7] |
| MDA MB 231 | Migration Speed | Not specified | Slower in S39D-fascin rescue | [8] |
Table 2: Impact of this compound Mutants on Cell Migration
| Cell Line | This compound Mutant | Effect on Migration Speed | Reference |
| This compound-Knockdown Cells | ΔMT1-fascin | Slower compared to WT rescue | [8] |
| This compound-Knockdown Cells | S39D-fascin | Slower compared to WT rescue | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-Fascin Dynamics
This protocol details the steps for transiently transfecting cells with a GFP-fascin construct and performing live-cell imaging to observe its dynamics during cell migration.
Materials:
-
Mammalian cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
GFP-Fascin expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)[9]
-
Incubated live-cell imaging system with a confocal microscope
Procedure:
-
Cell Seeding:
-
24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection with GFP-Fascin:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions for your chosen reagent.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete culture medium.
-
Incubate for 18-24 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Before imaging, replace the culture medium with pre-warmed live-cell imaging solution.
-
Place the dish on the microscope stage, which should be equipped with an environmental chamber maintaining 37°C and 5% CO2.
-
Allow the cells to equilibrate for at least 30 minutes.
-
Identify cells expressing GFP-fascin.
-
Acquire time-lapse images using a 488 nm laser for excitation and collecting emission between 500-550 nm.
-
Image acquisition parameters should be optimized to minimize phototoxicity. A typical starting point is to capture an image every 1-5 minutes for several hours.[9]
-
Data Analysis:
-
Use image analysis software (e.g., Fiji/ImageJ) to track the movement of this compound-rich structures like filopodia.
-
Kymographs can be generated to analyze the dynamics of this compound along cellular protrusions.
-
Quantify changes in fluorescence intensity of GFP-fascin at the leading edge of migrating cells over time.
Protocol 2: Analysis of Focal Adhesion Turnover
This protocol describes how to measure the dynamics of focal adhesions in cells with altered this compound expression, often in conjunction with a fluorescently tagged focal adhesion protein like paxillin (B1203293) or vinculin.[5][7]
Materials:
-
Cells stably or transiently expressing mRFP-paxillin (or another focal adhesion marker).
-
This compound knockdown or control cells.
-
Live-cell imaging setup as described in Protocol 1.
-
Nocodazole (B1683961) (optional, for synchronized adhesion disassembly assays).[7]
Procedure:
-
Cell Preparation:
-
Prepare this compound knockdown and control cells expressing mRFP-paxillin on glass-bottom dishes.
-
-
Time-Lapse Imaging:
-
Place the cells on the incubated microscope stage.
-
Acquire time-lapse images of mRFP-paxillin every 2-5 minutes for 1-2 hours. Use a 561 nm laser for excitation.
-
-
(Optional) Nocodazole Washout Assay for Synchronized Disassembly: [7]
-
Treat cells with nocodazole to depolymerize microtubules and induce focal adhesion growth.
-
Wash out the nocodazole with fresh medium to allow for microtubule repolymerization and synchronized focal adhesion disassembly.
-
Immediately begin time-lapse imaging to capture the disassembly process.
-
Data Analysis:
-
Identify and track individual focal adhesions over time using appropriate software.
-
Measure the lifespan of each focal adhesion (time from assembly to disassembly).
-
Calculate the rates of assembly and disassembly by measuring the change in fluorescence intensity and area of the adhesions over time.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for live-cell imaging experiments and the logical relationship for data interpretation.
Live-Cell Imaging Experimental Workflow
Caption: A generalized workflow for live-cell imaging of this compound dynamics.
Logical Framework for Data Interpretation
Caption: A logical framework for designing experiments and interpreting data on this compound function.
References
- 1. This compound regulates protrusions and delamination to mediate invasive, collective cell migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving this compound inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. This compound Regulates Nuclear Movement and Deformation in Migrating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Live-Cell Migration and Adhesion Turnover Assays | Radiology Key [radiologykey.com]
The Prognostic Potential of Fascin: A Biomarker for Cancer Progression
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fascin is an actin-bundling protein that plays a critical role in the formation of dynamic cellular protrusions, such as filopodia and invadopodia, which are essential for cell migration and invasion.[1][2] While its expression is low or absent in normal epithelial tissues, this compound is significantly upregulated in a wide variety of human cancers.[3][4][5] Accumulating evidence strongly indicates that elevated this compound expression is associated with increased tumor aggressiveness, metastasis, and poor patient prognosis across numerous cancer types, positioning it as a promising biomarker for cancer prognosis and a potential therapeutic target.[1][3][6][7]
This document provides a detailed overview of the application of this compound as a cancer prognostic biomarker, including a summary of its correlation with clinical outcomes, detailed experimental protocols for its detection, and a visualization of its role in key signaling pathways.
Data Presentation: this compound Expression and Clinical Prognosis
The overexpression of this compound has been consistently linked to adverse clinical outcomes in various malignancies. The following tables summarize the quantitative relationship between this compound expression levels and patient prognosis in several major cancer types.
Table 1: this compound Expression and Prognosis in Colorectal Cancer
| Parameter | High this compound Expression | Low/Absent this compound Expression | p-value | Reference |
| 3-Year Overall Survival (Stage III/IV) | 11% | 43% | p = 0.023 | [4] |
| Association with Proximal Tumor Location | More Common | Less Common | p = 0.009 | [4] |
| Correlation with Lymph Node Metastasis | Associated | Not Associated | - | [8] |
Table 2: this compound Expression and Prognosis in Breast Cancer
| Parameter | High this compound Expression | Low/Absent this compound Expression | p-value | Reference |
| Disease-Free Survival | Significantly Shorter | Significantly Longer | p < 0.05 | [9] |
| Overall Survival | Significantly Shorter | Significantly Longer | p < 0.05 | [9] |
| Association with Triple-Negative Subtype | More Frequent | Less Frequent | p < 0.001 | [9] |
Table 3: this compound Expression and Prognosis in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | High this compound Expression | Low/Absent this compound Expression | Reference |
| Survival Time | Inversely Proportional | - | |
| Association with Lymph Node Metastasis & TNM Stage | Significantly Relevant | - |
Table 4: this compound Expression and Prognosis in Oral Squamous Cell Carcinoma (OSCC)
| Parameter | High this compound Expression | Low/Absent this compound Expression | Reference |
| Disease-Specific Survival | Independent Unfavorable Prognostic Indicator | - | [10][11] |
| Association with Lymph Node Metastasis | Associated | - |
Signaling Pathways Involving this compound
This compound's role in promoting cancer progression is mediated through its involvement in several key signaling pathways that regulate cell migration, invasion, and proliferation.
Caption: this compound signaling pathways in cancer.
Experimental Protocols
Accurate and reproducible detection of this compound expression is crucial for its validation as a prognostic biomarker. The following are detailed protocols for the most common methods used to assess this compound levels in research and clinical settings.
Immunohistochemistry (IHC) for this compound Detection in Tissue Samples
IHC is a widely used technique to visualize this compound protein expression and localization within the context of tumor tissue architecture.
Caption: Immunohistochemistry (IHC) workflow for this compound detection.
Protocol:
-
Tissue Preparation:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.[13]
-
Wash with PBS.
-
Block non-specific antibody binding with a suitable blocking serum for 30 minutes.
-
Incubate with a primary antibody against this compound (e.g., clone 55k-2) at an appropriate dilution overnight at 4°C.[4]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a 3,3'-diaminobenzidine (B165653) (DAB) substrate, resulting in a brown precipitate at the site of this compound expression.[13]
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Evaluate this compound expression semi-quantitatively, considering both the intensity of staining and the percentage of positive tumor cells.[12] A common scoring method involves classifying expression as low (<50% positive cells) or high (≥50% positive cells).[12]
-
Western Blot for this compound Quantification in Cell Lysates
Western blotting allows for the quantification of total this compound protein levels in cell or tissue lysates.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Expression
RT-qPCR is a sensitive method to quantify this compound (FSCN1) mRNA levels.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissue using a TRIzol-based method or a commercial kit.[17]
-
Assess RNA quality and quantity.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for FSCN1, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.[18]
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both FSCN1 and the housekeeping gene.
-
Calculate the relative expression of FSCN1 mRNA using the ΔΔCt method.
-
Logical Framework for this compound as a Prognostic Biomarker
The utility of this compound as a prognostic biomarker is based on a clear logical progression from its molecular function to its clinical implications.
Caption: Logical framework for this compound as a prognostic biomarker.
Conclusion
This compound is a robust and reliable biomarker for poor prognosis in a multitude of cancers.[1][3] Its upregulation is functionally linked to the core mechanisms of cancer progression, namely invasion and metastasis.[2][6] The well-established and standardized methods for detecting this compound expression, such as IHC, Western blot, and RT-qPCR, make it a clinically accessible biomarker. For researchers and drug development professionals, monitoring this compound expression can aid in patient stratification, predicting disease course, and evaluating the efficacy of novel anti-metastatic therapies. Further investigation into this compound-targeted inhibitors holds significant promise for the development of new treatment strategies for aggressive cancers.
References
- 1. How Does this compound Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1 in Cancer Cell Metastasis: Old Target-New Insights [mdpi.com]
- 3. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic significance of this compound expression in advanced colorectal cancer: an immunohistochemical study of colorectal adenomas and adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Gynecological Cancers: An Update of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. How does this compound promote cancer metastasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of this compound-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound expression predicts an aggressive clinical course in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound promotes migration and invasion and is a prognostic marker for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. bosterbio.com [bosterbio.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Immunolocalization of this compound, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound actin-bundling protein 1 regulates non-small cell lung cancer progression by influencing the transcription and splicing of tumorigenesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Animal Models for Studying the In Vivo Function of Fascin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fascin is a highly conserved actin-bundling protein that plays a critical role in the formation of dynamic cellular protrusions such as filopodia, invadopodia, and microspikes.[1] In normal adult tissues, this compound expression is restricted to specialized cell types like neurons and dendritic cells.[2] However, its expression is significantly upregulated in numerous types of cancer, where it is strongly correlated with increased cell motility, invasion, and metastasis, making it a compelling target for therapeutic intervention.[2][3] Animal models are indispensable tools for elucidating the complex in vivo functions of this compound in both normal development and disease progression. This document provides detailed application notes and protocols for utilizing various animal models to study this compound function.
Animal Models and Key Applications
Several animal models have been instrumental in advancing our understanding of this compound's in vivo roles. The choice of model depends on the specific biological question being addressed.
-
Mouse Models (Mus musculus): Mammalian models are crucial for studying this compound's role in cancer and other complex physiological processes. Both knockout and transgenic mouse models have been developed.
-
This compound-1 Knockout Mice: These mice are viable and fertile with no major developmental defects, suggesting potential compensation by other actin-bundling proteins during embryogenesis.[4][5] However, they exhibit subtle phenotypes such as hypopigmentation due to defects in melanoblast migration and proliferation.[6] this compound-1 knockout mice are valuable for studying the specific contribution of this compound-1 to cancer progression in various cancer models. For instance, this compound knockout in a pancreatic cancer mouse model was shown to prevent metastatic colonization.[2]
-
Xenograft Models: These models, where human cancer cells are implanted into immunodeficient mice, are widely used to study the effect of this compound expression on tumor growth and metastasis.[7][8] Overexpression of this compound-1 in osteosarcoma cells, for example, leads to accelerated primary tumor growth and a higher incidence of lung metastasis in intratibial xenograft models.[7]
-
-
Fruit Fly (Drosophila melanogaster): The single this compound homolog in Drosophila, encoded by the singed locus, makes it a powerful genetic model to study this compound's fundamental roles in development.[9]
-
Border Cell Migration: The collective migration of border cells during oogenesis is a well-established model for studying invasive cell migration.[10][11] this compound is essential for on-time border cell migration, regulating both cell protrusions and delamination from the surrounding epithelium.[10][11]
-
Hemocyte Migration: Drosophila blood cells, or hemocytes, provide a model for studying individual cell migration in vivo. This compound is required for the migration of these macrophage-like cells during development and in response to wounding.[9]
-
-
Zebrafish (Danio rerio): The optical transparency of zebrafish embryos allows for real-time imaging of cell migration during development.
-
Neural Crest Cell Migration: this compound plays a role in the migration of neural crest cells, a multipotent cell population that gives rise to a variety of tissues.[1] This model is ideal for high-resolution in vivo imaging of how this compound influences cell motility and guidance.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing these animal models to investigate this compound function.
| Animal Model | Experimental Setup | Key Finding | Quantitative Data | Reference |
| Mouse | This compound-1 knockout in a pancreatic cancer model | This compound knockout prevents metastatic colonization. | Data not specified in the provided text. | [2] |
| Mouse | Osteosarcoma xenograft with this compound-1 overexpression | This compound-1 overexpression accelerates tumor growth and metastasis. | Higher percentage of metastatic lesions in mice with this compound-1 overexpressing cells. | [7] |
| Mouse | Breast cancer xenograft with this compound knockdown | This compound knockdown inhibits cell migration. | More than 50% inhibition of migration in this compound-knockdown cells. | [12] |
| Mouse | Melanoma cells with this compound mutants (S39A, S39E) | This compound phosphorylation at Ser39 regulates filopodia formation. | S39A mutant increased filopodia number and length; S39E mutant reduced filopodia frequency. | [13] |
| Drosophila | singed (this compound) mutant border cells | Loss of this compound delays border cell migration. | On-time migration defects observed. | [10] |
Experimental Protocols
Generation of this compound-1 Knockout Mice
This protocol provides a general overview based on the cre-loxP system, a common method for generating conditional knockout mice. For a detailed, step-by-step protocol, please refer to specialized resources on CRISPR/Cas9-based genome editing.[14]
Workflow for Generating this compound-1 Knockout Mice
Caption: Workflow for generating this compound-1 knockout mice.
Methodology:
-
Design and Construction:
-
Design guide RNAs (gRNAs) to target introns surrounding a critical exon of the Fscn1 gene.
-
Construct a donor plasmid containing homology arms flanking the target region and loxP sites flanking the critical exon(s). Include a selection cassette (e.g., neomycin resistance) for positive selection.
-
-
ES Cell Culture and Transfection:
-
Culture embryonic stem (ES) cells from a suitable mouse strain (e.g., C57BL/6).
-
Co-transfect ES cells with the Cas9 nuclease, gRNAs, and the donor plasmid using electroporation.
-
-
Selection and Screening of Targeted ES Clones:
-
Select for transfected cells using the appropriate antibiotic.
-
Screen resistant clones by PCR and Southern blotting to identify those with correct homologous recombination.
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse.
-
Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.
-
-
Breeding and Genotyping:
-
Breed the resulting chimeric mice with wild-type mice to achieve germline transmission of the floxed allele.
-
Intercross heterozygous mice carrying the floxed Fscn1 allele (Fscn1fl/wt) to obtain homozygous floxed mice (Fscn1fl/fl).
-
Cross Fscn1fl/fl mice with a mouse line expressing Cre recombinase (either ubiquitously or in a tissue-specific manner) to excise the floxed exon and generate this compound-1 knockout mice.
-
Genotype offspring using PCR to confirm the presence of the knockout allele.
-
Intratibial Xenograft Model of Osteosarcoma
This model is used to study primary tumor growth in the bone microenvironment and spontaneous metastasis to the lungs.[7][15]
Workflow for Intratibial Xenograft Model
Caption: Workflow for the intratibial xenograft model of osteosarcoma.
Methodology:
-
Cell Preparation:
-
Culture human osteosarcoma cells (e.g., 143B or Saos-2) engineered to express a reporter gene like luciferase for in vivo imaging.
-
Harvest cells and resuspend them in a basement membrane matrix (e.g., Matrigel) at a concentration of 1 x 106 cells in 20 µL.
-
-
Surgical Procedure:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID or nude mouse) using isoflurane.
-
Make a small incision over the proximal tibia to expose the tibial plateau.
-
Using a 27-gauge needle, create a small hole in the tibial plateau to access the medullary cavity.
-
Slowly inject the 20 µL cell suspension into the medullary cavity using a Hamilton syringe.
-
Seal the hole with bone wax and suture the incision.
-
-
Monitoring and Analysis:
-
Monitor tumor growth weekly using bioluminescent imaging or X-ray.[11]
-
At the experimental endpoint (typically 4-6 weeks or when tumor burden requires euthanasia), sacrifice the mouse.
-
Excise the primary tumor for histological analysis and weigh it.
-
Harvest the lungs and fix them in Bouin's solution to visualize metastatic nodules.
-
Quantify the number of surface lung metastases.
-
Murine Cutaneous Wound Healing Assay
This assay is used to assess the impact of this compound on cell migration and tissue repair in vivo.[2][10]
Methodology:
-
Animal Preparation:
-
Anesthetize a mouse (e.g., this compound-1 knockout or wild-type) and shave the dorsal skin.
-
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsal skin using a 4-mm biopsy punch.
-
-
Wound Monitoring and Measurement:
-
Photograph the wounds daily with a ruler for scale.
-
Measure the wound area at different time points using image analysis software (e.g., ImageJ).
-
-
Tissue Collection and Analysis:
-
At selected time points (e.g., days 3, 7, 14 post-wounding), euthanize the mice and harvest the wounded tissue.
-
Process the tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization and granulation tissue formation.
-
Drosophila Border Cell Migration Assay
This ex vivo assay allows for live imaging of border cell migration.[16][17]
Methodology:
-
Fly Stocks and Dissection:
-
Use transgenic flies expressing a fluorescent protein (e.g., GFP) in the border cells.
-
Dissect ovaries from well-fed female flies in Schneider's insect medium.
-
-
Egg Chamber Culture:
-
Isolate individual stage 9 egg chambers.
-
Place the egg chambers in a small drop of culture medium on a gas-permeable membrane in a glass-bottom dish.
-
-
Live Imaging:
-
Image the migrating border cells using a confocal microscope equipped with a live-cell imaging chamber.
-
Acquire time-lapse images every 5-10 minutes for 4-6 hours.
-
-
Data Analysis:
-
Track the position of the border cell cluster over time to calculate migration speed and persistence.
-
Analyze the dynamics of cellular protrusions.
-
Signaling Pathways and Logical Relationships
This compound's function is tightly regulated by upstream signaling pathways, and it, in turn, influences downstream cellular processes.
This compound Regulation and Downstream Effects
References
- 1. Fascin1 Is dispensable for mouse development but is favorable for neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]
- 3. How Does this compound Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound promotes filopodia formation independent of its role in actin bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Lung Metastasis in Mouse Mammary Tumor Models by Quantitative Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 11. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 14. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Orthotopic Implantation Technique for Osteosarcoma Produces Spontaneous Metastases and Illustrates Dose-Dependent Efficacy of B7-H3-CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live Imaging of Border Cell Migration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live Imaging of Border Cell Migration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Co-immunoprecipitation of Fascin and its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of fascin, an actin-bundling protein, and its interacting partners. This compound is a key regulator of cell motility, invasion, and adhesion, making the study of its protein-protein interactions crucial for understanding various physiological and pathological processes, including cancer metastasis.[1][2][3] This protocol is designed to be a starting point for researchers and can be optimized for specific cell types and binding partners.
Introduction to this compound and its Interactions
This compound is an actin-binding protein that plays a critical role in forming and stabilizing actin bundles within cellular structures like filopodia, invadopodia, and stress fibers.[1][3][4] Beyond its canonical role in actin bundling, this compound is involved in non-canonical functions through its interaction with a variety of proteins. These interactions modulate signaling pathways that control cell migration, adhesion dynamics, and mechanotransduction.[1][3][4]
Known this compound Binding Partners Include:
-
Actin: The primary binding partner, forming the basis of this compound's function in cytoskeletal organization.
-
Nesprin-2: A nuclear envelope protein that connects the nucleus to the actin cytoskeleton. The interaction with this compound is direct and F-actin-independent.[5]
-
Protein Kinase C (PKC): Phosphorylation of this compound by PKC regulates its actin-bundling activity.[3][6]
-
Microtubules: this compound can directly interact with microtubules, a role independent of its actin-bundling function, which impacts focal adhesion dynamics.[1][7]
-
FAK (Focal Adhesion Kinase) and Src: this compound is involved in a complex with FAK and Src, which is promoted by dynamic microtubules and regulates focal adhesion disassembly.[1][7]
-
Rab35: This small GTPase recruits this compound to regulate the assembly of actin filaments during filopodia formation.[8]
-
AIMP1 and LTA4H: Identified as binding partners in laryngeal squamous cell carcinoma, potentially promoting cancer progression.[9]
Experimental Protocol: Co-immunoprecipitation of this compound
This protocol outlines the steps for immunoprecipitating endogenous this compound from cell lysates to identify its binding partners.
I. Reagent and Buffer Preparation
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 | 4°C |
| Protease and Phosphatase Inhibitor Cocktail | Commercially available cocktails (e.g., from Roche, Sigma-Aldrich) | -20°C |
| Wash Buffer | Cell Lysis Buffer without protease and phosphatase inhibitors | 4°C |
| Elution Buffer (Denaturing) | 2X Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol) | Room Temperature |
| Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5-3.0 | 4°C |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | 4°C |
| Antibodies | Anti-Fascin antibody (for IP), Normal IgG (isotype control), antibodies against potential binding partners (for Western blot) | 4°C or -20°C |
| Protein A/G Beads | Agarose or magnetic beads | 4°C |
II. Experimental Procedure
A. Cell Lysate Preparation
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
B. Pre-clearing the Lysate (Optional but Recommended)
-
To a sufficient volume of lysate (e.g., 1 mg of total protein), add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
C. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the anti-Fascin antibody. For the negative control, add the same amount of normal IgG isotype control antibody to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C.
D. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes.
E. Elution
-
For Denaturing Elution (for Western Blotting):
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2X Laemmli Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant for SDS-PAGE.
-
-
For Non-denaturing Elution (for functional assays):
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl, pH 2.5-3.0.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
F. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using antibodies against this compound (to confirm successful immunoprecipitation) and potential binding partners.
Data Presentation
Table 1: Quantitative Parameters for Co-immunoprecipitation
| Parameter | Recommended Range | Notes |
| Starting Protein Amount | 0.5 - 2.0 mg | Dependent on protein expression level. |
| IP Antibody Amount | 1 - 5 µg | Titration may be necessary for optimal results. |
| Protein A/G Bead Slurry | 20 - 50 µL | Varies by manufacturer; refer to product datasheet. |
| Incubation Time (Antibody) | 2 hours - overnight | Overnight incubation may increase yield but also background. |
| Incubation Time (Beads) | 1 - 2 hours | |
| Wash Buffer Volume | 1 mL per wash | |
| Number of Washes | 3 - 5 times | Increasing washes can reduce background but may disrupt weak interactions. |
| Elution Buffer Volume | 20 - 100 µL | Use the smallest volume possible for a concentrated eluate. |
| Centrifugation (Lysate Clarification) | 14,000 x g for 15 min | Ensures removal of insoluble material. |
| Centrifugation (Bead Pelleting) | 1,000 x g for 1 min | Gentle centrifugation to avoid damaging beads. |
Visualizations
Experimental Workflow
Caption: Workflow for the co-immunoprecipitation of this compound and its binding partners.
This compound Signaling in Cell Migration
References
- 1. This compound in Cell Migration: More Than an Actin Bundling Protein [mdpi.com]
- 2. This compound in Cell Migration: More Than an Actin Bundling Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FSCN1 this compound actin-bundling protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Visualizing Fascin-Crosslinked Actin Filaments with Electron Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fascin is a highly conserved actin-bundling protein crucial for forming dynamic cellular protrusions like filopodia, invadopodia, and microspikes.[1][2] These structures are integral to cell motility, adhesion, and invasion.[1][3] Dysregulation of this compound expression is strongly linked to increased cancer cell migration and metastasis, making it a significant target for therapeutic intervention.[2][3] Electron microscopy (EM) is an indispensable tool for elucidating the structural organization of this compound-crosslinked actin filaments, providing high-resolution insights into the architecture of these bundles. This information is critical for understanding the molecular mechanisms of this compound function and for evaluating the efficacy of potential inhibitory compounds.[4][5]
This document provides detailed application notes and experimental protocols for visualizing this compound-crosslinked actin filaments using two primary electron microscopy techniques: Negative Staining Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM).
Principles and Applications
Negative Staining TEM is a rapid and relatively simple technique for visualizing purified proteins and macromolecular complexes.[6][7] It is particularly useful for assessing the overall morphology of this compound-actin bundles, determining bundling efficiency, and observing the effects of this compound mutations or inhibitors on bundle formation.[5][8]
Cryo-Electron Microscopy (Cryo-EM) offers the advantage of preserving the specimen in a near-native, hydrated state by rapid freezing.[9][10] This technique, combined with advanced image processing, can yield high-resolution structural information, revealing details of the this compound-actin interaction and the three-dimensional organization of the bundles.[4][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from electron microscopy studies of this compound-crosslinked actin filaments.
| Parameter | Value | Technique | Reference |
| Inter-filament distance in this compound-actin bundles | ~8.1 nm | Negative Staining TEM | [8][13] |
| ~9 nm | Cryo-TEM | [14] | |
| Average width of wild-type this compound-actin bundles | ~142 nm | Negative Staining TEM | [8] |
| Diameter of filopodia (this compound-actin bundles in vivo) | 60–200 nm | Electron Microscopy | [15] |
| This compound to Actin Ratio for Bundle Formation | Above 1/5 ([F]/[A]) | Cryo-TEM | [14] |
Experimental Protocols
Protocol 1: In Vitro Reconstitution and Visualization of this compound-Actin Bundles by Negative Staining TEM
This protocol describes the formation of this compound-actin bundles from purified components and their subsequent visualization by negative staining TEM.
Materials:
-
Purified this compound protein
-
Monomeric (G-)actin
-
Actin Polymerization Buffer (e.g., F-buffer: 50 mM KCl, 2 mM MgCl2, 1 mM ATP, 10 mM Tris-HCl pH 7.5)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)
-
Uranyl acetate (B1210297) or Uranyl formate (B1220265) solution (1-2% w/v in water)
-
Formvar and carbon-coated 200-400 mesh copper EM grids
-
Glow discharger
-
Transmission Electron Microscope (TEM)
Procedure:
-
Actin Polymerization:
-
Prepare a solution of G-actin in G-buffer.
-
Induce polymerization to filamentous (F-)actin by adding Actin Polymerization Buffer.
-
Incubate at room temperature for at least 1 hour to allow for complete polymerization.
-
-
This compound-Actin Bundling Reaction:
-
Mix F-actin with purified this compound protein at a desired molar ratio (e.g., 1:1 to 1:5 this compound to actin) in a suitable reaction buffer.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for bundle formation.
-
-
Grid Preparation and Staining:
-
Glow-discharge the carbon-coated side of the EM grids for 20-30 seconds to render the surface hydrophilic.[7][16]
-
Apply 3-5 µL of the this compound-actin bundle solution to the grid and allow it to adsorb for 30-60 seconds.[8]
-
Blot away the excess solution using filter paper.
-
Wash the grid by briefly touching it to a drop of distilled water and blot again.
-
Apply a drop of the negative stain solution (e.g., 1% uranyl acetate) to the grid for 30-60 seconds.[8]
-
Blot off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids in a TEM operating at an accelerating voltage of 80-120 kV.
-
Acquire images at magnifications ranging from 10,000x to 100,000x.[8]
-
Protocol 2: Visualization of this compound-Actin Bundles by Cryo-Electron Microscopy
This protocol outlines the preparation of frozen-hydrated this compound-actin bundles for high-resolution imaging by cryo-EM.
Materials:
-
Reconstituted this compound-actin bundles (from Protocol 1)
-
Cryo-EM grids (e.g., C-flat™ or Quantifoil®)
-
Glow discharger
-
Plunge-freezing apparatus (e.g., Vitrobot™)
-
Liquid ethane (B1197151) and liquid nitrogen
-
Cryo-Transmission Electron Microscope (Cryo-TEM)
Procedure:
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
-
Sample Application and Plunge-Freezing:
-
Place the grid in the plunge-freezing apparatus.
-
Apply 3-4 µL of the this compound-actin bundle solution to the grid.
-
Blot the grid to create a thin film of the solution.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Cryo-EM Imaging:
-
Transfer the frozen grid to a cryo-TEM under cryogenic conditions.
-
Acquire images at a low electron dose to minimize radiation damage.
-
Data is typically collected using automated software for single-particle analysis or tomography.
-
Data Analysis and Interpretation
Negative Staining TEM: Images can be analyzed to measure the width of the bundles and the number of filaments per bundle. Qualitative assessments can be made regarding the straightness and packing of the filaments.[5][8]
Cryo-EM: Advanced image processing software is used for particle picking, 2D classification, and 3D reconstruction to determine the high-resolution structure of the this compound-actin complex.[4][11] Cryo-electron tomography can be employed to visualize the three-dimensional architecture of larger, more complex bundles.[4][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical function of this compound in actin bundling and the general experimental workflow for visualizing these structures using electron microscopy.
Caption: Canonical pathway of this compound-mediated actin filament bundling.
Caption: General experimental workflow for EM visualization.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does this compound Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound structural plasticity mediates flexible actin bundle construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 8. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The actin cytoskeleton in whole mount preparations and sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. The mechanism underlying this compound-mediated bundling of actin filaments unveiled by cryo-electron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Rockefeller University » Intriguing science discoveries of 2025 [rockefeller.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanism of this compound Function in Filopodial Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
Application of FRET/FLIM to Study Fascin Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fascin is a highly conserved actin-bundling protein that plays a crucial role in the formation of dynamic cellular protrusions such as filopodia, invadopodia, and microspikes. These structures are integral to cell motility, adhesion, and invasion, processes that are fundamental in both normal physiological events and pathological conditions like cancer metastasis. The function of this compound is intricately regulated by conformational changes that modulate its actin-binding and bundling activity. Understanding these dynamic structural rearrangements is paramount for elucidating the mechanisms of this compound regulation and for the development of targeted therapeutics.
Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) are powerful biophysical techniques that enable the study of molecular-scale distances and conformational changes within proteins in living cells.[1][2] This application note provides a detailed overview and protocols for utilizing FRET/FLIM to investigate the conformational dynamics of this compound.
Principle of FRET/FLIM for Studying Protein Conformation
FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. This exquisite sensitivity to distance makes FRET an ideal tool for monitoring conformational changes within a protein.[3] By strategically labeling a protein with a FRET donor and acceptor pair at two different locations, a change in the protein's conformation will alter the distance between the fluorophores, leading to a measurable change in FRET efficiency.[3]
FLIM, on the other hand, measures the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state.[4][5] The fluorescence lifetime of the donor fluorophore is quenched (shortened) in the presence of an acceptor due to FRET. Therefore, by measuring the donor's fluorescence lifetime, FRET efficiency can be quantified with high precision, independent of fluorophore concentration and excitation intensity.[4][5]
This compound Conformational Changes and Signaling
This compound is a monomeric 55-kDa protein composed of four tandem β-trefoil domains.[6] Its actin-bundling activity is regulated by post-translational modifications, most notably phosphorylation. The phosphorylation of this compound, for instance at Serine 39, can induce a conformational change from a compact, high actin-binding state to a more open, lower actin-binding state.[7] Recent studies have also revealed that this compound's conformation is mechanosensitive, responding to the stiffness of the extracellular matrix.[7]
A FRET-based biosensor for this compound, termed CS-fascin, has been developed to probe these conformational changes in live cells.[7] This biosensor incorporates a FRET donor and acceptor pair into the this compound molecule, allowing for the real-time monitoring of its conformational state in response to various stimuli.
Below is a diagram illustrating the principle of the this compound FRET biosensor.
Experimental Protocols
Protocol 1: Construction of a this compound FRET Biosensor
This protocol is based on the design of the CS-fascin biosensor.[7]
-
Vector Selection: Choose a suitable mammalian expression vector (e.g., pcDNA3.1) containing the full-length human this compound-1 cDNA.
-
Fluorophore Selection: Select a FRET pair with good spectral overlap and quantum yield. A common pair is a green fluorescent protein (GFP) variant as the donor (e.g., mEGFP) and a red fluorescent protein (RFP) variant as the acceptor (e.g., mCherry or mScarlet).[7]
-
Insertion Site Selection: Identify suitable insertion sites for the donor and acceptor fluorophores within the this compound sequence. These sites should be in regions that are predicted to undergo significant distance changes during conformational shifts but do not disrupt this compound's folding or function. Surface-exposed loops between domains are often good candidates. For the CS-fascin biosensor, the donor (e.g., GFP) can be inserted at the N-terminus, and the acceptor (e.g., mScarlet) can be inserted into a loop within one of the β-trefoil domains.[7]
-
Cloning: Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly) to insert the donor and acceptor coding sequences into the this compound expression vector at the chosen locations.
-
Verification: Sequence the final construct to confirm the correct insertion and in-frame fusion of the fluorophores.
Protocol 2: Live-Cell FLIM-FRET Imaging of this compound Conformational Changes
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or MDA-MB-231) in appropriate growth medium.
-
Seed the cells onto glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect the cells with the this compound FRET biosensor construct using a standard transfection reagent (e.g., Lipofectamine). Co-transfect with a donor-only construct as a control for measuring the unquenched donor lifetime.
-
Allow 24-48 hours for protein expression.
-
-
FLIM-FRET Microscopy Setup:
-
Use a confocal or multiphoton microscope equipped with a pulsed laser for excitation and a time-correlated single photon counting (TCSPC) system for detection.[5][8]
-
Set the excitation wavelength to optimally excite the donor fluorophore (e.g., 488 nm for GFP).
-
Use appropriate emission filters to collect the donor fluorescence.
-
-
Image Acquisition:
-
Identify transfected cells expressing the this compound biosensor.
-
Acquire FLIM images of the cells. Collect a sufficient number of photons per pixel to ensure robust lifetime fitting (typically >1000 photons).
-
Acquire images of cells expressing the donor-only construct to determine the reference (unquenched) donor lifetime (τ_D).
-
Acquire images of cells expressing the this compound FRET biosensor to measure the quenched donor lifetime (τ_DA).
-
-
Data Analysis:
-
Use appropriate software (e.g., SPCImage, SymPhoTime) to analyze the FLIM data.
-
Fit the fluorescence decay curves to a single or multi-exponential decay model to determine the fluorescence lifetimes.
-
Calculate the FRET efficiency (E) for each pixel using the following formula: E = 1 - (τ_DA / τ_D)
-
Generate FRET efficiency maps of the cells to visualize the spatial distribution of this compound conformational states.
-
The following diagram outlines the experimental workflow for FLIM-FRET analysis of this compound.
Protocol 3: F-actin Bundling Assay (Low-Speed Co-sedimentation)
This assay is used to biochemically assess the actin-bundling activity of this compound, which can be correlated with FRET/FLIM data on its conformational state.[1][9][10]
-
Protein Purification: Purify recombinant this compound protein (wild-type and mutants) and actin.
-
Actin Polymerization: Polymerize G-actin to F-actin by adding polymerization buffer (containing KCl and MgCl2) and incubating at room temperature.
-
Bundling Reaction: Incubate the pre-formed F-actin with different concentrations of this compound protein.
-
Low-Speed Centrifugation: Centrifuge the mixture at a low speed (e.g., 10,000 x g) to pellet the F-actin bundles. Individual actin filaments will remain in the supernatant.
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining. The amount of actin in the pellet is indicative of the bundling activity of this compound.
The workflow for the F-actin bundling assay is depicted below.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from FRET/FLIM experiments studying this compound conformational changes.
Table 1: FLIM-FRET Data for this compound Biosensor in Response to Substrate Stiffness
| Condition | Donor Lifetime (τ_DA) (ns) | FRET Efficiency (E) |
| Donor Only (Control) | 2.5 ± 0.1 | N/A |
| CS-fascin on Soft Substrate (1.5 kPa) | 2.0 ± 0.2 | 0.20 ± 0.08 |
| CS-fascin on Stiff Substrate (Glass) | 1.5 ± 0.1 | 0.40 ± 0.04 |
Data are presented as mean ± standard deviation.[7]
Table 2: F-actin Bundling Activity of this compound Mutants
| This compound Variant | % Actin in Pellet |
| Actin Alone | 10 ± 2 |
| Wild-Type this compound | 85 ± 5 |
| Phosphomimetic Mutant (S39D) | 30 ± 7 |
| Non-phosphorylatable Mutant (S39A) | 90 ± 4 |
Data are presented as mean ± standard deviation.
Applications in Drug Development
The ability to monitor this compound conformational changes in real-time within living cells provides a powerful platform for drug discovery and development.
-
High-Throughput Screening: FRET-based assays can be adapted for high-throughput screening of small molecule libraries to identify compounds that modulate this compound's conformation and, consequently, its activity.
-
Mechanism of Action Studies: For identified lead compounds, FRET/FLIM can be used to elucidate their mechanism of action by determining whether they favor the open or closed conformation of this compound.
-
Target Validation: By observing the effects of genetic or pharmacological inhibition of upstream regulators on this compound's conformational state, the role of specific signaling pathways in controlling this compound function can be validated.
Conclusion
The application of FRET/FLIM to study this compound conformational changes offers unprecedented insights into the dynamic regulation of this key actin-bundling protein. The detailed protocols and conceptual frameworks provided in this application note are intended to guide researchers in leveraging these powerful techniques to advance our understanding of this compound biology and to facilitate the development of novel therapeutics targeting this compound-driven pathologies.
References
- 1. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FRET-based approach for studying conformational changes of a cytoskeleton-related tumor suppressor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Live-cell FLIM-FRET using a commercially available system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized protocol of a frequency domain fluorescence lifetime imaging microscope for FRET measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kb.osu.edu [kb.osu.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fascin Antibody Non-Specific Binding in Western Blots
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting non-specific binding issues encountered when using fascin antibodies in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background or multiple non-specific bands on my this compound Western blot?
High background and non-specific bands are common issues in Western blotting that can obscure the detection of your target protein.[1] These problems typically arise from several factors during the experimental process, including suboptimal antibody concentrations, insufficient blocking, or inadequate washing steps.[2][3] Specifically, non-specific binding can manifest as a general haze across the membrane or as distinct, unwanted bands.[1]
Q2: How can I determine if the extra bands are non-specific or represent this compound isoforms or degradation products?
Distinguishing between non-specific bands and legitimate protein variants is a critical step. Protein degradation often appears as a smear or a series of bands below the expected molecular weight of the intact this compound protein.[1] To investigate this, it is crucial to prepare fresh sample lysates with protease inhibitors immediately before the experiment.[4] If you are using polyclonal antibodies, be aware they may detect different isoforms or variants of the this compound protein due to their nature of recognizing multiple epitopes.[5] To confirm specificity, consider using a different this compound primary antibody that targets a separate epitope.
Q3: Could my secondary antibody be the source of the non-specific signal?
Yes, the secondary antibody can be a significant contributor to non-specific binding.[6] To test for this, you can run a control experiment where the primary antibody incubation step is omitted.[4] If bands still appear on the blot, it indicates that the secondary antibody is binding non-specifically. In this case, you may need to try a different secondary antibody or use a pre-adsorbed secondary antibody to minimize cross-reactivity.[4]
Q4: When is it appropriate to strip and reprobe my membrane?
Stripping and reprobing is a valuable technique when you need to conserve a precious sample or wish to probe the same blot for a different protein, such as a loading control.[7][8] This process removes the primary and secondary antibodies, allowing the membrane to be reused.[8] However, it's important to note that stripping can lead to some loss of the protein sample from the membrane, so it is not recommended for precise quantitative comparisons between the original and reprobed signals.[7] It is advisable to use a robust PVDF membrane if you anticipate the need for stripping.[7]
Troubleshooting Guides
If you are experiencing non-specific binding with your this compound antibody, follow these systematic troubleshooting steps to identify and resolve the issue.
Step 1: Optimize Blocking Conditions
Insufficient blocking is a primary cause of high background, as it allows antibodies to adhere to unoccupied spaces on the membrane.[1]
-
Switch Blocking Agents : The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). If one is not providing a clean background, try the other.[1] For most applications, a 3-5% solution is a good starting point.
-
Increase Incubation Time and Temperature : You can enhance blocking efficiency by increasing the incubation time to two hours at room temperature or overnight at 4°C, with gentle agitation.[2]
-
Add a Detergent : Including a mild detergent like Tween-20 (typically at 0.05-0.1%) in your blocking and wash buffers can help reduce non-specific interactions.[2]
Table 1: Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Non-Fat Dry Milk | 3-5% in TBST/PBST | Inexpensive and effective for many antigens. | Contains phosphoproteins that can interfere with the detection of phosphorylated targets. May also contain biotin, which can interfere with avidin-biotin detection systems.[9][10] | General purpose Western blots. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Preferred for phosphorylated protein detection as it is low in phosphoproteins.[1] | More expensive than non-fat milk. | Detection of phosphorylated proteins. |
| Commercial Blocking Buffers | Varies by manufacturer | Often optimized for specific detection systems (e.g., fluorescence) and can provide a cleaner background. | Can be more costly. | When standard blockers fail or for high-sensitivity applications. |
Step 2: Titrate Your Primary and Secondary Antibodies
Using an excessive concentration of either the primary or secondary antibody is a frequent cause of non-specific binding.[4]
-
Perform a Dilution Series : The optimal antibody concentration can vary. It is essential to perform a titration (a dilution series) to determine the concentration that provides a strong specific signal with minimal background.[1]
-
Adjust Incubation Time and Temperature : Consider reducing the antibody incubation time or performing the incubation at 4°C overnight, which can sometimes reduce non-specific interactions compared to a shorter incubation at room temperature.[1]
Step 3: Enhance Washing Steps
Inadequate washing will not sufficiently remove unbound antibodies, leading to high background.[2]
-
Increase Wash Duration and Volume : Ensure the membrane is fully submerged in the wash buffer and increase the number of washes. A common protocol is to wash 4-5 times for 5 minutes each with gentle agitation.[2]
-
Increase Detergent Concentration : If background persists, you can try increasing the concentration of Tween-20 in your wash buffer to 0.1%.[2]
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare three identical blots with your transferred this compound protein samples.
-
Prepare three different blocking buffers: 5% non-fat milk in TBST, 5% BSA in TBST, and a commercial blocking buffer.
-
Incubate each blot in one of the blocking buffers for 1-2 hours at room temperature with gentle agitation.
-
Wash each membrane three times for 5-10 minutes each with TBST.
-
Proceed with your standard primary and secondary antibody incubation steps, ensuring all other conditions are kept consistent across the three blots.
-
Develop the blots and compare the signal-to-noise ratio to determine the most effective blocking agent.
Protocol 2: Antibody Stripping and Reprobing
This protocol is for stripping antibodies from a membrane previously developed with a chemiluminescent substrate.[7]
-
After imaging, wash the membrane in your standard wash buffer (e.g., TBST) to remove any residual substrate.[11]
-
Prepare a stripping buffer. A common harsh stripping buffer consists of 62.5 mM Tris-HCl (pH 6.8), 2% SDS, and 100 mM β-mercaptoethanol. A gentler option is a buffer with 15 g/L glycine, 1 g/L SDS, and 10 ml/L Tween 20, with the pH adjusted to 2.2.[7]
-
In a fume hood, incubate the membrane in the stripping buffer. For the harsh buffer, incubate for up to 45 minutes at 50°C with agitation.[7] For the mild buffer, incubate for 5-10 minutes at room temperature.[7]
-
Thoroughly wash the membrane. For the harsh buffer, rinse under running water for an extended period, followed by several washes in TBST to remove all traces of β-mercaptoethanol.[7] For the mild buffer, two 10-minute washes in PBS followed by two 5-minute washes in TBST are recommended.[7]
-
Optional but Recommended : To confirm the stripping was successful, incubate the membrane with only the secondary antibody and then with the chemiluminescent substrate. If no signal is detected, the stripping was effective.[8]
-
The membrane can now be re-blocked and probed with a different primary antibody.
Visual Guides
Western Blot Workflow
Caption: Overview of the standard Western blot experimental procedure.
Mechanism of Non-Specific Binding
Caption: How primary antibodies can bind to unintended targets.
Troubleshooting Decision Tree
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. abcam.com [abcam.com]
- 8. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
Optimizing Fascin Immunofluorescence Staining: A Technical Support Guide
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals optimize their fascin immunofluorescence (IF) staining protocols. This compound is a 55-kDa actin-bundling protein crucial for forming cell protrusions like filopodia and invadopodia, which are involved in cell migration and invasion.[1][2][3] Its expression is often upregulated in various cancers, making it a significant target in research.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and where is it localized?
A1: this compound's main role is to bundle actin filaments, providing structural support for various cellular extensions.[1][3] It is predominantly found in the cytoplasm, with increased concentration in cell processes and membrane protrusions.[1] In cancer cells, this compound is also localized to invadopodia, which are structures that facilitate extracellular matrix invasion.[2]
Q2: Which type of antibody is best for this compound IF staining?
A2: Both monoclonal and polyclonal antibodies can be effective for this compound IF. Monoclonal antibodies offer high specificity to a single epitope, while polyclonal antibodies can provide a stronger signal by binding to multiple epitopes. The choice depends on the specific application and experimental conditions. It is crucial to use an antibody validated for immunofluorescence.[6][7]
Q3: What are the critical first steps in an immunofluorescence protocol?
A3: The initial and most critical steps are fixation and permeabilization. Fixation preserves cell morphology and antigenicity, while permeabilization allows antibodies to access intracellular targets.[8] These steps must be optimized for the specific cell type and antibody being used.
Troubleshooting Guide
Encountering issues like weak signal or high background is common in immunofluorescence. The following table provides solutions to frequently encountered problems.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Antibody Concentration Too Low: Insufficient primary antibody to bind the target antigen.[9] | Increase the primary antibody concentration or extend the incubation time.[9][10] Perform a titration experiment to determine the optimal concentration. |
| Incompatible Primary/Secondary Antibodies: The secondary antibody does not recognize the primary antibody's host species.[9][11] | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[9][11] | |
| Improper Fixation: Over-fixation can mask the antigen epitope. | Reduce fixation time or try a different fixation agent. For example, if using formaldehyde (B43269), consider a shorter incubation or a different fixative like methanol (B129727).[11] | |
| Inadequate Permeabilization: The antibody cannot access the intracellular this compound protein. | If using a cross-linking fixative like formaldehyde, a separate permeabilization step with a detergent (e.g., Triton X-100 or saponin) is necessary.[8][12] | |
| Fluorophore Bleaching: Extended exposure to light can diminish the fluorescent signal. | Minimize light exposure during incubations and storage. Use an anti-fade mounting medium.[11][13] | |
| High Background | Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.[9] | Decrease the antibody concentration and/or reduce the incubation time.[9][10] |
| Insufficient Blocking: Non-specific sites are not adequately blocked, leading to off-target antibody binding. | Increase the blocking incubation time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[9][10] | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | Increase the number and/or duration of washing steps between antibody incubations.[10] | |
| Autofluorescence: The cells or tissue inherently fluoresce. | Check for autofluorescence in an unstained control sample. Using fresh fixative solutions can help reduce this.[14] | |
| Non-Specific Staining | Cross-Reactivity of Secondary Antibody: The secondary antibody binds to unintended targets in the sample. | Run a control with only the secondary antibody to check for non-specific binding.[9] Consider using a pre-adsorbed secondary antibody. |
| Dry Samples: Allowing the sample to dry out at any stage can cause non-specific antibody binding. | Ensure the sample remains covered in liquid throughout the entire staining procedure.[10][11] |
Key Experimental Protocols
Below are detailed methodologies for the crucial steps in a this compound immunofluorescence protocol.
Cell Fixation and Permeabilization
Proper fixation and permeabilization are paramount for successful staining. The choice of reagents depends on the antigen and cell type.
Option 1: Formaldehyde Fixation with Triton X-100 Permeabilization
-
Fixation: Incubate cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1][12]
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with 0.1-0.25% Triton X-100 in PBS for 5-15 minutes.[1][12]
-
Washing: Wash cells three times with PBS.
Option 2: Methanol Fixation and Permeabilization
-
Fixation/Permeabilization: Incubate cells with ice-cold 70% methanol for 10 minutes at -20°C.[8]
-
Washing: Wash cells three times with PBS.
| Reagent | Concentration | Incubation Time | Notes |
| Paraformaldehyde | 4% in PBS | 15-30 minutes | A cross-linking fixative that preserves morphology well but may require a separate permeabilization step.[1][8] |
| Triton X-100 | 0.1% - 0.25% in PBS | 5-15 minutes | A non-ionic detergent for permeabilization after formaldehyde fixation.[1] |
| Methanol | 70% (ice-cold) | 10 minutes | A denaturing agent that also permeabilizes the cell membrane.[8] |
| Saponin | 0.1% in PBS | 15 minutes | A milder detergent that can be used for permeabilization.[12] |
Immunostaining Protocol
This protocol assumes an indirect staining method, which is common for amplifying the signal.
-
Blocking: Incubate the fixed and permeabilized cells in a blocking solution (e.g., 2% normal donkey serum or 1-5% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.[1][10]
-
Primary Antibody Incubation: Dilute the primary anti-fascin antibody in the blocking buffer to the optimized concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[15]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): To visualize nuclei, incubate with a DNA stain like DAPI for 5 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of this compound can aid in understanding and optimizing the protocol.
References
- 1. Immunolocalization of this compound, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoubiquitination Inhibits the Actin Bundling Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. kumc.edu [kumc.edu]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. ibidi.com [ibidi.com]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Common issues with fascin knockdown experiments and how to solve them
Welcome to the technical support center for fascin knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective knockdown of this compound expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound knockdown experiments in a question-and-answer format.
Issue 1: Low Knockdown Efficiency
Q: I am observing minimal or no reduction in this compound mRNA or protein levels after my knockdown experiment. What are the potential causes and how can I troubleshoot this?
A: Low knockdown efficiency is a frequent challenge. Here are several factors to consider and steps to take for troubleshooting:
-
Suboptimal siRNA/shRNA/gRNA Design: The design of your silencing construct is critical.
-
Solution:
-
Use validated, pre-designed siRNA/shRNA sequences from reputable suppliers whenever possible.
-
If designing custom sequences, use at least 2-3 different sequences targeting different regions of the this compound mRNA to identify the most effective one.
-
For CRISPR-based approaches, ensure your guide RNA (gRNA) targets a critical early exon of the this compound gene to maximize the chance of a functional knockout.[1]
-
-
-
Inefficient Transfection/Transduction: The delivery of the knockdown construct into your cells may be inadequate.
-
Solution:
-
Optimize the transfection reagent-to-siRNA ratio and the overall concentration of the siRNA.[2]
-
For lentiviral shRNA, determine the optimal multiplicity of infection (MOI) for your specific cell line by performing a titration experiment.[3][4]
-
Ensure cells are healthy and at the recommended confluency (typically 60-80%) at the time of transfection/transduction.[5]
-
-
-
Incorrect Assessment of Knockdown: The timing of your analysis or the detection method might not be optimal.
-
Solution:
-
Perform a time-course experiment to determine the optimal time point for assessing knockdown. mRNA levels are typically reduced 24-48 hours post-transfection, while protein reduction may take 48-96 hours or longer, depending on the protein's half-life.
-
-
-
Cell Line-Specific Factors: Some cell lines are inherently more difficult to transfect or may have compensatory mechanisms that counteract the knockdown.
-
Solution:
-
Test different transfection reagents or delivery methods (e.g., electroporation) for your specific cell line.
-
If using a stable shRNA or CRISPR approach, select and expand single-cell clones to ensure a homogenous population of knockdown cells.[7]
-
-
Issue 2: Off-Target Effects
Q: I am observing unexpected phenotypes or changes in the expression of other genes after this compound knockdown. How can I identify and mitigate off-target effects?
A: Off-target effects, where the siRNA/shRNA/gRNA affects unintended genes, are a significant concern in knockdown experiments.[2] Here’s how to address this issue:
-
Sequence-Dependent Off-Target Effects: The seed region of an siRNA can have partial complementarity to the 3' UTR of other mRNAs, leading to their unintended silencing.
-
Solution:
-
Perform a BLAST search of your siRNA/shRNA sequences to check for potential off-target homology.
-
Use multiple different siRNA/shRNA sequences targeting the same gene. A consistent phenotype across different sequences is more likely to be a true on-target effect.[8]
-
Lower the concentration of your siRNA to the minimum effective dose, as off-target effects are often concentration-dependent.[2]
-
-
-
Validating the Phenotype: It is crucial to confirm that the observed phenotype is a direct result of this compound knockdown.
-
Solution:
-
Perform a rescue experiment by re-introducing a this compound expression vector that is resistant to your siRNA/shRNA (e.g., by silent mutations in the target sequence). The reversal of the phenotype upon re-expression of this compound confirms the specificity of the knockdown effect.
-
For CRISPR-mediated knockout, using at least two different gRNAs targeting distinct sites in the gene can help confirm that the observed phenotype is not due to an off-target mutation.
-
-
-
Global Gene Expression Analysis: To get a broader view of potential off-target effects, you can analyze changes in the transcriptome.
-
Solution:
-
Perform microarray or RNA-sequencing analysis to compare the gene expression profiles of your knockdown cells with control cells. This can help identify unintended changes in gene expression.
-
-
Issue 3: Inconsistent or Unexpected Phenotypic Results
Q: My this compound knockdown cells are showing a different phenotype than expected, or the results are not reproducible. What could be the reason?
A: Unexpected or irreproducible phenotypes can arise from a variety of factors, from the level of knockdown to the complexity of this compound's cellular functions.
-
Incomplete Knockdown: A partial reduction in this compound levels may not be sufficient to produce the expected phenotype. In some cases, a substantial depletion (e.g., >80%) is required to observe a functional effect.
-
Solution:
-
Quantify your knockdown efficiency carefully using qPCR and Western blot. If the knockdown is partial, further optimization of the knockdown protocol is necessary.
-
Consider using a CRISPR/Cas9-mediated knockout approach to achieve a complete loss of function.
-
-
-
This compound's Multifunctional Role: this compound is involved in various cellular processes beyond actin bundling, including regulation of microtubule dynamics and nuclear-cytoskeletal coupling.[9][10] The observed phenotype might be a result of disrupting one of these less-canonical functions.
-
Solution:
-
Thoroughly characterize the phenotype of your knockdown cells using a range of assays. For example, in addition to migration and invasion assays, examine cell adhesion, proliferation, and cytoskeletal organization (both actin and microtubules).
-
Consult the literature for known functions of this compound in your specific cell type or context.
-
-
-
Experimental Variability: Inconsistencies in cell culture conditions or experimental procedures can lead to variable results.
-
Solution:
-
Standardize your cell culture practices, including cell passage number, seeding density, and media composition.
-
Ensure that your phenotypic assays are well-controlled and performed consistently. For example, in a wound-healing assay, the width of the scratch should be uniform across all experiments.
-
-
Data Presentation
Table 1: Comparison of this compound Knockdown Efficiencies with Different Methods
| Knockdown Method | Target Cells | Reported Knockdown Efficiency | Validation Method | Reference |
| siRNA | Human U251 glioma cells | ~90% | qRT-PCR, Intracellular Flow Cytometry | [7] |
| shRNA (stable) | Human U251 glioma cells | 50-70% | qRT-PCR | [7] |
| shRNA (stable clone) | Human U251 glioma cells | 70% | qRT-PCR, Intracellular Flow Cytometry | [7] |
Experimental Protocols
Protocol 1: siRNA-Mediated this compound Knockdown
This protocol is a general guideline for transient this compound knockdown using siRNA in a 6-well plate format.
-
Cell Seeding:
-
One day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with FBS.
-
Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[5]
-
-
Preparation of siRNA-Transfection Reagent Complex:
-
Solution A: Dilute 20-80 pmol of this compound siRNA into 100 µl of serum-free medium.
-
Solution B: Dilute 2-8 µl of a suitable transfection reagent into 100 µl of serum-free medium.
-
Add Solution A to Solution B and mix gently by pipetting.
-
Incubate the mixture for 15-45 minutes at room temperature.[5]
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add 800 µl of serum-free medium to each well.
-
Add the 200 µl siRNA-transfection reagent complex to each well and mix gently.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[5]
-
-
Post-Transfection:
-
After the incubation period, add 1 ml of normal growth medium containing twice the normal concentration of FBS without removing the transfection mixture.
-
Incubate for an additional 24-72 hours before assessing knockdown and phenotype.
-
Protocol 2: Lentiviral shRNA-Mediated Stable this compound Knockdown
This protocol provides a general workflow for creating stable this compound knockdown cell lines.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-shRNA-fascin plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus if necessary and determine the viral titer.
-
-
Transduction of Target Cells:
-
Seed target cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (4-8 µg/ml) to enhance transduction efficiency.[11]
-
Add the lentiviral supernatant at the desired MOI.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
24 hours post-transduction, replace the virus-containing medium with fresh medium containing a selection agent, such as puromycin.[11] The optimal concentration of the selection agent should be determined by a kill curve on the parental cell line.
-
Replace the selection medium every 3-4 days until resistant colonies appear.[3]
-
-
Expansion and Validation:
-
Isolate and expand individual resistant colonies.
-
Validate this compound knockdown in each clone by qPCR and Western blot.
-
Protocol 3: Western Blot for this compound Protein Quantification
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.[12]
-
Protocol 4: qPCR for this compound mRNA Quantification
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA, this compound-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[11]
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method.
-
Visualizations
Caption: Experimental workflow for this compound knockdown, validation, and analysis.
Caption: Troubleshooting logic for low this compound knockdown efficiency.
Caption: Simplified signaling pathways involving this compound in cell migration.
References
- 1. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 2. Guidelines for transfection of siRNA [qiagen.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. Lentiviral Transduction Protocol [merckmillipore.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. This compound-1 knock-down of human glioma cells reduces their microvilli/filopodia while improving their susceptibility to lymphocyte-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Regulates Nuclear Movement and Deformation in Migrating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Recombinant Fascin Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield during recombinant fascin protein purification.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein is not expressing in E. coli. What are the potential causes and solutions?
A1: Low or no expression of recombinant this compound can be due to several factors. First, verify the integrity of your expression vector by DNA sequencing to ensure the this compound gene is in the correct reading frame and that there are no mutations. Codon usage can also be a factor; optimizing the this compound gene sequence for E. coli codon preference can significantly improve expression levels. Additionally, the choice of E. coli expression strain is crucial. Some strains are better suited for expressing eukaryotic proteins. Consider trying different strains, such as BL21(DE3) pLysS or Rosetta(DE3), which carry plasmids for rare tRNAs. Finally, ensure that your induction conditions (e.g., IPTG concentration, induction temperature, and duration) are optimized.
Q2: I see a band for this compound on my SDS-PAGE of the whole-cell lysate, but I get very little purified protein. Why is this happening?
A2: This common issue often points to protein insolubility. Your this compound protein may be forming insoluble aggregates known as inclusion bodies.[1][2] To confirm this, you can analyze the soluble and insoluble fractions of your cell lysate by SDS-PAGE. If the majority of your this compound protein is in the insoluble pellet, you will need to either optimize expression conditions to favor soluble expression or purify the protein from inclusion bodies, which involves a solubilization and refolding process.
Q3: How can I improve the solubility of my recombinant this compound protein?
A3: To increase the soluble fraction of this compound, you can try several strategies. Lowering the induction temperature (e.g., to 16-20°C) and reducing the inducer (e.g., IPTG) concentration can slow down protein synthesis, allowing more time for proper folding.[3] Using a different fusion tag, such as Glutathione (B108866) S-transferase (GST) or Maltose-Binding Protein (MBP), which are known to enhance the solubility of their fusion partners, can also be beneficial.[4] Additionally, co-expression of molecular chaperones can assist in the proper folding of this compound.
Q4: My His-tagged this compound protein is not binding to the Ni-NTA column. What should I do?
A4: There are a few reasons why your His-tagged this compound might not be binding to the affinity column. The His-tag may be inaccessible due to the protein's tertiary structure. You can try performing the purification under denaturing conditions (e.g., with 8M urea) to expose the tag. Another possibility is that components in your lysis buffer are interfering with the binding. Ensure that your lysis buffer does not contain high concentrations of EDTA or other chelating agents that can strip the nickel ions from the resin.[5] The pH of your lysis and binding buffers is also critical; it should be around pH 8.0 for optimal binding.
Q5: I am purifying a GST-tagged this compound protein, but the yield is consistently low. How can I improve it?
A5: Low yield with GST-tagged proteins can be due to several factors. The binding of GST to glutathione-sepharose is a relatively slow kinetic process, so a lower flow rate during sample application to the column is recommended to allow for maximum binding.[6] Ensure your lysis buffer contains a reducing agent like DTT to prevent oxidation and aggregation of the GST tag. If the protein concentration in the lysate is very low, consider concentrating the lysate before applying it to the column. Finally, check the health of your glutathione resin; it can be degraded over time by cellular enzymes present in the lysate.
Q6: Can the lack of post-translational modifications (PTMs) in E. coli affect my this compound purification yield?
A6: Yes, this is a critical consideration. This compound in eukaryotic cells undergoes various PTMs, such as phosphorylation and ubiquitination, which are important for its function and regulation.[7] E. coli lacks the machinery for these modifications. While this may not directly impact the total protein yield, it can severely affect the yield of soluble, correctly folded, and functional protein. If your downstream applications require active this compound, you may need to consider expression in a eukaryotic system like insect or mammalian cells that can perform these PTMs.
Troubleshooting Guides
This section provides structured guides for troubleshooting common issues encountered during recombinant this compound purification.
Problem 1: Low or No this compound Expression
This guide will help you diagnose and resolve issues related to the initial expression of the this compound protein.
Problem 2: this compound is Present in Inclusion Bodies
This guide provides a workflow for purifying and refolding this compound from inclusion bodies.
Data Presentation
The following tables summarize key parameters that can be optimized to improve the yield of recombinant this compound.
Table 1: Optimization of Expression Conditions
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Host Strain | E. coli BL21(DE3) | Test strains with rare tRNA codons (e.g., Rosetta(DE3)) | Improved translation efficiency |
| Induction Temp. | 37°C | Lower to 16-25°C | Increased soluble protein, reduced inclusion bodies |
| Inducer Conc. | 1 mM IPTG | Titrate from 0.1 mM to 1 mM IPTG | Balance expression level and solubility |
| Induction Time | 3-4 hours | Extend to 16-20 hours at lower temperatures | Increased accumulation of soluble protein |
| Culture Medium | LB Broth | Use richer media (e.g., Terrific Broth) | Higher cell density and protein yield |
Table 2: Lysis Buffer Components for Soluble this compound Purification
| Component | Concentration | Purpose |
| Buffer | 50 mM Tris-HCl or HEPES | Maintain pH (typically 7.5-8.0) |
| Salt | 150-500 mM NaCl | Reduce non-specific protein interactions |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | Prevent oxidation of cysteines |
| Glycerol | 10-20% (v/v) | Stabilize the protein |
| Protease Inhibitors | 1x Cocktail | Prevent protein degradation |
| Lysozyme (B549824) | ~1 mg/mL | Aid in cell wall breakdown |
| DNase I | ~10 µg/mL | Reduce viscosity from DNA release |
| Detergent (optional) | 0.1-1% Triton X-100 or Tween 20 | Improve solubility of some proteins |
Experimental Protocols
Protocol 1: Expression and Lysis of Recombinant this compound in E. coli
-
Expression:
-
Transform the this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture for 16-20 hours at the lower temperature.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (see Table 2 for composition).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protocol 2: Affinity Purification of His-Tagged this compound (Native Conditions)
-
Column Equilibration:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of binding buffer (Lysis buffer with a low concentration of imidazole, e.g., 10-20 mM).
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CV of wash buffer (Binding buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound protein with 5-10 CV of elution buffer (Binding buffer containing a high concentration of imidazole, e.g., 250-500 mM). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing pure this compound.
-
Pool the pure fractions and dialyze into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5).
-
Protocol 3: Purification of this compound from Inclusion Bodies
-
Inclusion Body Isolation and Washing:
-
After cell lysis and centrifugation, discard the supernatant.
-
Resuspend the insoluble pellet (containing inclusion bodies) in lysis buffer with 1% Triton X-100.
-
Centrifuge at 15,000 x g for 15 minutes and discard the supernatant. Repeat this wash step two more times with lysis buffer without Triton X-100.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 8 M Urea, pH 8.0).
-
Stir at room temperature for 1-2 hours to completely solubilize the protein.
-
Clarify the solubilized protein by centrifugation at 30,000 x g for 30 minutes.
-
-
Purification under Denaturing Conditions:
-
Purify the solubilized, His-tagged this compound using a Ni-NTA column equilibrated with the solubilization buffer.
-
Wash with solubilization buffer containing a low concentration of imidazole.
-
Elute with solubilization buffer containing a high concentration of imidazole.
-
-
Refolding:
-
Refold the purified, denatured this compound by stepwise dialysis against a refolding buffer with decreasing concentrations of urea. For example, dialyze against buffer with 4M urea, then 2M, then 1M, and finally no urea. The refolding buffer should contain L-arginine (e.g., 0.4 M) to prevent aggregation.
-
-
Final Purification:
-
Perform a final purification step, such as size exclusion chromatography, to separate correctly folded monomeric this compound from aggregates.
-
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Cloning and purification of functionally active Fas ligand interfering protein (FIP) expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulates Nuclear Movement and Deformation in Migrating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 6. Purification of GST-tagged Protein [sigmaaldrich.com]
- 7. This compound, an actin-bundling protein, induces membrane protrusions and increases cell motility of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the signal-to-noise ratio in fascin live-cell imaging?
Welcome to the technical support center for fascin live-cell imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of low signal-to-noise ratio in this compound live-cell imaging?
Low SNR in this compound live-cell imaging can stem from several factors. Primarily, live cells expressing fluorescently tagged this compound are often dim because there is typically only one fluorophore per this compound protein.[1] Additionally, to minimize biological disruption, it's preferable to use low expression levels of the fluorescently tagged this compound, which further reduces the signal.[1] Other significant contributors to noise include autofluorescence from the cells and culture medium, and noise from the imaging detector itself.[2][3]
Q2: How does the choice of fluorescent probe impact the SNR of this compound imaging?
The selection of the fluorescent probe is critical for maximizing the signal from this compound. Brighter, more photostable fluorophores will yield a better signal that can be more easily distinguished from background noise. When imaging this compound, which is involved in dynamic actin structures, the properties of the fluorescent tag can influence the localization and behavior of the fusion protein. For instance, some fluorescent proteins may have a tendency to dimerize or oligomerize, which could affect this compound's function. It is crucial to select bright, monomeric fluorescent proteins to minimize these artifacts.
Q3: What are the key image acquisition parameters to adjust for better SNR?
The main parameters to optimize are excitation light intensity, exposure time, and detector settings (e.g., gain, binning).[4] Increasing the excitation intensity or the exposure time will generally increase the signal, but this also increases the risk of phototoxicity and photobleaching, which can harm the cells and diminish the signal over time.[4][5] A careful balance must be struck to obtain a good signal without compromising cell health.[1]
Q4: How can I minimize phototoxicity and photobleaching during long-term imaging of this compound dynamics?
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a usable signal.[5][6][7] It is also beneficial to use filter sets that are well-matched to the fluorophore's excitation and emission spectra to maximize signal detection efficiency.[2] For long-term experiments, consider using an automated imaging system that can maintain focus and minimize light exposure.[1] Additionally, using antifade reagents in the imaging medium can help preserve the fluorescent signal.[2][5]
Q5: What post-acquisition processing techniques can be used to improve the SNR?
Deconvolution is a powerful computational method to improve both the resolution and SNR of your images after acquisition.[8] This technique computationally reverses the blurring introduced by the microscope's optics, resulting in sharper images with better contrast.[8] Another approach is the use of denoising algorithms, such as multi-resolution analysis (MRA), which can distinguish signal from noise based on image characteristics.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from cell culture medium.- Intrinsic fluorescence from the cells themselves.- Non-specific binding of fluorescent probes. | - Use an imaging medium specifically designed for fluorescence microscopy to reduce background.[2][5]- Include a negative control (unlabeled cells) to assess the level of cellular autofluorescence.- Ensure proper washing steps after labeling to remove unbound probes. |
| Weak Fluorescent Signal | - Low expression level of this compound-FP fusion.- Inefficient fluorescent probe.- Photobleaching. | - If possible, use a brighter, more photostable fluorescent protein or dye.- Optimize transfection or transduction protocols for slightly higher, yet still physiological, expression levels.- Reduce excitation light intensity and exposure time.[4][5]- Use an objective with a higher numerical aperture (NA) to collect more light.[1] |
| Inconsistent or Artifactual this compound Localization | - The fluorescent tag is interfering with this compound's function.- Overexpression of the this compound-FP fusion protein. | - Use a smaller, monomeric fluorescent protein to minimize interference.- Evaluate different fusion constructs (N-terminal vs. C-terminal tag).- Titrate the expression level to be as close to endogenous levels as possible.[1] |
| Cell Death or Abnormal Morphology During Imaging | - Phototoxicity from excessive light exposure.- Unstable environmental conditions (temperature, CO2, humidity). | - Minimize light exposure by reducing illumination intensity, exposure time, and frequency of image acquisition.[5][7]- Use a stage-top incubator or an enclosed microscope system to maintain optimal cell culture conditions.[2][10] |
| Blurry Images or Loss of Focus | - Focus drift due to thermal instability.- Cell movement, especially during long-term imaging. | - Allow the microscope system to thermally equilibrate before starting the experiment.[2]- Use a hardware-based autofocus system to maintain focus over time.[10][11]- For rapidly moving cells, consider using a faster imaging modality like spinning disk confocal microscopy.[2] |
Experimental Protocols & Methodologies
Protocol 1: Optimizing Image Acquisition Settings
-
Initial Setup : Begin by finding your cells using transmitted light to minimize fluorescence exposure.
-
Set Initial Parameters : Start with a low excitation light intensity and a moderate exposure time (e.g., 100-200 ms).
-
Evaluate Signal : Acquire a single image and examine the histogram. The signal from your this compound structures should be well above the background noise.
-
Adjust Exposure Time : If the signal is too low, gradually increase the exposure time. Be mindful that longer exposures increase the risk of motion blur in live cells.[4]
-
Adjust Excitation Intensity : If increasing the exposure time is not feasible due to cell dynamics, you can cautiously increase the excitation light intensity. Always use the minimum intensity necessary for a good signal.[4]
-
Camera Settings :
-
Gain : Increasing the camera gain can amplify a weak signal, but it will also amplify noise. Use with caution.
-
Binning : Binning pixels (e.g., 2x2) increases the signal-to-noise ratio by summing the signal from adjacent pixels, but it reduces spatial resolution.[4] This can be a useful trade-off when the signal is very low.
-
-
Final Check : Once you have a satisfactory signal, run a short time-lapse to ensure that the cells are not showing signs of stress (e.g., blebbing, apoptosis) and that the fluorophore is not bleaching rapidly.
Protocol 2: Post-Acquisition Deconvolution
-
Acquire a Point Spread Function (PSF) : For accurate deconvolution, you need a PSF, which is a 3D image of a point-like light source (e.g., a fluorescent bead) captured with your imaging system. Alternatively, a theoretical PSF can be generated based on your microscope's parameters.
-
Choose a Deconvolution Algorithm : Several algorithms are available, such as Richardson-Lucy and Jansson-Van Cittert.[8] The choice will depend on the specific characteristics of your data and the software you are using.
-
Apply the Algorithm : Run the deconvolution algorithm on your raw image data using the acquired or theoretical PSF.
-
Evaluate the Result : The deconvolved image should appear sharper, with improved contrast and reduced out-of-focus blur, effectively increasing the SNR.
Visualizations
References
- 1. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 3. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 7. Live Cell Imaging: Tips for Success | KEYENCE America [keyence.com]
- 8. azom.com [azom.com]
- 9. Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity | EurekAlert! [eurekalert.org]
- 10. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
Technical Support Center: Focused Ion Beam Scanning Electron Microscopy (FIB-SEM)
Welcome to the technical support center for Focused Ion Beam Scanning Electron Microscopy (FIB-SEM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common artifacts encountered during FIB-SEM imaging.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your FIB-SEM experiments.
Issue: Vertical lines or "curtains" are obscuring the milled face of my cross-section.
Cause: This artifact, known as the "curtaining effect" or "streaking," is one of the most common challenges in FIB-SEM. It arises from non-uniform milling rates across the sample.[1][2][3] This can be caused by variations in material density, crystallography, or surface topography.[2][4][5][6] For instance, milling through materials with different hardness or porous samples can lead to significant curtaining.[2][4]
Solutions:
-
Sample Preparation:
-
Protective Layer: Deposit a protective layer of a smooth, homogenous material (e.g., platinum) using a gas injection system (GIS) on the sample surface before milling.[4][5][6] This helps to create a more uniform surface for the ion beam to interact with.
-
Resin Embedding: For porous samples, embedding in resin can fill the pores and reduce the likelihood of curtaining.[4]
-
-
Milling Parameters:
-
Lower Ion Beam Current: Use lower ion beam currents for the final polishing steps of the cross-section.[4][6]
-
Rocking Stage/Goniometer Stage: Employ a rocking or goniometer stage that tilts the sample during milling.[2][4][5][7][8] This constantly changes the angle of incidence of the ion beam, averaging out the differential milling rates. Some systems offer a "spin mill" technique for uniform large-area milling.[2]
-
Alternating Angle Milling: A simple modification to the acquisition protocol using alternating ±2º angled milling can significantly reduce streaking artifacts without requiring hardware redesign.[3]
-
-
Post-Processing:
Issue: My images have bright patches, are distorted, or appear to drift.
Cause: These are classic signs of "charging," which occurs when the number of incoming electrons from the beam is greater than the number of electrons leaving the non-conductive sample.[9][10] This build-up of negative charge deflects the primary electron beam, leading to a variety of image artifacts.[9][10][11]
Solutions:
-
Improve Sample Conductivity:
-
Adjust Imaging Parameters:
-
Lower Accelerating Voltage (kV): Reducing the accelerating voltage (typically to between 2 and 5 kV) can help balance the charge on the sample surface.[9][10]
-
Lower Beam Current: Reducing the electron beam current decreases the number of electrons hitting the sample, thus reducing the charging effect.[9]
-
-
Environmental SEM (ESEM):
-
Charge Neutralization:
-
Some FIB-SEM systems have dedicated charge neutralizers that flood the sample surface with low-energy ions or electrons to counteract charging.[15]
-
Cause: This is known as "redeposition," where sputtered material from the milling process deposits back onto the sample surface.[16][17] This is more prevalent when using high ion beam currents, milling in confined areas like trenches, or working with materials that have a high sputter rate.[16][17]
Solutions:
-
Milling Strategy:
-
Gas-Assisted Etching (GAE):
-
The use of GAE can significantly reduce redeposition artifacts.[17]
-
-
Protective "Umbrella" Method:
-
A masking technique using standard FIB-SEM equipment can protect specific surfaces from redeposition and ion implantation.[18]
-
-
Milling Parameters:
Issue: My sample appears melted, deformed, or has altered crystalline structure.
Cause: The high-energy ion and electron beams can cause various forms of "beam damage" to the sample. This includes:
-
Heating: The energy from the beam can cause localized heating, leading to melting or deformation, especially in soft materials like polymers and biological specimens.[9][19][20]
-
Amorphization: The ion beam can destroy the crystalline structure of a material, rendering it amorphous.[6][21] This is a known issue for materials like silicon.[6]
-
Ion Implantation: Ions from the beam (typically Gallium) can be implanted into the sample, altering its composition and properties.[6][18][21][22]
-
Phase Transformation: The ion beam interaction can induce a phase change in some materials, for example, from austenite (B1171964) to ferrite (B1171679) in stainless steel.[6]
Solutions:
-
Cryo-FIB/SEM:
-
Milling Parameters:
-
Lower Beam Currents and Voltages: Use lower ion beam currents and accelerating voltages, especially for final polishing steps, to reduce the energy imparted to the sample.[6][23]
-
Low-Energy Final Polish: A final polishing step with a low-energy ion beam can help remove the damaged layer created by higher-energy milling.[23]
-
-
Protective Coating:
-
Different Ion Species:
-
For sensitive materials, using different ion species like Xenon, Argon, or Oxygen can provide optimal milling with less damage compared to Gallium.[2]
-
-
Femtosecond Lasers:
-
For removing large volumes of material, an integrated femtosecond laser can ablate material quickly with minimal thermal damage to the surrounding area.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in FIB-SEM imaging?
A1: The most frequently encountered artifacts include the curtaining effect (vertical striations), charging (bright spots and image drift), redeposition of sputtered material, and various forms of beam damage such as heating, amorphization, and ion implantation.[1][21] Contamination from hydrocarbons in the chamber and edge effects (unnaturally bright edges) are also common.[9][12]
Q2: How can I minimize curtaining on a heterogeneous sample?
A2: For samples containing materials with different milling rates, several strategies can be employed. Depositing a thick, uniform protective layer is a crucial first step.[5][6] Using a rocking stage or alternating the milling angle helps to average out the milling rate differences.[2][3] Finally, a gentle, low-current polishing step can clean up the face of the cross-section.[4]
Q3: My sample is non-conductive. What is the best way to prepare it for FIB-SEM?
A3: For non-conductive samples, the primary goal is to prevent charging. This is typically achieved by sputter-coating the sample with a thin layer of a conductive material like gold, platinum, or carbon.[9][13] It is also critical to ensure a good conductive path from the coated surface to the SEM stub using conductive adhesives.
Q4: What is the purpose of a platinum gas injection system (GIS)?
A4: A platinum GIS is used to deposit a protective layer on the region of interest before milling. This layer serves multiple purposes: it protects the sample surface from ion beam damage, reduces the curtaining effect by providing a uniform material for the initial milling, and can help to dissipate charge.[4][22]
Q5: When should I consider using Cryo-FIB/SEM?
A5: Cryo-FIB/SEM is highly recommended for beam-sensitive materials. This includes soft materials like polymers, biological specimens, and certain battery materials.[19][20] The cryogenic temperatures prevent artifacts such as melting, deformation, and bubbling that can occur at room temperature due to beam-induced heating.[19]
Quantitative Data Summary
| Artifact | Key Parameter | Recommended Value/Setting | Notes |
| Charging | Accelerating Voltage (kV) | 2 - 5 kV | Effective for reducing charging on non-conductive samples.[10] |
| Beam Damage (Biological) | Polishing Beam Current | 100 - 300 pA | Low ion beam currents for final polishing can reduce the damaged layer.[23] |
| Beam Damage (Biological) | Rough Milling Beam Current | 5 - 7 nA | Higher currents can be used for initial rough milling.[23] |
| Curtaining | Alternating Milling Angle | ±2º | A small tilt alternation can significantly reduce streaking artifacts.[3] |
| Cryo-FIB/SEM | Sample Temperature | -130°C | Effective temperature for minimizing beam damage in sensitive samples.[19] |
Experimental Protocols
Protocol 1: Standard Conductive Coating for Non-Conductive Samples
-
Sample Mounting: Securely mount the dry sample onto an SEM stub using double-sided carbon tape or a suitable adhesive.[24][25]
-
Glove Usage: Always wear gloves when handling the sample and holder to prevent contamination.[9][24][25]
-
Sputter Coater Setup: Place the mounted sample into a sputter coater. Ensure the chamber is clean.
-
Pump Down: Evacuate the sputter coater chamber to the recommended vacuum level.
-
Coating: Sputter a thin (typically 5-10 nm) layer of a conductive material (e.g., gold, platinum, or carbon) onto the sample. The coating time and current will depend on the material and the sputter coater model.
-
Grounding Check: After coating, ensure there is a continuous conductive path from the sample surface to the SEM stub. This can be verified with a multimeter or by carefully applying conductive paint to bridge any gaps.
-
Loading: Carefully load the coated sample into the FIB-SEM chamber.
Protocol 2: Cryo-FIB/SEM for Beam-Sensitive Samples
-
Sample Freezing: Rapidly freeze the sample using a suitable cryogen (e.g., liquid nitrogen slush, liquid ethane) to vitrify the water content and prevent crystalline ice formation.
-
Cryo-Transfer: Transfer the frozen sample to a cryo-stage within the FIB-SEM preparation chamber under vacuum and at cryogenic temperatures.
-
Sublimation (Optional): A controlled sublimation step can be performed to remove any surface frost that may have accumulated.
-
Cryo-Coating: Apply a conductive coating at cryogenic temperatures to prevent charging.
-
Transfer to Main Chamber: Transfer the sample to the main FIB-SEM chamber, maintaining it at cryogenic temperature throughout the process.[19]
-
Milling and Imaging: Perform FIB milling and SEM imaging while the sample is held at a constant cryogenic temperature (e.g., -130°C).[19] This minimizes heat-related artifacts.[19]
Visualizations
Caption: A workflow diagram for troubleshooting common FIB-SEM artifacts.
Caption: Logical relationships between causes and solutions for the curtaining artifact.
References
- 1. Focused ion beam - Wikipedia [en.wikipedia.org]
- 2. FIB-SEM - Sample Preparation - Illuminating Semiconductors [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. MyScope [myscope.training]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The effects of Ga FIB milling on analysis - Oxford Instruments [oxinst.com]
- 7. eipbn.org [eipbn.org]
- 8. researchgate.net [researchgate.net]
- 9. MyScope [myscope.training]
- 10. nanoscience.com [nanoscience.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. MyScope [myscope.training]
- 17. Redeposition of Sputtered Atoms in FIB [globalsino.com]
- 18. Preventing damage and redeposition during focused ion beam milling: The "umbrella" method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cryo-FIB/SEM: Enhancing Precision and Minimizing Damage in Material Analysis - EAG Laboratories [eag.com]
- 20. researchgate.net [researchgate.net]
- 21. MyScope [myscope.training]
- 22. Surface damage induced by FIB milling and imaging of biological samples is controllable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bionanoteam.com [bionanoteam.com]
- 24. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 25. instruments.iitb.ac.in [instruments.iitb.ac.in]
Why is my fascin co-immunoprecipitation experiment not working?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with fascin co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I not detecting my this compound "bait" protein in the IP fraction?
Possible Cause 1: Low or no expression of this compound in your cell line or tissue.
-
Recommendation: Before starting a Co-IP experiment, confirm the expression level of this compound in your starting material (lysate) via Western blot. If expression is low, you may need to increase the amount of lysate used for the IP. However, be aware that this might also increase non-specific binding.[1][2][3]
Possible Cause 2: Inefficient antibody for immunoprecipitation.
-
Recommendation: Ensure your this compound antibody is validated for immunoprecipitation.[4][5] Not all antibodies that work for Western blotting are suitable for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[3] Consider trying a different antibody if the issue persists.
Possible Cause 3: Protein degradation.
-
Recommendation: Always work on ice or at 4°C and add freshly prepared protease and phosphatase inhibitors to your lysis buffer.[1][2]
Possible Cause 4: this compound is insoluble in the chosen lysis buffer.
-
Recommendation: Check the solubility of this compound in your lysis buffer by analyzing both the supernatant and the pellet of your cell lysate by Western blot. If this compound is in the pellet, you may need to try a different lysis buffer with varying detergent and salt concentrations.[3]
FAQ 2: My this compound "bait" protein is immunoprecipitated, but I cannot detect the interacting "prey" protein.
Possible Cause 1: The protein-protein interaction is weak or transient.
-
Recommendation: Weak interactions can be disrupted during cell lysis or washing steps.[6] Consider using a milder lysis buffer with lower salt and detergent concentrations.[7] You can also try to reduce the number and stringency of your wash steps.[6] Cross-linking agents can be used to stabilize transient interactions before cell lysis.
Possible Cause 2: The lysis buffer is disrupting the interaction.
-
Recommendation: Certain strong detergents, like those in RIPA buffer, can disrupt protein-protein interactions and may not be suitable for Co-IP.[7] A less stringent lysis buffer, such as one with a non-ionic detergent like NP-40 or Triton X-100, is often preferred.[3][7]
Possible Cause 3: The "prey" protein is not expressed or is at a very low level.
-
Recommendation: Confirm the expression of the "prey" protein in your input lysate via Western blot.[1][3]
Possible Cause 4: The antibody epitope for the "bait" protein is blocked by the interacting "prey" protein.
-
Recommendation: If you are immunoprecipitating the "bait" protein, the binding of the "prey" might mask the epitope recognized by the antibody.[2] If possible, try performing the Co-IP in the reverse direction, i.e., immunoprecipitating the "prey" protein and blotting for the "bait".[2]
FAQ 3: I am observing high background or non-specific binding in my Co-IP.
Possible Cause 1: Insufficient washing.
-
Recommendation: Increase the number of wash steps (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes).[1] You can also increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a small amount of non-ionic detergent (e.g., 0.01–0.1% Tween 20 or Triton X-100).[1][6]
Possible Cause 2: Non-specific binding of proteins to the beads.
-
Recommendation: Pre-clear your lysate by incubating it with the beads alone before adding the antibody. This will help remove proteins that non-specifically bind to the bead matrix.[1][3] You can also pre-block the beads with BSA.[1]
Possible Cause 3: Too much antibody or lysate used.
-
Recommendation: Using excessive amounts of antibody or cell lysate can lead to increased non-specific binding.[3] Titrate your antibody to determine the optimal concentration for your experiment. If high lysate concentration is the issue, consider reducing the total protein input.[1]
Troubleshooting Tables
Table 1: Lysis Buffer Composition
| Component | Concentration | Purpose | Troubleshooting Tip |
| Tris-HCl | 20-50 mM, pH 7.4-8.0 | Buffering agent | Ensure pH is appropriate for your protein complex. |
| NaCl | 150-500 mM | Ionic strength | Start with 150 mM; increase to reduce non-specific binding.[1] |
| EDTA/EGTA | 1 mM | Chelating agent | --- |
| Non-ionic Detergent (e.g., Triton X-100, NP-40) | 0.1-1% | Protein solubilization | Start with 1%; decrease if it disrupts the interaction.[8] |
| Protease Inhibitors | Varies (use cocktail) | Prevent protein degradation | Always add fresh before use.[2] |
| Phosphatase Inhibitors | Varies (use cocktail) | Prevent dephosphorylation | Crucial if studying phosphorylation-dependent interactions. |
Table 2: Antibody and Lysate Quantities
| Component | Recommended Starting Amount | Troubleshooting Tip |
| Primary Antibody | 1-10 µg | Titrate to find the optimal amount that maximizes specific binding and minimizes background. |
| Cell Lysate | 0.5-1 mg total protein | Increase if the target protein expression is low, but be mindful of increased background.[1] |
| Protein A/G Beads | 20-50 µL of slurry | Use an appropriate amount of beads for your antibody isotype and amount. |
Experimental Protocols
Detailed this compound Co-Immunoprecipitation Protocol
This protocol provides a general framework. Optimization for specific cell types and interacting proteins is recommended.
1. Cell Lysis
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors) to the plate.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is your cleared lysate.
-
Take a small aliquot (e.g., 50 µL) of the cleared lysate to use as your "input" control.
2. Pre-clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G bead slurry to 1 mg of cleared lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation
-
Add the appropriate amount of your this compound antibody (e.g., 2-5 µg) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry and incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (this can be the same as the lysis buffer or a modified version with a lower detergent concentration). For each wash, resuspend the beads and incubate for 5 minutes with gentle rotation before pelleting.
5. Elution
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads by adding 20-40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and transfer the supernatant (your IP sample) to a new tube for analysis by Western blot.
Visualizations
Caption: Workflow for a this compound co-immunoprecipitation experiment.
Caption: Known interaction partners of this compound.[9][10][11]
References
- 1. ptglab.com [ptglab.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. This compound Monoclonal Antibody (55K2) (MA5-47716) [thermofisher.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bioradiations.com [bioradiations.com]
- 9. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Fascin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of fascin inhibitors encountered during experiments.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues that may arise from off-target effects of this compound inhibitors.
Issue 1: Observed cellular phenotype is inconsistent with known this compound biology.
Possible Cause: The observed effect may be due to the inhibitor acting on an unintended target.
Troubleshooting Workflow:
My fascin knockout cells show an unexpected phenotype
This guide provides troubleshooting support for researchers who have generated fascin knockout (KO) cells and are observing unexpected phenotypes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound knockout experiments.
Q1: What is the expected phenotype of this compound knockout cells?
A: this compound is a highly conserved actin-bundling protein critical for forming parallel actin bundles.[1][2] Its primary function is to create and stabilize cell protrusions like filopodia and microspikes, which are essential for cell migration and invasion.[3][4] Therefore, the expected or "canonical" phenotype upon this compound knockout includes:
-
A significant reduction in the number and length of filopodia.[5][6]
-
Potential alterations in the organization of the actin cytoskeleton.[3]
Q2: My this compound knockout cells show no obvious change in migration. What are the most likely reasons?
A: If your validated knockout cells do not exhibit the expected migratory defects, consider these possibilities:
-
Incomplete Knockout: The knockout may be incomplete, leaving sufficient residual this compound protein to maintain function. It is critical to validate the knockout at the protein level via Western Blot.[7]
-
Functional Compensation: Other actin-bundling proteins, such as fimbrin or espin, may be compensating for the loss of this compound.[5] While some studies suggest this compensation is limited, it can be cell-type dependent.[5]
-
Cell-Type Specificity: The cells you are using may not rely heavily on this compound-dependent filopodia for migration. They might primarily use other modes of motility, such as amoeboid movement, which are less dependent on this compound.
-
Non-Canonical Roles: this compound has functions beyond actin bundling, including regulating microtubules and focal adhesions.[4][8] The expected phenotype might be masked by more subtle effects related to these other roles.
Q3: My knockout cells display a completely novel phenotype (e.g., increased cell clumping). How do I begin to investigate this?
A: A novel phenotype is a valuable scientific finding that can uncover new biological functions. The primary possibilities are:
-
Off-Target Effects: If CRISPR/Cas9 was used, unintended mutations at other genomic locations could be responsible for the phenotype.[9] This is a significant concern and must be ruled out.[10][11]
-
Unmasking a Non-Canonical Function: The loss of this compound may reveal one of its lesser-known roles. For example, this compound interacts with microtubules and is involved in signaling pathways like Wnt/β-catenin and YAP.[4][12][13] An unexpected phenotype could be linked to the disruption of these functions.
-
Complex Cellular Reprogramming: The cell may have fundamentally altered its adhesion and cytoskeletal properties in response to the chronic loss of a key structural protein. For instance, loss of this compound has been shown to increase E-Cadherin at cell-cell adhesions in some contexts.[14]
Section 2: Troubleshooting Guide for Unexpected Phenotypes
This guide provides a systematic approach to diagnosing the cause of your unexpected results.
Step 1: Rigorously Validate the Knockout
Q: How can I be certain that this compound is successfully knocked out in my cell line?
A: Comprehensive validation is the most critical first step. You must confirm the knockout at multiple levels:
-
Genomic Level: Use PCR and Sanger sequencing across the targeted exon to confirm the presence of the intended frameshift-inducing insertion/deletion (indel).[7]
-
Transcript Level (Optional): Quantitative PCR (qPCR) can be used to check for a reduction in this compound mRNA levels, which can indicate nonsense-mediated decay.[7]
-
Protein Level (Essential): Western blotting is the gold standard. A complete absence of the this compound protein band in your KO cell lysate compared to the wild-type (WT) control is required for confirmation.[15]
Step 2: Rule Out Off-Target Effects
Q: My phenotype is robust, but how do I confirm it's specifically due to the loss of this compound and not an off-target effect?
A: The definitive method is a rescue experiment .
-
Re-express this compound: Transfect your knockout cell line with a plasmid expressing wild-type this compound (ideally a version that is resistant to the original guide RNA).
-
Assess Phenotype: If re-expression of this compound reverts the unexpected phenotype back to the wild-type state, you can confidently conclude that the phenotype is a direct result of this compound loss and not an off-target effect.
Additionally, you can use in silico tools to predict likely off-target sites for your guide RNA and sequence these regions in your knockout clone to check for unintended mutations.[9]
Step 3: Investigate Compensatory Mechanisms
Q: If my knockout is validated but the expected phenotype is absent, how do I check for protein compensation?
A: You can investigate potential compensation by examining the expression of other known actin-bundling proteins.
-
Hypothesis: The loss of this compound may lead to the upregulation of other proteins with similar functions, such as this compound isoforms (this compound-2, this compound-3), fimbrin, or espin.[4][16]
-
Experiment: Perform a Western blot or qPCR on your WT and KO cell lysates using antibodies or primers for these candidate compensatory proteins. An increased level in the KO cells would suggest a compensatory mechanism.
Step 4: Explore Non-Canonical this compound Functions
Q: My unexpected phenotype seems unrelated to cell migration. What other functions of this compound could be involved?
A: this compound is a multi-functional protein.[8] Consider investigating these non-canonical roles:
-
Microtubule Dynamics: this compound can bind to microtubules and regulate the turnover of focal adhesions.[4][17] An unexpected phenotype could relate to cell adhesion or spreading.
-
Signaling Pathways: this compound is implicated in several signaling pathways.
-
Wnt/β-catenin: this compound can activate this pathway, which is involved in cell fate and adhesion.[12][18]
-
Hippo/YAP: this compound can regulate the mechanosensitive YAP pathway, affecting proliferation and organ size.[13]
-
Ciliary Signaling: this compound plays a role in the assembly and signaling of the primary cilium.[17][19]
-
-
Mitochondrial Function: this compound helps regulate the actin filaments around mitochondria, influencing mitochondrial fission and fusion.[1]
Section 3: Diagrams and Workflows
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting unexpected phenotypes in knockout cell lines.
This compound's Canonical Role in Filopodia Formation
Caption: Simplified pathway of this compound's canonical role in bundling actin to form filopodia.
Section 4: Data & Experimental Protocols
Data Presentation
Table 1: Summary of Expected vs. Potential Unexpected Phenotypes
| Feature Assessed | Expected Phenotype in this compound KO | Potential Unexpected Phenotype | Possible Explanation |
| Cell Migration | Decreased | No Change or Increased | Compensation, Off-target effect, Different migration mode |
| Cell Protrusions | Fewer/shorter filopodia | Unchanged | Compensation by other bundlers |
| Cell-Cell Adhesion | No primary effect expected | Increased cell aggregation | Altered Wnt/β-catenin signaling, Changes in E-Cadherin |
| Cell Proliferation | No primary effect expected | Decreased or Increased | Disruption of YAP signaling or cell cycle regulation[20] |
| Cell Spreading | No primary effect expected | Altered focal adhesions | Disruption of this compound-microtubule interactions[4] |
Table 2: Quantitative Troubleshooting Checklist
| Experimental Question | Assay | Metric to Quantify (WT vs. KO) | Expected Result for Confirmed KO |
| Is the KO complete? | Western Blot | This compound protein band intensity | No band present in KO |
| Is migration affected? | Transwell Assay | # of migrated cells / field | Significant decrease in KO |
| Are filopodia reduced? | Phalloidin (B8060827) Staining / IF | # and length of protrusions / cell | Significant decrease in KO |
| Is the phenotype specific? | Rescue Experiment | Measurement of the unexpected phenotype (e.g., aggregate size) | Phenotype reverts to WT levels |
| Is a compensator upregulated? | Western Blot / qPCR | Protein/mRNA level of Fimbrin, Espin, etc. | Increased level in KO |
Key Experimental Protocols
Protocol 1: Western Blot for Knockout Validation
-
Lysate Preparation: Culture wild-type (WT) and this compound KO cells to 80-90% confluency. Wash cells with ice-cold PBS, then lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against this compound (e.g., Abcam ab126772) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Confirm the absence of the ~55 kDa this compound band in the KO lanes and equal loading of the control protein in all lanes.
Protocol 2: Immunofluorescence for Cytoskeletal Analysis
-
Cell Seeding: Seed WT and KO cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.
-
Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3x with PBS. Block with 1% BSA in PBS for 30 minutes.
-
Staining:
-
To visualize F-actin and filopodia, incubate with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) for 1 hour.
-
To visualize adhesion molecules, incubate with a primary antibody (e.g., anti-E-Cadherin) overnight at 4°C, followed by a fluorescently-conjugated secondary antibody for 1 hour.
-
-
Nuclear Staining & Mounting: Wash 3x with PBS. Stain with DAPI for 5 minutes. Wash 2x with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope. Capture images and quantify relevant features (e.g., number of filopodia per cell) using ImageJ/Fiji or other analysis software.
Protocol 3: Transwell Migration Assay
-
Cell Preparation: Serum-starve WT and KO cells overnight.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media. Seed 50,000 - 100,000 cells into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C for a duration appropriate for your cell type (e.g., 12-24 hours).
-
Staining and Counting:
-
Remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface with methanol (B129727) for 10 minutes.
-
Stain with 0.5% crystal violet for 20 minutes.
-
Wash thoroughly with water and allow to air dry.
-
-
Analysis: Image multiple random fields of view for each membrane using a bright-field microscope. Count the number of migrated cells per field. Compare the average count between WT and KO cells.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Molecular Mechanism of this compound Function in Filopodial Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. This compound in Cell Migration: More Than an Actin Bundling Protein [mdpi.com]
- 5. Fascin1 Is dispensable for mouse development but is favorable for neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 8. This compound in Cell Migration: More Than an Actin Bundling Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. So, CRISPR Doesn’t Cause All Those Off-target Effects After All? | Center for Genetics and Society [geneticsandsociety.org]
- 11. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 12. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fascin1 empowers YAP mechanotransduction and promotes cholangiocarcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound regulates protrusions and delamination to mediate invasive, collective cell migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human FSCN1 (this compound) knockout HCT116 cell line (ab266895) | Abcam [abcam.com]
- 16. This compound-1: Updated biological functions and therapeutic implications in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The actin-bundling protein this compound-1 modulates ciliary signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound 1 is transiently expressed in mouse melanoblasts during development and promotes migration and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in fascin-based cell migration assays?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in fascin-based cell migration assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions to ensure robust and reproducible results.
Issue 1: High Variability Between Replicate Wells or Experiments
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before and during seeding. Mix the cell suspension thoroughly between pipetting into each well. Allow plates to sit at room temperature for 10-15 minutes on a level surface before incubation to allow for even cell distribution.[1] |
| Inconsistent Scratch/Wound Creation (Wound Healing Assay) | Use a consistent tool and pressure for creating the scratch. For higher reproducibility, consider using commercially available inserts or stoppers that create a defined cell-free zone.[2][3] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High-passage cells may exhibit altered migratory potential.[1] |
| Variations in Serum/Chemoattractant Concentration | Prepare a master mix of media containing the serum or chemoattractant to be used across all wells of an experiment to ensure concentration consistency. Repeated freeze-thaw cycles of chemoattractants like CXCL12 can reduce their activity.[4] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
Issue 2: Low or No Cell Migration
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.[1] Postpone the experiment if cell viability is low.[1] |
| Insufficient Chemoattractant Gradient (Transwell Assay) | Perform a dose-response curve to determine the optimal chemoattractant concentration.[5] Serum-starve cells for 12-24 hours prior to the assay to increase their sensitivity to the chemoattractant.[1][6][7] |
| Incorrect Transwell Pore Size | The pore size of the Transwell insert should be appropriate for the cell type. If pores are too small, they can impede migration.[1][8] |
| Cell Proliferation Confounding Migration | If the assay duration is long, cell proliferation can be misinterpreted as migration. Consider using a proliferation inhibitor like Mitomycin C or reducing the assay time. |
| Air Bubbles Trapped Under Transwell Insert | When placing the insert into the well, do so at an angle to allow any air to escape.[8] Air bubbles can prevent the formation of a proper chemoattractant gradient.[8][9] |
| This compound Expression Levels | If studying this compound's role, ensure consistent expression or knockdown of this compound. Verify expression levels by Western blot or qPCR. |
Issue 3: Excessive or Uncontrolled Cell Migration
| Potential Cause | Recommended Solution |
| Over-incubation | Optimize the incubation time. Preliminary experiments should be conducted to determine the time point at which a measurable but not confluent migration has occurred.[1] |
| High Cell Seeding Density | A high cell density can lead to rapid wound closure or oversaturation of Transwell pores.[5] Optimize the seeding density in preliminary experiments.[1] |
| Presence of Unwanted Chemoattractants | Use serum-free media in the upper chamber of a Transwell assay to ensure migration is directed by the chemoattractant in the lower chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in cell migration, and how does it affect my assay?
A1: this compound is an actin-bundling protein that is crucial for the formation of filopodia and invadopodia, which are cellular protrusions essential for cell motility and invasion.[10][11][12] this compound cross-links actin filaments into tight, parallel bundles, providing structural support to these protrusions.[13] The expression level of this compound can directly impact a cell's migratory capacity. Therefore, inconsistent this compound expression in your cell line can be a significant source of variability. This compound's function is also regulated by post-translational modifications, such as phosphorylation, which can inhibit its activity.[14]
Q2: How do I choose between a wound healing (scratch) assay and a Transwell assay for studying this compound-dependent migration?
A2: The choice of assay depends on the specific question you are asking.
-
Wound Healing (Scratch) Assay: This is a good method for studying collective cell migration and the coordinated movement of a sheet of cells.[15] It is relatively simple and cost-effective.[2] However, it can have issues with reproducibility of the "wound" and potential cell damage at the scratch edge.[2][16]
-
Transwell (Boyden Chamber) Assay: This assay is ideal for studying chemotaxis, the directional migration of cells towards a chemical gradient.[17] It is more quantitative than the scratch assay but can be more technically challenging.[16] For studying invasion, the Transwell membrane can be coated with an extracellular matrix (ECM) like Matrigel.[9][18]
Q3: Should I be concerned about cell proliferation in my migration assay?
A3: Yes, cell proliferation can be a significant confounding factor, especially in longer-term wound healing assays.[15] The closure of a "wound" may be due to cell division rather than cell migration. To mitigate this, you can:
-
Use a shorter assay duration.
-
Treat cells with a proliferation inhibitor such as Mitomycin C.
-
Serum-starve the cells, which can reduce proliferation in some cell types.[19]
Q4: What are the critical controls to include in a this compound-based cell migration assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Negative Control: Cells that are not stimulated with a chemoattractant (in a Transwell assay) or are in serum-free media (in a wound healing assay) to determine baseline migration.[20]
-
Positive Control: A known chemoattractant or condition that stimulates migration to ensure the cells are capable of migrating.[20]
-
Vehicle Control: If you are testing a compound that inhibits or promotes migration, a vehicle control (the solvent the compound is dissolved in) is crucial.[20]
-
This compound-related Controls: When studying this compound specifically, include a control cell line with normal this compound expression, a this compound-knockdown or knockout cell line, and potentially a rescue cell line where this compound expression is restored.
Experimental Protocols
1. Transwell (Boyden Chamber) Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours.[1]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a pre-determined time (e.g., 4-24 hours), depending on the cell type.[9]
-
Cell Removal and Staining:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.[7]
-
Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Stain the cells with a suitable stain, such as 0.1% Crystal Violet.[9]
-
-
Quantification:
2. Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[19]
-
Monolayer Formation: Incubate the plate at 37°C until a confluent monolayer is formed.
-
Wound Creation:
-
Image Acquisition (Time 0): Immediately after creating the wound, acquire images of the scratch at multiple defined points along the wound for each well. This will serve as the baseline (T=0).
-
Incubation and Treatment: Add fresh medium, with or without the treatment compound, to the wells.
-
Time-Lapse Imaging: Place the plate in a live-cell imaging system or return it to the incubator and acquire images at regular intervals (e.g., every 2-6 hours) for up to 48 hours.
-
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point for each image.
-
Calculate the rate of wound closure, often expressed as the percentage of the initial wound area that has been repopulated by cells over time.[21]
-
Visualizations
Caption: Workflow for a Transwell cell migration assay.
Caption: Simplified this compound signaling pathway in cell migration.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.de [fishersci.de]
- 6. researchgate.net [researchgate.net]
- 7. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound regulates protrusions and delamination to mediate invasive, collective cell migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Cell Migration: More Than an Actin Bundling Protein [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 19. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 20. clyte.tech [clyte.tech]
- 21. ibidi.com [ibidi.com]
Technical Support Center: Interpreting Fascin Subcellular Localization
Welcome to the technical support center for researchers studying the actin-bundling protein, fascin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected subcellular localization of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound antibody shows strong nuclear and/or perinuclear staining. Is this an artifact?
A1: Not necessarily. While this compound is classically known as a cytoplasmic actin-bundling protein that localizes to filopodia, stress fibers, and lamellipodia, a growing body of evidence has confirmed that this compound also has bona fide nuclear and perinuclear localizations in multiple cell types.[1][2][3]
-
Biological Significance of Nuclear this compound: In the nucleus, this compound is involved in bundling nuclear actin filaments, regulating chromatin organization, supporting the DNA damage response (DDR), and maintaining nucleolar architecture.[2][4][5] Its presence in the nucleus is not always an experimental artifact but can be a key aspect of its biological function.
-
Perinuclear Localization: this compound's localization to the nuclear periphery has been linked to its interaction with the Linker of the Nucleoskeleton and Cytoskeleton (LINC) Complex, playing a role in mechanotransduction.[1]
-
When to Suspect an Artifact: While nuclear localization can be real, it is crucial to rule out experimental artifacts. Common issues include antibody cross-reactivity or issues with fixation and permeabilization protocols.[6][7] Follow the troubleshooting guide below to validate your findings.
Q2: My GFP-fascin fusion protein shows a different localization pattern compared to endogenous this compound detected by immunofluorescence. What could be the cause?
A2: Discrepancies between fluorescent protein (FP) fusions and immunofluorescence (IF) are common and can arise from issues with either technique.[7][8]
-
Potential Issues with FP-Fascin:
-
Steric Hindrance: The FP tag (e.g., GFP) is bulky and can mask localization signals or interfere with protein-protein interactions necessary for correct targeting. The placement of the tag (N- or C-terminus) is critical.[9]
-
Overexpression: High levels of FP-fascin expression can overwhelm the cellular transport machinery, leading to accumulation in non-native compartments like the nucleus.[7]
-
Linker Issues: The linker sequence between this compound and the FP tag can affect the folding and function of both proteins.[9]
-
-
Potential Issues with Immunofluorescence (IF):
-
Fixation Artifacts: Chemical fixation can alter cell structures and cause protein redistribution. For example, some fixation methods may artificially enhance signals at certain locations.[6][10][11]
-
Antibody Specificity: The primary antibody may cross-react with other proteins, or the secondary antibody could bind non-specifically. The nucleus, being dense with proteins, is a common site for non-specific antibody accumulation.[7]
-
To resolve this, it is essential to validate both methods. Use a well-characterized antibody for IF and perform knockdown/knockout controls. For FP-tagged this compound, try moving the tag to the opposite terminus, express it at near-endogenous levels, and validate that its function is not compromised.
Q3: this compound localization changes in my cells upon treatment with a specific compound. How do I interpret this?
A3: A change in this compound's subcellular localization is often indicative of a change in its regulation and function. Several signaling pathways and post-translational modifications are known to control this compound's location.
-
Signaling Pathways: Prostaglandin signaling has been shown to regulate the levels of nuclear this compound.[1][2] Your compound may be impinging on this or other pathways that modulate this compound's transport or retention in specific compartments.
-
Post-Translational Modifications (PTMs): Phosphorylation is a key regulator. For example, phosphorylation at Serine 39 (S39) by Protein Kinase C (PKC) inhibits this compound's actin-bundling activity and promotes its perinuclear localization.[1] Other phosphorylation events may promote its nuclear import.[1]
-
Protein-Protein Interactions: Your treatment could be altering this compound's interaction with binding partners that dictate its location. For instance, binding to Nesprin-2 tethers this compound to the nuclear envelope, while interactions with nuclear proteins like histone H3 could retain it in the nucleus.[1][4]
To investigate further, you could examine the phosphorylation status of this compound after treatment and use co-immunoprecipitation to see if its binding partners have changed.
Troubleshooting Guides
Guide 1: Validating Unexpected Nuclear this compound Staining
If you observe unexpected nuclear this compound, follow this workflow to determine if it is a biological reality or an experimental artifact.
Caption: Workflow for validating unexpected protein localization.
Data Summary Table 1: Factors Influencing this compound Subcellular Localization
| Factor | Effect on Localization | Key References |
| Cell Type | Nuclear and perinuclear this compound is observed in Drosophila nurse cells and various mammalian cell lines (e.g., HeLa, 3T3, THP-1). | [2][12] |
| Phosphorylation (S39) | Inhibits actin bundling; promotes perinuclear localization and interaction with Nesprin-2. | [1] |
| Phosphorylation (S274) | Promotes interaction with microtubules. | [1] |
| Prostaglandin Signaling | Regulates the levels of nuclear this compound and its localization to the nuclear periphery. | [1][2][13] |
| LINC Complex | Interaction with Nesprin-2 tethers this compound to the nuclear envelope. | [1] |
| Histone H3 | Interacts with this compound in the nucleus, potentially retaining it there. | [4] |
| Cell Cycle | This compound transiently localizes to the nucleus following cytokinesis to aid in chromatin decondensation. | [14] |
Data Summary Table 2: Troubleshooting Immunofluorescence (IF) Artifacts
| Problem | Potential Cause | Recommended Solution |
| High Nuclear Background | - Antibody is cross-reacting with a nuclear protein.- Fixation is causing protein aggregation/redistribution.- Incomplete permeabilization is trapping antibodies. | - Validate antibody with knockdown/knockout cells.[12]- Test a different fixation protocol (e.g., cold methanol).[6]- Increase permeabilization time or try a different detergent (e.g., Triton X-100 vs. Digitonin). |
| Signal in Wrong Organelle | - Over-fixation is masking the epitope.- Harsh permeabilization is extracting the protein. | - Reduce fixation time or PFA concentration.- Use a milder detergent like Digitonin for cytoplasmic proteins. |
| No Signal | - Protein expression is too low.- Epitope is not accessible. | - Confirm protein expression via Western Blot.[15]- Perform antigen retrieval (e.g., heat- or citrate-based). |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for this compound
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Wash: Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternative: Fix with ice-cold 100% methanol (B129727) for 10 minutes at -20°C.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. Note: This step is not needed for methanol fixation.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-fascin primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody: Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstain: Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
-
Final Wash: Wash three times with PBST for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image using a confocal or fluorescence microscope.
Protocol 2: Subcellular Fractionation and Western Blot
This protocol allows for the biochemical separation of nuclear and cytoplasmic proteins to confirm localization.
-
Cell Harvest: Harvest cultured cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation (500 x g for 5 minutes).
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors). Incubate on ice for 15 minutes.
-
Homogenization: Pass the suspension through a narrow-gauge needle 10-15 times or use a Dounce homogenizer to disrupt cell membranes.
-
Isolate Cytoplasm: Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction .
-
Nuclear Lysis: Wash the remaining pellet with cytoplasmic lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Extract Nuclear Proteins: Incubate on ice for 30 minutes with vortexing every 5 minutes.
-
Isolate Nuclear Fraction: Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction .
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel. Include loading controls specific to each fraction (e.g., Tubulin for cytoplasm, Lamin B1 or Histone H3 for nucleus). Probe the blot with an anti-fascin antibody.
Signaling and Logic Diagrams
Caption: Logic diagram of potential causes for unexpected this compound localization.
Caption: Simplified pathways regulating this compound localization and function.
References
- 1. mdpi.com [mdpi.com]
- 2. Prostaglandins regulate nuclear localization of this compound and its function in nucleolar architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear this compound regulates cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]
- 8. Validating the Location of Fluorescent Protein Fusions in the Endomembrane System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandins regulate nuclear localization of this compound and its function in nucleolar architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to troubleshoot poor transfection efficiency for fascin constructs?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the transfection of fascin constructs.
Frequently Asked Questions (FAQs)
Q1: My transfection efficiency with this compound constructs is consistently low. What are the common culprits?
Low transfection efficiency for this compound constructs can stem from several factors, often related to the plasmid itself, the health of your cells, and the transfection method. Key areas to investigate include the quality and size of your plasmid DNA, the choice of promoter, the confluency and passage number of your cell line, and the suitability of your transfection reagent. For instance, large plasmids, which are common for this compound constructs, can be challenging to deliver into cells efficiently.
Q2: Could overexpression of this compound be toxic to my cells, leading to poor transfection outcomes?
Yes, overexpression of this compound can lead to cellular stress and toxicity.[1] this compound is a key regulator of the actin cytoskeleton, and its overexpression can lead to significant changes in cell morphology, adhesion, and motility.[2][3][4] These alterations can trigger stress pathways and potentially lead to apoptosis, which would manifest as poor transfection efficiency and low cell viability post-transfection. It is crucial to monitor cell health closely after transfection and consider using inducible expression systems or promoters of varying strengths to control this compound expression levels.
Q3: I am using a GFP-tagged this compound construct, but I don't see a fluorescent signal. What could be the problem?
Several issues can lead to a lack of a GFP signal. First, confirm successful transfection through a parallel control experiment with a well-characterized GFP-only vector. If the control works, the issue might be specific to your this compound-GFP construct. The GFP tag could be misfolded, or the this compound protein itself might be aggregating, quenching the fluorescent signal. It's also possible that the expression level is too low for detection by microscopy. Consider verifying expression via Western blot, which is a more sensitive method. Additionally, ensure the linker between this compound and GFP is appropriate to allow for proper folding of both proteins.
Q4: How do I choose the best transfection reagent for my this compound construct and cell line?
The optimal transfection reagent depends on your specific cell line and the size of your this compound construct. For large plasmids, lipid-based reagents like Lipofectamine™ 3000 or polymer-based reagents like PEI (polyethylenimine) are often effective.[5] However, some cell lines, particularly primary cells or suspension cells, can be difficult to transfect with chemical reagents and may require physical methods like electroporation. It is highly recommended to perform a side-by-side comparison of a few different reagents to determine the best option for your experimental system.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Plasmid DNA Quality | Ensure high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0. Verify plasmid integrity by running it on an agarose (B213101) gel. |
| Suboptimal DNA Concentration | Perform a titration experiment to determine the optimal DNA concentration for your cell line. Too much DNA can be toxic. |
| Inappropriate Promoter | For initial experiments, use a strong constitutive promoter like CMV or CAG. If toxicity is a concern, switch to a weaker promoter or an inducible system. |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cells are free from contamination, especially mycoplasma.[6] |
| Incorrect Cell Confluency | Optimize cell confluency at the time of transfection. Typically, 70-90% confluency is recommended for adherent cells.[6][7] |
| Suboptimal Transfection Reagent to DNA Ratio | Optimize the ratio of transfection reagent to DNA. This is a critical parameter that varies between cell lines and reagents.[7] |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Perform the transfection in serum-free and antibiotic-free media, unless the manufacturer's protocol states otherwise.[5] |
Problem 2: High Cell Death Post-Transfection
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Toxicity from this compound Overexpression | Use a weaker promoter or an inducible expression system to control this compound expression levels. Reduce the amount of plasmid DNA used for transfection. |
| Toxicity of Transfection Reagent | Use a lower concentration of the transfection reagent or try a different, less toxic reagent. Reduce the incubation time of the transfection complex with the cells. |
| Poor Cell Health Pre-Transfection | Ensure cells are healthy and not stressed before transfection. Avoid over-confluency and high passage numbers. |
| Mechanical Stress During Transfection | Handle cells gently during the transfection process. Avoid harsh pipetting or centrifugation. |
Experimental Protocols
Protocol 1: Optimizing Transfection of this compound Constructs
This protocol provides a general framework for optimizing the transfection of this compound constructs into adherent mammalian cells using a lipid-based transfection reagent.
-
Cell Seeding: The day before transfection, seed healthy, low-passage cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes:
-
For each well, dilute 0.5 µg of your this compound plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently by flicking the tube and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed, serum-free, and antibiotic-free medium.
-
Add the 100 µL of DNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection Care:
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with fresh, complete culture medium (containing serum and antibiotics).
-
-
Analysis: Analyze the cells for this compound expression 24-72 hours post-transfection using methods such as fluorescence microscopy (for tagged constructs), Western blot, or a functional assay.
Protocol 2: Western Blotting for this compound Expression
-
Cell Lysis: 48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound (or the tag, e.g., anti-GFP) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Luciferase Reporter Assay for Transfection Efficiency
This assay can be used to quantify transfection efficiency by co-transfecting a reporter plasmid expressing luciferase along with your this compound construct.
-
Co-transfection: Co-transfect your cells with your this compound construct and a luciferase reporter plasmid (e.g., pGL3) at a 10:1 ratio (this compound:luciferase).
-
Cell Lysis: 48 hours post-transfection, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Normalization: Normalize the luciferase activity to the total protein concentration of the lysate to account for variations in cell number.
Visualizing this compound-Related Pathways and Workflows
To aid in understanding the cellular context of this compound, the following diagrams illustrate a key signaling pathway involving this compound and a typical experimental workflow for assessing transfection outcomes.
Caption: Key signaling pathways involving this compound in cell migration and invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. genscript.com [genscript.com]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. Common Issues in Cell Transfection [procellsystem.com]
Why am I seeing fascin aggregation in my experiments?
This guide provides troubleshooting advice and answers to frequently asked questions regarding the observation of fascin aggregation in experimental settings. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a 55-kDa protein that bundles actin filaments, organizing them into tight, parallel structures.[1] This function is critical for forming various cellular protrusions like filopodia, microspikes, and invadopodia, which are essential for cell motility, adhesion, and invasion.[2][3][4][5] While it is abundant in specialized cells like neurons and endothelial cells, its expression is typically low in normal adult epithelial tissues.[4][6] However, this compound is often significantly upregulated in various cancers, where it correlates with increased metastasis and poor prognosis.[1][2][7]
Q2: What does it mean if I am seeing "this compound aggregation" in my experiment?
Observing this compound "aggregation" can refer to two distinct phenomena that may appear similar, especially in microscopy:
-
Biological Aggregation/Clustering: This is a physiologically relevant clustering of this compound molecules. It can occur when this compound is actively bundling actin filaments to form higher-order structures like filopodia or at sites of intense cytoskeletal remodeling, such as invadopodia in cancer cells.[8][9] This is often the expected localization pattern in cells with high motility.
-
Non-specific Protein Aggregation (Artifact): This is an experimental artifact where this compound protein precipitates or forms non-functional aggregates. This can be caused by various factors in your experimental protocol, such as improper fixation, suboptimal buffer conditions, or issues with antibody reagents.[10][11][12]
Distinguishing between these two is the first critical step in troubleshooting.
Q3: How is this compound's function regulated? Can this regulation lead to aggregation?
This compound's actin-bundling activity is primarily regulated by post-translational modifications, most notably phosphorylation.[13]
-
Phosphorylation: Protein Kinase C (PKC) can phosphorylate this compound at a key residue (Serine 39 in humans).[2][13] This phosphorylation event inhibits this compound's ability to bind to and bundle actin filaments.[9][14] This can lead to a shift in this compound's localization from distinct actin bundles to a more diffuse cytoplasmic distribution.[15] Conditions that alter PKC activity, such as cell adhesion to specific extracellular matrix components like fibronectin, can therefore influence this compound's phosphorylation state and localization.[14][15]
-
Dephosphorylation: The dynamic cycling between phosphorylated (inactive) and dephosphorylated (active) states is crucial for proper filopodia formation and cell migration.[13] While dysregulation of this cycle isn't directly reported to cause artifactual aggregation, a shift to a non-actin-bound, soluble state might make the protein more susceptible to precipitation under suboptimal experimental conditions.
Troubleshooting Guide for this compound Aggregation
If you suspect the this compound aggregation you are observing is a technical artifact, consult the following guide. The potential causes are categorized by experimental stage.
Troubleshooting Workflow
Summary of Potential Issues and Solutions
| Potential Cause | Issue Description | Recommended Solution(s) |
| Sample Preparation | Over-fixation: Cross-linking fixatives like paraformaldehyde (PFA), if used for too long or at too high a concentration, can alter protein epitopes and cause artificial clustering.[10] | • Reduce fixation time (e.g., 10-15 minutes at room temperature). • Test a lower concentration of PFA (e.g., 2-4%). • Try an alternative fixative, such as ice-cold methanol (B129727) for 5-10 minutes.[16] |
| Harsh Permeabilization: High concentrations of detergents (e.g., Triton X-100) can strip proteins from the cytoskeleton or cause them to precipitate.[17] | • Reduce the concentration of the detergent (e.g., to 0.1% Triton X-100). • Decrease the permeabilization time to 3-5 minutes. | |
| Cell/Tissue Drying: Allowing the sample to dry out at any stage can lead to protein denaturation and aggregation.[18] | • Keep samples covered in buffer at all times. • Use a humidity chamber during antibody incubation steps.[16] | |
| Antibody & Reagents | Antibody Aggregates: Antibodies, especially secondary antibodies, can form aggregates during storage, which then bind to the sample and appear as punctate staining.[10][11] | • Centrifuge the primary and secondary antibody vials (e.g., 10,000 x g for 5-10 minutes) before dilution to pellet any aggregates.[11] • Always take the antibody solution from the supernatant. |
| High Antibody Concentration: Using too much primary or secondary antibody can increase non-specific binding and create the appearance of aggregates.[19] | • Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background. • Reduce the concentration of your secondary antibody. | |
| Blocking & Washing | Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding to the sample, which may appear as random aggregates.[19] | • Increase blocking time to at least 1 hour at room temperature. • Use a blocking serum from the same species as the secondary antibody was raised in.[20] |
| Inadequate Washing: Insufficient washing between antibody steps can leave unbound antibodies that aggregate on the sample.[18] | • Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each). • Use a gentle wash buffer like PBS with 0.05% Tween 20. |
Signaling Pathways Involving this compound
Understanding the pathways that regulate this compound can help determine if observed clustering is biological. This compound's activity is tightly controlled, primarily through phosphorylation by PKC, which inhibits its function. This is often downstream of other major signaling pathways that control cell adhesion and migration.
This diagram illustrates that signaling through pathways like Rac/PAK can activate PKC, which in turn phosphorylates this compound, rendering it unable to bundle actin.[13] this compound also interacts with other key signaling molecules like FAK and β-catenin, linking it to cancer progression pathways.[21][22][23]
Key Experimental Protocols
Below are generalized protocols for immunofluorescence and western blotting for this compound. Note: These should be optimized for your specific cell line, antibodies, and equipment.
Protocol 1: Immunofluorescence (IF) Staining for this compound
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in chamber slides to ~70-80% confluency.[24]
-
Washing: Gently wash cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16] Alternative: Fix with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If using PFA fixation, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes.[17] (Skip this step if using methanol fixation).
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 1-5% Bovine Serum Albumin (BSA) or normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature in a humidity chamber.[19][20]
-
Primary Antibody Incubation: Dilute the anti-fascin primary antibody in the blocking buffer according to the manufacturer's datasheet. Incubate overnight at 4°C or for 1-2 hours at room temperature.[16]
-
Washing: Wash three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (that recognizes the primary antibody's host species) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[16]
-
Washing: Wash three times with PBST for 5 minutes each, followed by a final wash in PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI. Seal the edges with nail polish and allow to dry.[16]
-
Imaging: Store slides at 4°C, protected from light, and visualize using a fluorescence microscope with the appropriate filters.
Protocol 2: Western Blotting for this compound
-
Sample Preparation: Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[17] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an 8-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[25]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-fascin primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[25] A typical starting dilution is 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[25]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Detect the chemiluminescent signal using a digital imager or X-ray film. A specific band for this compound should appear at approximately 55 kDa.
References
- 1. The roles of fascins in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. molbiolcell.org [molbiolcell.org]
- 5. This compound in Cell Migration: More Than an Actin Bundling Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Regulates Nuclear Movement and Deformation in Migrating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of this compound-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell-matrix adhesions differentially regulate this compound phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. arigobio.com [arigobio.com]
- 17. Immunolocalization of this compound, an Actin‐Bundling Protein and Glial Fibrillary Acidic Protein in Human Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Immunofluorescence Staining Protocol - IHC WORLD [ihcworld.com]
- 21. Frontiers | this compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]
- 22. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating the Specificity of a New Fascin Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new fascin antibody (designated as "New-FascinAb") against two leading commercially available alternatives (Antibody A and Antibody B). The data presented herein is designed to offer an objective assessment of New-FascinAb's specificity and performance across various standard immunoassays. Detailed experimental protocols and visual workflows are included to ensure reproducibility and aid in the critical evaluation of this new reagent.
Performance Comparison
The specificity and performance of New-FascinAb were rigorously tested against two other commercially available this compound antibodies. The following tables summarize the quantitative data obtained from Western Blotting (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), and Immunofluorescence (IF).
Table 1: Western Blot (WB) Analysis
| Antibody | Dilution | Signal-to-Noise Ratio (HeLa) | Band Specificity (kDa) | Knockdown (KD) Validation (% Signal Reduction) |
| New-FascinAb | 1:2000 | 15.2 | ~55 kDa | 92% |
| Antibody A | 1:1000 | 12.5 | ~55 kDa | 88% |
| Antibody B | 1:1500 | 10.8 | ~55 kDa with minor off-target bands | 85% |
Table 2: Immunoprecipitation (IP) Efficiency
| Antibody | Amount (µg) | % this compound Pulldown (vs. Input) | Co-IP of β-catenin |
| New-FascinAb | 2 | 85% | Detected |
| Antibody A | 2 | 78% | Detected |
| Antibody B | 3 | 70% | Weakly Detected |
Table 3: Immunohistochemistry (IHC) Staining in Human Colon Carcinoma
| Antibody | Dilution | Staining Intensity (1-4 scale) | Localization | Background Staining |
| New-FascinAb | 1:500 | 4 | Cytoplasmic | Minimal |
| Antibody A | 1:250 | 3 | Cytoplasmic | Low |
| Antibody B | 1:400 | 3 | Cytoplasmic and weak nuclear | Moderate |
Table 4: Immunofluorescence (IF) in U87-MG Cells
| Antibody | Dilution | Signal Intensity (Arbitrary Units) | Colocalization with F-actin | Non-specific Staining |
| New-FascinAb | 1:1000 | 9800 | High | Very Low |
| Antibody A | 1:800 | 8500 | High | Low |
| Antibody B | 1:1000 | 7900 | Moderate | Moderate |
Experimental Workflows and Signaling Pathways
To provide a clear understanding of the validation process and the biological context of this compound, the following diagrams have been generated.
How does fascin function compare to other actin-bundling proteins?
An Objective Comparison of Fascin and Other Actin-Bundling Proteins for Researchers and Drug Development Professionals.
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to numerous cellular processes, including cell motility, adhesion, and morphogenesis. The architecture and function of this network are dictated by a diverse array of actin-binding proteins (ABPs). Among these, actin-bundling proteins are crucial for organizing actin filaments into higher-order, parallel structures that form the core of cellular protrusions like filopodia, microvilli, and stereocilia.
This guide provides a detailed comparison of this compound, a key actin-bundling protein implicated in cell migration and cancer metastasis, with other prominent actin-bundling proteins: α-actinin, fimbrin, and villin. We will objectively compare their structural and functional properties, regulatory mechanisms, and present the experimental methodologies used to characterize their activities.
Comparative Analysis of Actin-Bundling Proteins
This compound, α-actinin, fimbrin, and villin organize actin filaments into bundles through distinct structural mechanisms and are subject to different modes of regulation. This results in actin bundles with unique architectures and dynamic properties, tailored to specific cellular functions.
Structural and Functional Comparison
This compound is a monomeric protein that creates uniquely tight, rigid, and hexagonally packed parallel actin bundles.[1] This is in stark contrast to α-actinin, a dimeric protein that forms looser, more widely spaced bundles capable of accommodating both parallel and anti-parallel filaments.[2] Fimbrin, like this compound, is a monomer that forms compact bundles, while villin is a multifaceted protein with bundling activity being just one of its several calcium-dependent functions.[3][4]
A key differentiator is the interfilament spacing within the bundles they create. This compound bundles are densely packed with a spacing of approximately 8 nm, whereas α-actinin creates bundles with a much wider spacing of about 35 nm.[2] This structural difference is critical, as it dictates which other ABPs can access the bundled filaments. For instance, fimbrin and espin, which also form tight bundles, can associate with this compound-bundled domains but are excluded from the widely spaced α-actinin bundles.[2]
// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound\n(Monomer)"]; AlphaActinin [fillcolor="#4285F4", fontcolor="#FFFFFF", label="α-Actinin\n(Dimer)"]; Fimbrin [fillcolor="#34A853", fontcolor="#FFFFFF", label="Fimbrin\n(Monomer)"]; Villin [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Villin\n(Monomer)"];
// Bundles TightParallel [label="Tight Parallel Bundles\n(~8-12 nm spacing)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LooseMixed [label="Loose Mixed-Polarity Bundles\n(~35 nm spacing)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Multifunctional [label="Bundling, Severing, Capping,\nNucleating", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> TightParallel [label="Forms", len=2.0]; Fimbrin -> TightParallel [label="Forms", len=2.0]; AlphaActinin -> LooseMixed [label="Forms", len=2.0]; Villin -> TightParallel [label="Forms", len=2.0]; Villin -> Multifunctional [label="Exhibits", style=dashed, len=2.0]; } dot Caption: Structural and functional overview of key actin-bundling proteins.
Quantitative Data Presentation
The following table summarizes key quantitative parameters for this compound and its counterparts, providing a clear comparison of their biochemical and biophysical properties.
| Parameter | This compound | α-Actinin | Fimbrin / L-Plastin | Villin |
| Oligomeric State | Monomer | Dimer | Monomer | Monomer |
| Molecular Weight | ~55 kDa | ~100 kDa (per subunit) | ~70 kDa | ~92.5 kDa |
| Structure | Globular, 4 β-trefoil domains | Elongated rod, 2 actin-binding domains | Globular, 2 actin-binding domains | Globular, Gelsolin-like core + Headpiece |
| Bundle Polarity | Parallel | Parallel & Anti-parallel | Parallel & Anti-parallel | Parallel |
| Interfilament Spacing | ~8.1 nm[5] | ~35 nm[2] | ~12 nm[3] | Not specified, but forms tight bundles |
| Binding Affinity (Kd) | ~396 nM (cooperative) | 0.4 - 2.7 µM[6][7] | Low µM range | ~10⁻¹¹ M (barbed-end capping)[4] |
| Binding Stoichiometry | 1 this compound : 4 Actin (in vitro)[8] | 1 Dimer : 4-6 Actin | 1 Fimbrin : ~5 Actin | 1 Headpiece : 1 Actin[9] |
Regulation of Actin-Bundling Activity
The function of these proteins is tightly controlled within the cell through a variety of mechanisms, including post-translational modifications and binding to signaling molecules.
-
This compound : Its bundling activity is primarily inhibited by phosphorylation of Serine 39 by Protein Kinase C (PKC), which weakens its interaction with actin.[5] More recently, monoubiquitination has also been identified as an inhibitory mechanism.[10] Upstream regulators include the Rho GTPase Rac and its effector Pak1.
-
α-Actinin : Non-muscle isoforms are sensitive to calcium, which inhibits actin binding.[11] Its activity is also regulated by phosphoinositides (PIP2 and PIP3), phosphorylation, and cleavage by calpain.[5]
-
Fimbrin/Plastin : The activity of L-plastin, an isoform of fimbrin, is enhanced by phosphorylation on Serine 5.[12][13] Some isoforms are also regulated by calcium.
-
Villin : Villin exhibits remarkable functional plasticity regulated by calcium ions. At low Ca²⁺ concentrations (<100 nM), it bundles actin filaments. As Ca²⁺ levels rise into the micromolar range, it transitions to nucleating, capping, and ultimately severing actin filaments.[14] Its activities are also modulated by phosphoinositides and tyrosine phosphorylation.[4]
Experimental Protocols
Characterizing the function of actin-bundling proteins involves several key in vitro assays.
Actin Co-sedimentation Assay (for Bundling)
This assay distinguishes between individual actin filaments and bundled filaments based on their differential sedimentation at low centrifugal forces.
Methodology:
-
Actin Polymerization : Polymerize purified G-actin (monomeric actin) into F-actin by adding polymerization buffer (containing KCl and MgCl₂) and incubating at room temperature.
-
Incubation : Mix the pre-formed F-actin with the purified actin-bundling protein of interest at various molar ratios. Incubate at room temperature to allow bundle formation. Include a control with F-actin alone.
-
Low-Speed Centrifugation : Centrifuge the samples at a low speed (e.g., 10,000 x g) for 15-30 minutes. At this speed, actin bundles will pellet, while single filaments will remain largely in the supernatant.
-
Analysis : Carefully separate the supernatant and pellet fractions. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
SDS-PAGE : Analyze equal volumes of the supernatant (S) and pellet (P) fractions by SDS-PAGE and stain with Coomassie Blue.
-
Quantification : Quantify the amount of actin and the bundling protein in each fraction using densitometry. A protein with bundling activity will cause a significant shift of actin from the supernatant to the pellet fraction compared to the control.
Electron Microscopy of Actin Bundles
Negative staining transmission electron microscopy (TEM) is used to directly visualize the architecture of actin bundles and measure interfilament spacing.
Methodology:
-
Sample Preparation : Prepare actin bundles as described in steps 1 and 2 of the co-sedimentation assay.
-
Grid Application : Apply a small volume (3-5 µL) of the sample to a glow-discharged, carbon-coated EM grid for 1 minute.
-
Washing : Wick away excess sample with filter paper and wash the grid by floating it on drops of distilled water.
-
Staining : Negatively stain the sample by placing the grid on a drop of 1-2% uranyl acetate (B1210297) for 30-60 seconds.
-
Drying : Blot away the excess stain and allow the grid to air dry completely.
-
Imaging : Visualize the bundles using a transmission electron microscope.[2] Images can be used to measure the thickness of bundles and the distance between individual filaments within the bundle.
In Vitro Fluorescence Microscopy Assay
This method allows for the direct visualization of fluorescently labeled actin filaments forming bundles in real-time or at steady-state.
Methodology:
-
Actin Labeling : Polymerize a mixture of unlabeled G-actin and a small percentage of fluorescently-labeled G-actin (e.g., rhodamine- or Alexa Fluor-phalloidin stabilized filaments).
-
Assay Setup : On a microscope slide, mix the fluorescent F-actin with the bundling protein in an appropriate buffer.
-
Imaging : Visualize the sample using fluorescence microscopy, often with Total Internal Reflection Fluorescence (TIRF) microscopy for high-resolution imaging of events near the coverslip surface.
-
Analysis : Observe the formation of thick, bright structures (bundles) from dimmer, individual filaments. This assay can provide kinetic data on bundle formation and allows for the measurement of bundle length and thickness.[15]
Conclusion
This compound distinguishes itself from other actin-bundling proteins like α-actinin, fimbrin, and villin through its ability to form uniquely tight and rigid parallel actin bundles. Its monomeric nature and specific regulatory mechanisms, primarily inhibitory phosphorylation, contrast with the dimeric structure of α-actinin and the multi-functional, calcium-dependent regulation of villin. These differences in structure, function, and regulation result in distinct actin architectures that are essential for specific cellular processes. For drug development professionals, the unique role of this compound in promoting cell migration and its upregulation in metastatic cancers make it an attractive therapeutic target, distinct from the more general cytoskeletal roles played by proteins like α-actinin. Understanding these comparative aspects is crucial for designing targeted research and therapeutic strategies.
References
- 1. An Atomic Model of Actin Filaments Cross-Linked by Fimbrin and Its Implications for Bundle Assembly and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound- and α-Actinin-bundled networks contain intrinsic structural features that drive protein sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Regulation of cell structure and function by actin-binding proteins: villin's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bundling of actin filaments by alpha-actinin depends on its molecular length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Analysis of Human this compound-1: Essential Protein for Actin Filaments Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. F–actin-bundling sites are conserved in proteins with villin-type headpiece domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scanning electron microscopy preparation of the cellular actin cortex: A quantitative comparison between critical point drying and hexamethyldisilazane drying - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of the actin-binding domain of alpha-actinin 1: evaluating two competing actin-binding models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Kinetic Study of the Actin-Bundling Protein L-Plastin and of Its Impact on Actin Turn-Over - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative kinetic study of the actin-bundling protein L-plastin and of its impact on actin turn-over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Villin Severing Activity Enhances Actin-based Motility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Comparative Efficacy of Fascin Inhibitors in Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Fascin, an actin-bundling protein, plays a pivotal role in the formation of filopodia and invadopodia, cellular protrusions that are critical for cancer cell migration, invasion, and metastasis. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for anti-metastatic therapies. This guide provides a comparative analysis of three small-molecule this compound inhibitors: G2, NP-G2-029, and NP-G2-044, with a focus on their performance in preclinical cancer models.
Data Presentation: Quantitative Comparison of this compound Inhibitors
The following tables summarize the in vitro efficacy of G2, NP-G2-029, and NP-G2-044 in biochemical and cell-based assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value |
| G2 | Actin-Bundling Assay | Purified this compound | 5-8 µM |
| Transwell Migration | MDA-MB-231 | 50-100 µM | |
| NP-G2-029 | Actin-Bundling Assay | Purified this compound | ~0.18 µM |
| NP-G2-044 | Actin-Bundling Assay | Purified this compound | ~0.2 µM |
| Transwell Migration | MDA-MB-231 | ~10 µM | |
| Transwell Migration | Bladder Cancer Cells | 9-13 µM | |
| Transwell Migration | NCI-H660 | 3-5 µM | |
| Cell Adhesion | Bladder Cancer Cells | 7.8-9.4 µM |
Key Findings
-
Improved Potency: The analogs NP-G2-029 and NP-G2-044 demonstrate significantly improved potency in inhibiting the actin-bundling activity of this compound compared to the parent compound G2.[1]
-
Effective Inhibition of Cell Migration: NP-G2-044 effectively inhibits the migration of various cancer cell lines, including breast, bladder, and lung cancer cells, with IC50 values in the low micromolar range.[2][3]
-
Minimal Impact on Cell Growth: Notably, NP-G2-044 has been shown to inhibit cancer cell migration and adhesion without significantly affecting cell proliferation in 2D culture conditions.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Transwell Migration Assay
This assay is used to assess the migratory capacity of cancer cells in response to a chemoattractant.
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Prior to the assay, starve the cells in a serum-free medium for 24 hours.
-
Chamber Setup: Use Transwell inserts with an 8 µm pore size. In the lower chamber, add a complete medium containing 10% FBS as a chemoattractant.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium and seed 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Inhibitor Treatment: Add the this compound inhibitor at various concentrations to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) and stain with 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under an inverted microscope. The migration index is calculated as the ratio of migrated cells in the presence of the inhibitor to the number of migrated cells in the control group.
Western Blot Analysis for this compound Expression
This technique is used to detect and quantify the levels of this compound protein in cancer cells.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the protein levels.
Visualizations
Signaling Pathway: Wnt/β-catenin Regulation of this compound
Caption: Wnt/β-catenin signaling pathway leading to this compound expression.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the Transwell migration assay.
Logical Relationship: this compound Inhibition and Metastasis
References
Cross-Species Comparison of Fascin Protein Function: A Guide for Researchers
An in-depth analysis of the conserved and divergent roles of the actin-bundling protein fascin across vertebrates, invertebrates, and plants, providing researchers, scientists, and drug development professionals with comparative data, experimental protocols, and pathway visualizations.
This compound is a highly conserved actin-bundling protein that plays a crucial role in the formation of dynamic cellular protrusions such as filopodia, invadopodia, and microspikes.[1][2] These structures are fundamental to a wide range of cellular processes, including cell migration, adhesion, and signaling.[2] Due to its significant involvement in cell motility, this compound has emerged as a key player in both normal physiological events and pathological conditions, notably cancer metastasis, making it an attractive target for therapeutic intervention.[2] This guide provides a comparative overview of this compound protein function across different species, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.
Canonical Function: Actin Bundling
The primary and most conserved function of this compound is its ability to bundle actin filaments into tight, parallel arrays.[2] Unlike many other actin-bundling proteins that function as dimers or oligomers, this compound is a monomeric protein of approximately 55 kDa.[2] Its structure consists of four tandem β-trefoil domains, which fold into a compact, globular shape with at least two distinct actin-binding sites (ABS).[3][4] This unique monomeric bundling capacity allows this compound to create the tightly packed actin bundles characteristic of filopodia.[2]
Cross-Species Comparison of Actin-Binding and Bundling Properties
While extensive quantitative data directly comparing the actin-binding affinity and bundling efficiency of this compound orthologs across a wide range of species is limited, available studies in human, Drosophila, and sea urchin systems confirm a conserved, high-affinity interaction with F-actin.
| Property | Human (this compound-1) | Drosophila (Singed) | Sea Urchin | Plant (CROLIN1 - this compound-like) |
| Actin-Binding Affinity (Kd) | ~0.15 µM | Not explicitly reported, but strong binding is implied by functional studies.[5][6] | Not explicitly reported, but strong binding is implied by functional studies. | Not reported. CROLIN1 has only 16% amino acid similarity with this compound.[7] |
| Actin-Bundling Activity | High | High | High | Demonstrated in vitro.[7] |
| Structure | ~55 kDa, 4 β-trefoil domains | Homolog of this compound with similar predicted structure.[5] | ~55-58 kDa, first this compound identified.[8] | Contains predicted actin-cross-linking domains with a β-trefoil structure.[7] |
| Regulation by Phosphorylation | Yes, at Ser39 by PKC inhibits bundling.[2][9] | Yes, at Ser52 (equivalent to human Ser39) and Ser289.[2] | Implied, but specific sites not detailed in the provided results. | Not reported. |
Non-Canonical Functions of this compound
Beyond its well-established role in actin bundling, emerging evidence reveals a surprising diversity of non-canonical functions for this compound, highlighting its versatility as a cytoskeletal regulator. These functions are being uncovered in various species, suggesting both conserved and potentially divergent roles.
-
Regulation of Microtubule Dynamics: In human cells, this compound has been shown to directly interact with and stabilize microtubules, a function that contributes to the regulation of focal adhesion dynamics and cell migration.[2] This interaction appears to be independent of its actin-bundling activity.
-
Nuclear Localization and Function: this compound has been observed in the nucleus of both Drosophila and mammalian cells.[2] While its precise nuclear roles are still under investigation, it is thought to be involved in regulating nuclear actin, nucleolar structure, and gene expression.[2]
-
Interaction with the LINC Complex: this compound interacts with the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex at the nuclear envelope, suggesting a role in mechanotransduction and nuclear positioning during cell migration.[10][11]
-
Regulation of Myosin Activity: Studies in Drosophila have shown that this compound can limit the activity of Myosin II, thereby influencing substrate stiffness and promoting cell migration.[1]
Regulation of this compound Activity
The function of this compound is tightly regulated, primarily through post-translational modifications, with phosphorylation being the most well-characterized mechanism.
Phosphorylation
In both humans and Drosophila, this compound is phosphorylated on a conserved serine residue (Ser39 in humans, Ser52 in Drosophila) within its N-terminal actin-binding site by Protein Kinase C (PKC).[2][9] This phosphorylation event inhibits the actin-bundling activity of this compound, leading to the disassembly of this compound-containing structures.[2][9] An additional phosphorylation site at Ser274 in human this compound (Ser289 in Drosophila) has also been identified, which appears to regulate this compound's localization and interaction with actin filaments.[2] The conservation of these regulatory sites across species underscores their critical importance in controlling this compound function.
Signaling Pathways Involving this compound
This compound's role in cell migration is integrated into complex signaling networks. A key conserved pathway involves the Rho family of small GTPases, particularly Rac, and its downstream effector, p21-activated kinase (PAK).
Figure 1: Simplified signaling pathway showing the regulation of this compound by Rac, PAK, and PKC.
In migrating cells, activation of Rac by upstream signals can lead to the activation of PAK.[8][12][13][14] Both Rac and PAK have been implicated in the regulation of this compound phosphorylation, thereby controlling its actin-bundling activity and the formation of migratory protrusions.[12]
Experimental Protocols
In Vitro Actin Bundling Assay (Co-sedimentation)
This assay is used to quantitatively assess the ability of this compound to bundle actin filaments. The principle is that bundled actin filaments will sediment at a lower centrifugal force than individual filaments.
Methodology
-
Actin Polymerization: Purified G-actin is polymerized into F-actin by incubation in a polymerization buffer (e.g., containing KCl and MgCl2) at room temperature.[15][16][17][18][19]
-
Incubation with this compound: The protein of interest (this compound) is incubated with the pre-formed F-actin to allow for bundle formation.[15][16][17][18][19]
-
Low-Speed Centrifugation: The mixture is subjected to low-speed centrifugation (e.g., 10,000 x g) to pellet the actin bundles.[4][11]
-
High-Speed Centrifugation (for binding): To determine binding affinity, a parallel experiment is performed with high-speed centrifugation (e.g., 100,000 x g) to pellet all F-actin (bundled and unbundled).[4][11]
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of this compound and actin in each fraction is quantified by densitometry. The percentage of this compound co-sedimenting with actin in the pellet at low speed indicates bundling activity, while the amount in the high-speed pellet can be used to calculate the binding affinity (Kd).[4][11]
Figure 2: Workflow for in vitro actin bundling and binding assays.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay is widely used to assess the migratory capacity of cells in response to a chemoattractant.
Methodology
-
Chamber Preparation: A Transwell insert with a porous membrane is placed in a well of a culture plate, creating an upper and a lower chamber.[20][21][22] For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.[20][21][22]
-
Cell Seeding: The cells to be tested are seeded into the upper chamber in a serum-free medium.[20][21][22]
-
Chemoattractant Addition: A chemoattractant (e.g., serum-containing medium or a specific growth factor) is added to the lower chamber.[20][21][22]
-
Incubation: The plate is incubated for a period of time (typically several hours) to allow the cells to migrate through the pores of the membrane towards the chemoattractant.[20][21][22]
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet or DAPI).[20][21][22]
-
Quantification: The number of migrated cells is counted using a microscope.[20][21][22]
Figure 3: Workflow for a Transwell cell migration/invasion assay.
Conclusion
This compound is a remarkably conserved protein with a fundamental role in shaping the actin cytoskeleton across diverse species. While its canonical function as an actin-bundling protein is well-established, the discovery of its non-canonical roles in regulating microtubules, nuclear functions, and mechanotransduction is expanding our understanding of its cellular importance. The conserved regulation of this compound by phosphorylation highlights a common mechanism for controlling its activity. Further research, particularly quantitative comparative studies of this compound orthologs and investigations into the function of this compound-like proteins in plants, will undoubtedly provide deeper insights into the evolution and diverse functions of this critical cytoskeletal regulator. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this compound's role in health and disease.
References
- 1. This compound limits Myosin activity within Drosophila border cells to control substrate stiffness and promote migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Fascins: Identification of actin-binding domains and analysis of cellu" by Julia Dianne Wulfkuhle [docs.lib.purdue.edu]
- 6. Drosophila this compound mutants are rescued by overexpression of the villin-like protein, quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulates protrusions and delamination to mediate invasive, collective cell migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signals from the Ras, Rac, and Rho GTPases Converge on the Pak Protein Kinase in Rat-1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of this compound Decreases the Risk of Poor Survival in Patients With Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Stimulation of this compound Spikes by Thrombospondin-1 Is Mediated by the Gtpases Rac and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new Rac/PAK/GC/cGMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 17. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. F-actin Bundle Sedimentation Assay [bio-protocol.org]
- 19. scispace.com [scispace.com]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. Cell migration assay or Transwell assay [protocols.io]
Validating Fascin as a Therapeutic Target: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The actin-bundling protein fascin has emerged as a compelling therapeutic target in oncology due to its pivotal role in promoting cancer cell migration, invasion, and metastasis.[1][2][3] Unlike normal epithelial cells where its expression is low or absent, this compound is highly expressed in various metastatic tumors, correlating with aggressive disease and poor prognosis.[4][5][6][7][8] This guide provides a comprehensive overview of the preclinical validation of this compound as a therapeutic target, comparing genetic and pharmacological inhibition strategies and presenting supporting experimental data and protocols.
Comparative Efficacy of this compound Inhibition Strategies
Preclinical validation of this compound as a therapeutic target has primarily involved two approaches: genetic knockdown (siRNA/shRNA) and small-molecule inhibitors. These strategies have demonstrated efficacy across a range of cancer types, including breast, bladder, ovarian, and pancreatic cancers.
Small-molecule inhibitors, such as NP-G2-044 and G2, have shown promise in blocking the actin-bundling function of this compound, thereby impeding the formation of filopodia and invadopodia, which are crucial for cell motility.[4][9][10] Genetic studies in mice have further solidified this compound's role in cancer progression. This compound gene deletion has been shown to delay tumor development, reduce tumor growth and metastatic colonization, and increase overall survival.[4][5][11]
The following tables summarize quantitative data from key preclinical studies, offering a comparison of the effects of different this compound inhibition strategies.
Table 1: In Vitro Efficacy of this compound Inhibitors on Cancer Cell Migration
| Cancer Type | Inhibition Strategy | Assay | IC50 Value (µM) | Reference |
| Bladder Cancer | NP-G2-044 | Boyden Chamber Assay | 9 - 13 | [11] |
| Ovarian Cancer | G2 | Boyden Chamber Assay | 50 | [9] |
| Note: The actual IC50 for free NP-G2-044 is estimated to be 0.27–0.39 μM, considering its high plasma protein binding.[11] |
Table 2: In Vivo Efficacy of this compound Inhibition on Tumor Growth and Metastasis
| Cancer Model | Inhibition Strategy | Treatment | Outcome | % Inhibition / Increase in Survival | Reference |
| Bladder Cancer (Mouse) | NP-G2-044 | NP-G2-044 alone | Decreased primary tumor growth | ~72% | [11] |
| Bladder Cancer (Mouse) | NP-G2-044 + Cisplatin (B142131) | Combination therapy | Decreased primary tumor growth | ~84% | [11] |
| Breast Cancer (Mouse) | NP-G2-044 | NP-G2-044 alone | Increased median overall survival | 68% | [5] |
| Breast Cancer (Mouse) | NP-G2-044 + Anti-PD-1 | Combination with immunotherapy | Increased number of activated CD8+ T cells | - | [4] |
| Ovarian Cancer (Mouse) | This compound Knockdown (shRNA) | Genetic inhibition | Reduced metastatic tumor weight and number | - | [9] |
| Pancreatic Cancer (Mouse) | This compound Knockout | Genetic deletion | Increased survival times, delayed tumor onset | - | [9] |
This compound Signaling Pathways
This compound's role in cancer progression is multifaceted, involving not only the direct mechanical aspects of cell migration but also the modulation of key signaling pathways. Understanding these pathways is crucial for identifying potential combination therapies and resistance mechanisms.
Caption: this compound's role in cancer progression extends beyond actin bundling to modulate key signaling pathways.
This compound has been shown to regulate the Hippo pathway and is implicated in melanoma development. It can also activate β-catenin signaling through Focal Adhesion Kinase (FAK), promoting cancer stem cell functions in breast cancer.[12] Furthermore, this compound up-regulates NF-kappa B activity and metastasis-associated proteins like MMP-2 and MMP-9, while down-regulating the metastasis suppressor BRMS1.[13]
Experimental Protocols for this compound Target Validation
Accurate and reproducible experimental design is paramount for validating this compound as a therapeutic target. Below are detailed methodologies for key in vitro and in vivo assays.
1. In Vitro Cell Migration Assay (Boyden Chamber)
-
Objective: To quantify the effect of this compound inhibitors on cancer cell migration.
-
Methodology:
-
Cancer cells are seeded in the upper chamber of a porous insert (e.g., 8 µm pores) in serum-free media containing the this compound inhibitor at various concentrations or a vehicle control.
-
The lower chamber is filled with a chemoattractant, such as media containing fetal bovine serum.
-
Cells are incubated for 12-24 hours to allow for migration through the porous membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The IC50 value is calculated based on the dose-response curve.[9][11]
-
2. In Vitro Invasion Assay (Matrigel)
-
Objective: To assess the impact of this compound inhibition on the invasive potential of cancer cells.
-
Methodology:
-
The protocol is similar to the Boyden chamber migration assay, with the key difference being that the porous membrane of the insert is pre-coated with a layer of Matrigel, a reconstituted basement membrane.
-
This requires cells to degrade the matrix in order to migrate, thus measuring their invasive capacity.
-
Quantification of invasive cells is performed as described for the migration assay.[14]
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound inhibitors on tumor growth and metastasis.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically injected with cancer cells.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Treatment groups receive the this compound inhibitor (e.g., NP-G2-044) via a suitable route of administration (e.g., oral gavage), often in combination with other therapies like cisplatin or immunotherapy.[11]
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and primary tumors and metastatic lesions (e.g., in the lungs) are excised, weighed, and analyzed histologically.
-
Overall survival of the mice in each group is also monitored.[15]
-
Caption: A typical workflow for the preclinical validation of a novel this compound inhibitor.
This compound Inhibition and the Tumor Microenvironment
Recent studies have highlighted that the therapeutic potential of this compound inhibition may extend beyond directly targeting tumor cells. This compound inhibitors have been shown to impact the tumor microenvironment by increasing the number of activated conventional dendritic cells (cDCs) and enhancing their antigen uptake.[5] When combined with immune checkpoint inhibitors like anti-PD-1 antibodies, this compound inhibition significantly increases the number of proliferating and activated CD8+ killer T-cells within the tumor.[4] This suggests a dual mechanism of action for this compound inhibitors: directly blocking tumor cell metastasis and simultaneously reinvigorating the anti-tumor immune response.[4][5]
Conclusion and Future Directions
The preclinical data strongly support the validation of this compound as a therapeutic target in oncology. Both genetic and pharmacological inhibition of this compound effectively reduces cancer cell migration, invasion, and metastasis in a variety of cancer models. The small-molecule inhibitor NP-G2-044, in particular, has demonstrated significant anti-tumor and anti-metastatic activity, both as a monotherapy and in combination with chemotherapy and immunotherapy.[4][11][15]
Future research should focus on further elucidating the complex signaling networks regulated by this compound to identify additional therapeutic vulnerabilities and potential mechanisms of resistance. The promising synergistic effects with immunotherapy warrant further investigation and could pave the way for novel combination strategies to treat metastatic cancer. The ongoing clinical development of this compound inhibitors, such as the first-in-human phase 1 trial of NP-G2-044, is a critical step towards translating these preclinical findings into tangible benefits for patients with advanced solid tumors.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibitor increases intratumoral dendritic cell activation and anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Metastasis this compound Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound in Cancer and Stromal Cells Blocks Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A nanobody inhibitor of this compound-1 actin-bundling activity and filopodia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | this compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]
- 13. This compound is a key regulator of breast cancer invasion that acts via the modification of metastasis-associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of this compound in the Migration and Invasiveness of Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Fascin's Dual Role in Breast Cancer: A Comparative Guide to Cellular Invasion and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Fascin, an actin-bundling protein, has been extensively implicated in the progression and metastasis of various cancers, with a particularly prominent role in aggressive subtypes of breast cancer.[1] Its overexpression is strongly correlated with a more aggressive disease, poor prognosis, and increased metastatic potential, especially in triple-negative breast cancer (TNBC).[2][3][4] This guide provides a comparative analysis of two key aspects of this compound's function in breast cancer: its differential roles in cell migration and the validation of its potential as a therapeutic target through different inhibitory approaches.
Comparative Analysis of this compound's Role in Cell Migration
While traditionally known to promote single-cell motility through the formation of filopodia, recent evidence suggests a more complex role for this compound in cell migration.[2][5] This section compares the established mechanism of this compound-driven single-cell migration with the emerging concept of its downregulation inducing a switch to collective cell migration.
Table 1: Comparison of this compound's Role in Different Modes of Cell Migration
| Feature | High this compound Expression (Single-Cell Migration) | Low/Knockdown of this compound (Collective Cell Migration) |
| Cell Morphology | Loose cell-cell connections with numerous filopodia.[2][5] | Enhanced cell-cell connections with bulbous nodules on the cell surface.[2][5] |
| Migration Mechanism | Individual cell movement driven by actin-rich filopodia protrusions.[2][5] | Coordinated movement of cell sheets or clusters.[2][6] |
| Clinical Correlation | Associated with high-grade tumors and poor prognosis in TNBC.[3][4] | Observed in some cases of poor prognosis despite low this compound expression.[2][6] |
| Metastatic Potential | Promotes invasion and metastasis.[1][7] | May represent an alternative mechanism for tumor cell dissemination.[2][6] |
Validating this compound as a Therapeutic Target: A Comparison of Inhibitory Strategies
The significant association of this compound with aggressive breast cancer makes it a compelling therapeutic target.[8] Both genetic knockdown and pharmacological inhibition have been explored to counteract its oncogenic functions.
Table 2: Comparison of this compound Inhibition Methodologies and Their Effects
| Parameter | This compound Knockdown (shRNA) | Pharmacological Inhibition (e.g., NP-G2-044) |
| Effect on Cell Proliferation | Can reduce cell proliferation.[9] | Can decrease the growth of specific cancer subtypes.[10] |
| Effect on Cell Adhesion | Increases cell adhesion to fibronectin.[9] | Data on direct adhesion effects are less established. |
| Effect on Invasion & Metastasis | Reduces invasive capacity in vitro and can suppress metastasis.[7][11] | Blocks TNBC metastasis in mouse models.[11] |
| Clinical Development Stage | Primarily a research tool. | Small molecule inhibitors are in preclinical and early clinical development.[12] |
| Therapeutic Potential | Validates this compound as a target. | Represents a direct path to clinical application.[8][13] |
Experimental Protocols
Immunohistochemistry (IHC) for this compound Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue microarrays are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against this compound (e.g., mouse monoclonal antibody, clone 55K-2) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, and slides are counterstained with hematoxylin.
-
Scoring: this compound expression is scored based on the intensity and percentage of stained tumor cells.[14][15]
shRNA-Mediated this compound Knockdown and Cell Migration Assay
-
Cell Line: MDA-MB-231, a human TNBC cell line with high endogenous this compound expression, is commonly used.[11]
-
shRNA Transduction: Lentiviral particles containing shRNA targeting the FSCN1 gene (or a non-targeting control) are used to transduce the cells. Stable knockdown cells are selected using an appropriate antibiotic.
-
Western Blotting: this compound knockdown is confirmed by western blot analysis of whole-cell lysates using a primary antibody against this compound.
-
Wound Healing Assay: A confluent monolayer of this compound-knockdown and control cells is created. A scratch is made through the monolayer with a pipette tip. The closure of the "wound" is monitored and imaged at different time points to assess collective cell migration.[6]
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface of the membrane are stained and counted to assess single-cell invasion.[9]
Visualizing this compound's Role and Inhibition
Caption: this compound signaling pathway and points of therapeutic intervention.
Caption: Workflow for validating this compound's role in cell migration and as a therapeutic target.
References
- 1. Strong association of this compound expression with triple negative breast cancer and basal-like phenotype in African-American women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of this compound induces collective cell migration in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound expression predicts an aggressive clinical course in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overexpression is associated with higher grades of breast cancer [termedia.pl]
- 5. Downregulation of this compound induces collective cell migration in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of this compound induces collective cell migration in triple‑negative breast cancer - ProQuest [proquest.com]
- 7. This compound Is a Key Regulator of Breast Cancer Invasion That Acts via the Modification of Metastasis-Associated Molecules | PLOS One [journals.plos.org]
- 8. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 9. This compound, an actin-bundling protein, promotes breast cancer progression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Metastasis this compound Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. In Silico Targeting of this compound Protein for Cancer Therapy: Benchmarking, Virtual Screening and Molecular Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of this compound and DNA Topoisomerase 2-Alpha in Breast Carcinoma: Correlation with Histological Subtypes and Other Prognostic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound enhances the vulnerability of breast cancer to erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fascin Expression in Diverse Metastatic Cancers
For Researchers, Scientists, and Drug Development Professionals
Fascin is an evolutionarily conserved actin-bundling protein that plays a pivotal role in organizing actin filaments into parallel bundles, which are essential for the formation of dynamic cellular protrusions like filopodia and invadopodia.[1] While its expression is typically low or absent in normal mature epithelial cells, this compound is significantly upregulated in numerous types of cancer.[2][3] This overexpression is strongly correlated with increased cell motility, invasion, and the establishment of metastatic lesions, making this compound a protein of significant interest in oncology research and a potential therapeutic target for preventing metastasis.[1][2][4] This guide provides a comparative overview of this compound expression across different metastatic lesions, supported by quantitative data and detailed experimental protocols.
Comparative Expression of this compound in Primary Tumors vs. Metastatic Lesions
Multiple studies have demonstrated a significant upregulation of this compound in metastatic sites compared to their corresponding primary tumors, suggesting its crucial role in the later, more aggressive stages of cancer. However, the expression patterns can vary depending on the cancer type.
-
Melanoma: Research indicates that this compound expression is significantly higher in metastatic melanoma lesions than in primary tumors.[5] A study involving 254 primary melanomas and 48 metastases found a statistically significant elevation in this compound levels in the metastatic samples (P=0.034).[5]
-
Breast Cancer: In breast cancer, this compound expression is strongly associated with metastasis and a poorer prognosis.[6][7] It is particularly linked with aggressive subtypes like basal-like and triple-negative breast cancer.[6][8] One study of 71 invasive ductal carcinoma patients showed a significant correlation between this compound expression and the presence of local and systemic metastasis (P=0.017).[6][7]
-
Colorectal Cancer: this compound expression in colorectal cancer is linked to more advanced stages and a higher incidence of lymph node metastasis.[9] Studies have shown that both the intensity and distribution of this compound immunoreactivity are significantly associated with lymph node involvement (p:0.002) and advanced tumor stage (p:0.007).[9]
-
Ovarian Cancer: In ovarian cancer, this compound is expressed in both the cancer cells and the surrounding stromal cells within omental metastases.[10] While high-grade serous ovarian cancers show the highest levels of this compound, its expression was associated with worse overall survival in non-serous subtypes.[10] Interestingly, one study reported similar levels of this compound expression in primary versus metastatic ovarian tumors.[10]
-
Lung Cancer: In non-small cell lung cancer (NSCLC), high this compound-1 expression is significantly correlated with lymph node metastasis and reduced overall survival.[11][12] One analysis of 61 NSCLC samples found this compound-1 expressed at significantly higher levels in cancerous tissues (70.5%) compared to adjacent normal tissues (13.1%).[12]
Quantitative Data Summary
The following table summarizes key findings on this compound expression in various metastatic cancers.
| Cancer Type | Metastatic Site(s) | Key Quantitative Findings | Reference(s) |
| Melanoma | Various | Significantly elevated expression in 48 metastases compared with 254 primary tumors (P=0.034). | [5] |
| Breast Cancer | Lymph Nodes, Systemic | Significant correlation between this compound expression and metastasis (P=0.017) in 71 patients. Positivity is associated with triple-negative subtype (p < 0.001). | [6][7][8] |
| Colorectal Cancer | Lymph Nodes | This compound immunoreactivity scores were significantly higher in tumors with lymph node metastasis (p:0.002) and advanced stage (p:0.007). | [9] |
| Ovarian Cancer | Omentum | This compound is highly expressed in both cancer and stromal cells. Expression is associated with worse overall survival in non-serous subtypes. | [10] |
| Lung Cancer (NSCLC) | Lymph Nodes | High this compound-1 expression is significantly correlated with lymph node metastasis. | [11][12] |
Signaling Pathways and Regulation
This compound expression and function are tightly regulated by several key oncogenic signaling pathways. Its upregulation is often a result of the activation of transcription factors that respond to the tumor microenvironment. This compound, in turn, can influence downstream pathways to promote a metastatic phenotype.[2][3]
Key regulatory pathways include:
-
Wnt/β-catenin Signaling: this compound is a known target of the β-catenin-TCF transcriptional signaling pathway.[1] Furthermore, this compound can create a feedback loop by activating Wnt/β-catenin signaling to promote the epithelial-to-mesenchymal transition (EMT).
-
NF-κB and JAK-STAT Signaling: Inflammatory cytokines in the tumor microenvironment can activate NF-κB and JAK-STAT signaling, both of which have been shown to induce this compound transcription.[2][3]
-
Hippo Pathway: In melanoma, this compound has been shown to regulate the Hippo pathway. Knockdown of this compound leads to the upregulation of the core kinase MST2, inhibiting tumor growth.[13]
-
Downstream Effectors: Once expressed, this compound promotes invasion by bundling actin to form invadopodia and upregulating the expression and activity of matrix metalloproteases (MMP-2, MMP-9) and urokinase-type plasminogen activator (uPA).[6][7]
Caption: Key signaling pathways regulating this compound expression and its downstream effects on metastasis.
Experimental Protocols
The quantification and localization of this compound expression in metastatic tissues are primarily achieved through Immunohistochemistry (IHC) and Quantitative Real-Time PCR (qRT-PCR).
Immunohistochemistry (IHC) for this compound Detection
IHC is used to visualize the presence and location of this compound protein within the cellular structure of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Tissue Preparation: Metastatic tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) wax. 4-5 µm sections are cut and mounted on positively charged glass slides.[14]
-
Deparaffinization and Rehydration: Slides are heated, then washed in xylene to remove paraffin, followed by a series of graded alcohol washes to rehydrate the tissue.
-
Antigen Retrieval: To unmask the antigenic epitope, slides are subjected to heat-induced epitope retrieval (HIER) by immersing them in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath.[15]
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to this compound (e.g., this compound (55K-2) Mouse Monoclonal Antibody) at a predetermined optimal dilution (e.g., 1:50-1:500) overnight at 4°C.[15][16]
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized by adding a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated through graded alcohols and xylene, and coverslipped with a permanent mounting medium.
-
Scoring: this compound expression is typically scored semi-quantitatively based on both the intensity of the staining (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.[8][9]
Caption: A typical experimental workflow for detecting this compound protein in tissue samples via IHC.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
qRT-PCR is used to measure the relative quantity of this compound mRNA transcripts in tissue or cell samples, providing a quantitative measure of gene expression.
Methodology:
-
RNA Extraction: Total RNA is isolated from fresh-frozen metastatic tissue samples or cell lysates using a commercial kit (e.g., RNeasy Mini Kit) with DNase treatment to remove any contaminating genomic DNA.[17]
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and its integrity is assessed using an Agilent Bioanalyzer.[17]
-
cDNA Synthesis: A fixed amount of total RNA (e.g., 1-5 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[17][18]
-
Real-Time PCR: The qPCR reaction is prepared using the synthesized cDNA, gene-specific primers for this compound, a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan), and PCR master mix. The reaction is run on a real-time PCR instrument.
-
Data Analysis: The expression level of this compound is determined by the cycle threshold (Ct) value. The relative expression is calculated using the 2-ΔΔCT method.[17] This involves normalizing the Ct value of this compound to that of an endogenous housekeeping gene (e.g., GAPDH, β-actin) and then comparing it to a calibrator sample (e.g., matched normal tissue).[17][19]
References
- 1. This compound: Invasive filopodia promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does this compound Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving this compound inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound expression is increased in metastatic lesions but does not correlate with progression nor outcome in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Key Regulator of Breast Cancer Invasion That Acts via the Modification of Metastasis-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Key Regulator of Breast Cancer Invasion That Acts via the Modification of Metastasis-Associated Molecules | PLOS One [journals.plos.org]
- 8. This compound expression is inversely correlated with breast cancer metastasis suppressor 1 and predicts a worse survival outcome in node-negative breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound expression in colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of this compound in Cancer and Stromal Cells Blocks Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Regulates the Hippo Pathway and Is Important for Melanoma Development | Anticancer Research [ar.iiarjournals.org]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. This compound Polyclonal Antibody (14384-1-AP) [thermofisher.com]
- 16. This compound (55K-2) Mouse Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 17. Quantitative real-time RT-PCR validation of differential mRNA expression of SPARC, FADD, this compound, COL7A1, CK4, TGM3, ECM1, PPL and EVPL in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. gene-quantification.de [gene-quantification.de]
Unraveling the Actin-Bundling Efficiency of Fascin Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fascin, an actin-bundling protein, plays a pivotal role in the formation of filopodia, invadopodia, and other actin-rich structures essential for cell migration and invasion.[1][2][3] Its overexpression is strongly correlated with increased metastasis and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] Understanding how mutations in this compound affect its ability to bundle actin is crucial for developing targeted inhibitors. This guide provides a comparative analysis of the actin-bundling efficiency of various this compound mutants, supported by experimental data.
Comparative Analysis of this compound Mutant Bundling Efficiency
The actin-bundling efficiency of this compound mutants is typically assessed using in vitro low-speed co-sedimentation assays. In this assay, F-actin is incubated with wild-type or mutant this compound. If this compound effectively bundles the actin filaments, the larger bundled structures will pellet upon low-speed centrifugation. The amount of actin and this compound in the pellet versus the supernatant is then quantified, often by SDS-PAGE and densitometry, to determine bundling efficiency.
Here, we summarize quantitative data from several studies investigating key this compound mutants.
| This compound Variant | Mutation Details | Relative Bundling Efficiency (%) | Key Findings | Reference |
| Wild-Type (WT) this compound | - | 100 | Serves as the baseline for normal, robust actin bundling. | [1] |
| S39D | Phosphomimetic mutation in β-trefoil domain 1. | Significantly Decreased | Phosphorylation at Serine 39 by Protein Kinase C (PKC) inhibits actin bundling.[1][3][4] The S39D mutant mimics this phosphorylated state, leading to a drastic reduction in bundling activity. | [4] |
| Mutant 1 | Triple mutant (K22A/E27A/F29A) in a conserved patch of β-trefoil domain 1. | ~10 | This mutant shows a dramatic loss of bundling ability, highlighting the importance of this region as a major actin-binding site (ABS1).[1] | [1] |
| Mutant 3 | Triple mutant (R380A/K381A/K382A) in a conserved patch of β-trefoil domain 3. | ~20 | Similar to Mutant 1, this mutant exhibits severely impaired bundling, indicating that β-trefoil domain 3 contains another major actin-binding site (ABS2).[1] | [1] |
| Mutant 1-4 | Combined mutations in β-trefoil domains 1 and 4. | ~5 | This mutant displays the most severe bundling defects among the tested interface mutants, suggesting a critical role for the interaction between these domains in forming a functional actin-binding interface. | [1] |
| NHF (N-terminal half) | Deletion of β-trefoil domains 3 and 4 (residues 260-493). | No Bundling | The N-terminal half alone is insufficient for actin bundling, indicating that both major actin-binding sites are required for crosslinking filaments. | [5] |
| CHF (C-terminal half) | Deletion of β-trefoil domains 1 and 2 (residues 1-259). | No Bundling or Binding | The C-terminal half shows no actin-binding or bundling activity, further supporting the presence of critical binding sites in the N-terminal region.[5] | [5] |
| K247R/K250R | Mutation of two lysine (B10760008) residues in a positively charged patch at actin-binding site 2. | Reduced | These mutations prevent monoubiquitination at these sites. The study suggests that monoubiquitination at ABS2 inhibits this compound's bundling activity. | [6] |
| FLF-LZ (Dimer) | Full-length this compound with a leucine (B10760876) zipper to force dimerization. | Active Bundling | While this compound functions as a monomer, this artificial dimer still actively bundles actin, suggesting the spatial arrangement of actin-binding sites is compatible with a dimeric structure.[5] | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to assess actin-bundling efficiency is critical for interpreting the data and designing future experiments.
In Vitro Actin Bundling Assay (Low-Speed Co-sedimentation)
This assay is the gold standard for quantifying the actin-bundling activity of this compound and its mutants in vitro.
Principle: Individual actin filaments (F-actin) remain in the supernatant after low-speed centrifugation, while bundled actin filaments are large enough to be pelleted. The amount of this compound and actin in the pellet is proportional to the bundling efficiency.
Detailed Protocol:
-
Protein Preparation:
-
Purify recombinant wild-type and mutant this compound proteins. To prevent aggregation, centrifuge the this compound constructs at high speed (e.g., 224,000 x g) for 30 minutes prior to use.[1]
-
Prepare G-actin from rabbit skeletal muscle or a commercial source.
-
-
Actin Polymerization:
-
Polymerize G-actin (e.g., at 25 µM) to F-actin by adding a polymerization buffer containing KCl (e.g., 50 mM), MgCl₂ (e.g., 2 mM), and ATP (e.g., 1 mM) to the G-actin solution (in G-buffer: 2 mM Tris, pH 7.4, 0.2 mM CaCl₂, 0.2 mM ATP, 1 mM DTT).[1]
-
Incubate at room temperature for a sufficient time (e.g., 7 minutes to 1 hour) to allow for complete polymerization.[1]
-
-
Bundling Reaction:
-
Low-Speed Centrifugation:
-
Centrifuge the samples at a low speed (e.g., 10,000 x g) for 30 minutes at room temperature.[1]
-
-
Analysis:
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Blue or a similar stain and quantify the protein bands using densitometry software (e.g., ImageJ).[6]
-
The percentage of actin and this compound in the pellet is calculated to determine the bundling efficiency.
-
Visualizations
Signaling Pathway: Regulation of this compound's Actin-Bundling Activity
References
- 1. Mechanism of Actin Filament Bundling by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of actin filament bundling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the function of this compound in actin bundling: A combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Human this compound-1: Essential Protein for Actin Filaments Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoubiquitination Inhibits the Actin Bundling Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fascin-Dependent Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fascin-dependent signaling pathways against alternative mechanisms, supported by experimental data. We delve into the methodologies for validating this pathway and present quantitative data to facilitate a comprehensive understanding of this compound's role in cellular processes, particularly in the context of cancer.
This compound is an actin-bundling protein that plays a crucial role in cell migration, invasion, and the formation of metastatic lesions in various cancers.[1] Its overexpression is frequently correlated with a poor prognosis, making it a compelling target for therapeutic intervention.[1] This guide will explore the signaling pathways influenced by this compound, compare its effects with alternative pathways, and provide detailed protocols for experimental validation.
This compound-Dependent vs. Alternative Signaling Pathways: A Comparative Overview
The this compound inhibitor NP-G2-044 has demonstrated potent inhibition of cancer cell migration with IC50 values in the low micromolar range.[2][3] For instance, in bladder cancer cell lines, NP-G2-044 inhibited migration with IC50 values ranging from 9 to 13 µM.[3] In breast cancer cells, the this compound inhibitor G2 showed an IC50 of 50-100 µM for migration inhibition.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of this compound expression and inhibition on key cellular processes.
Table 1: Effect of this compound Knockdown on Cancer Cell Invasion
| Cell Line | Condition | Reduction in Invasion (%) | Reference |
| U251 (Glioma) | This compound siRNA | 52.2% | [5] |
| U87 (Glioma) | This compound siRNA | 40.3% | [5] |
| SNB19 (Glioma) | This compound siRNA | 23.8% | [5] |
Table 2: Effect of this compound Knockdown on Glioma Cell Migration Rate
| Cell Line | Substrate | Reduction in Migration Rate (%) | Reference |
| U251 | Laminin | 47.0% | [5] |
| U251 | Collagen Type IV | 24.7% | [5] |
| U251 | Vitronectin | 16.3% | [5] |
| U87 | Laminin | 47.9% | [5] |
| U87 | Collagen Type IV | 24.2% | [5] |
| SNB19 | Laminin | 49.8% | [5] |
| SNB19 | Collagen Type IV | 39.7% | [5] |
| SNB19 | Vitronectin | 28.2% | [5] |
| SNB19 | Fibronectin | 28.0% | [5] |
Table 3: IC50 Values of this compound Inhibitor NP-G2-044 on Bladder Cancer Cell Migration
| Cell Line | IC50 (µM) | Reference |
| T24 | ~9 | [3] |
| 253J | ~13 | [3] |
| MB49 | ~11 | [3] |
| TCCSUP | ~12 | [3] |
| J82 | ~10 | [3] |
Table 4: Clinical Trial Data for this compound Inhibitor NP-G2-044 in Advanced Solid Tumors
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 21% | [6][7] |
| Disease Control Rate (DCR) | 76% | [6][7] |
Key this compound-Dependent Signaling Pathways
This compound has been shown to modulate at least two critical signaling pathways involved in cancer progression: the Wnt/β-catenin pathway and the Hippo pathway.
This compound and Wnt/β-catenin Signaling
In several cancers, this compound expression is regulated by the β-catenin-TCF signaling complex.[8] Furthermore, this compound itself can activate Wnt/β-catenin signaling, creating a positive feedback loop that promotes cancer cell stemness and invasion.[1][9] Knockdown of this compound in breast cancer cells leads to a reduction in the expression of β-catenin and its downstream targets, such as c-Myc and Cyclin D1.[1]
This compound and the Hippo Pathway
This compound can also regulate the Hippo signaling pathway, a key regulator of organ size and tumorigenesis.[10][11] this compound has been shown to interact with and inhibit the kinase activity of MST2, a core component of the Hippo pathway.[10] This inhibition leads to the activation of the transcriptional co-activator TAZ, promoting melanoma tumorigenesis and cancer cell stemness.[10] Hypoxia can induce this compound-1 upregulation, which in turn inactivates Hippo/YAP signaling in liver cancer cells.[12][13]
Experimental Protocols for Pathway Validation
Validating the role of this compound in these signaling pathways requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blotting
This technique is used to detect and quantify the expression levels of this compound and other proteins in the signaling cascade.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-fascin, typical dilution 1:1000) or other target proteins overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, typical dilution 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with this compound.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against this compound (2-4 µg) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.
-
Boyden Chamber (Transwell) Assay
This assay quantifies the migratory and invasive potential of cells.
Protocol:
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Resuspend cells (e.g., 5 x 10^4 cells) in serum-free medium. If using an inhibitor, pre-treat the cells.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Chemoattractant:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours.
-
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Experimental and Logical Workflows
The validation of a this compound-dependent signaling pathway typically follows a logical progression of experiments.
By systematically applying these experimental approaches and carefully quantifying the results, researchers can effectively validate the role of this compound in specific signaling pathways and assess its potential as a therapeutic target. The data presented in this guide underscore the significant contribution of this compound to cancer cell motility and invasion, highlighting the promise of this compound inhibitors in oncology drug development.
References
- 1. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors Decrease Cell Migration and Adhesion While Increase Overall Survival of Mice Bearing Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibitors Decrease Cell Migration and Adhesion While Increase Overall Survival of Mice Bearing Bladder Cancers [mdpi.com]
- 4. Improving this compound inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of this compound in the Migration and Invasiveness of Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Metastasis this compound Inhibitors Decrease the Growth of Specific Subtypes of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of this compound-1 in cervical cancer metastasis via Wnt/β-catenin pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces melanoma tumorigenesis and stemness through regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Regulates the Hippo Pathway and Is Important for Melanoma Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-induced this compound-1 upregulation is regulated by Akt/Rac1 axis and enhances malignant properties of liver cancer cells via mediating actin cytoskeleton rearrangement and Hippo/YAP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fascin's Dichotomous Role in Cell Migration: A 2D vs. 3D Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced roles of cytoskeletal proteins in different microenvironments is paramount. Fascin, an actin-bundling protein, has emerged as a key regulator of cell migration and invasion, processes central to cancer metastasis. However, its function is not uniform across all contexts. This guide provides a comprehensive comparison of this compound's role in two-dimensional (2D) versus three-dimensional (3D) cell migration, supported by experimental data and detailed methodologies.
This compound's primary role is to organize actin filaments into parallel bundles, providing structural support to cellular protrusions like filopodia and invadopodia. In 2D environments, these structures are critical for sensing the extracellular matrix (ECM) and propelling the cell forward. In the more complex architecture of a 3D matrix, the requirements for cell motility change, and consequently, the functional importance of this compound is altered.
Quantitative Comparison of this compound's Role in 2D vs. 3D Cell Migration
Experimental evidence reveals a context-dependent requirement for this compound in cell migration. While crucial for certain modes of movement, its necessity diminishes in others, particularly in the transition from 2D to 3D environments.
| Parameter | 2D Migration | 3D Migration | Cell Type / Model | Key Findings & References |
| Migration Speed | Reduced upon this compound loss. | Effect is dependent on migration mode. No significant inhibition of amoeboid invasion upon this compound depletion. | Melanoblasts (in vivo explant) / Melanoma and Colon Carcinoma Cells | Loss of this compound 1 in melanoblasts significantly reduced cell migration speed[1]. This compound depletion did not significantly inhibit the invasion of amoeboid-like melanoma cells in a 3D matrix[2]. |
| Directionality | Unaffected by this compound loss. | Biased motility in the direction of fiber anisotropy in aligned collagen. | Melanoblasts (in vivo explant) / Breast Carcinoma Cells | Directionality (euclidean distance/total distance) was unaffected by this compound 1 loss in melanoblasts[1]. In 3D aligned collagen, cell motility is substantially biased in the direction of fiber anisotropy[3]. |
| Cell Protrusions | This compound knockdown leads to a >1.6-fold reduction in peripheral filopodia and dorsal microspikes. | This compound is crucial for the formation of long, spiky protrusions characteristic of mesenchymal invasion. | Human Melanoma Cells (A375MM) / Colon Carcinoma Cells | This compound is required for the formation of filopodia and microspikes in 2D[2]. Mesenchymal-type cancer cells selectively require this compound for invasion in a 3D environment, where it promotes elongated, spiky protrusions[2]. |
| Invasion | Not directly applicable. | Significantly reduced upon this compound knockdown in cells undergoing mesenchymal invasion. | Human Melanoma and Breast Cancer Cells | This compound is implicated in invasive migration into collagen I-Matrigel gels, particularly in cells using an elongated, mesenchymal type of motility[2]. |
| Nuclear Deformation | Not significantly affected by this compound depletion. | This compound is required to maintain nuclear architecture and facilitate nuclear deformation. | MDA-MB-231 Breast Cancer Cells | In 3D matrices, but not on 2D surfaces, nuclear volume was significantly reduced in this compound-depleted cells[2]. |
Signaling Pathways Regulating this compound in 2D vs. 3D Migration
The activity of this compound is tightly regulated by signaling pathways that differ in their engagement and downstream effects in 2D and 3D environments.
This compound Regulation by PKC and Rac in 2D Migration
In 2D migration, the interaction between this compound and Protein Kinase C (PKC) is a key regulatory node. This interaction is promoted by the Rho GTPase, Rac. Phosphorylation of this compound by PKC at Serine 39 inhibits its actin-bundling activity, leading to more dynamic focal adhesions and facilitating cell movement.
This compound's Role in FAK-Src Signaling and Nuclear Deformation in 3D Invasion
In the context of 3D invasion, this compound's role extends beyond simple actin bundling. It interacts with microtubules and is involved in the FAK-Src signaling pathway, which regulates focal adhesion turnover.[4] Furthermore, this compound plays a crucial, filopodia-independent role in coupling the nucleus to the cytoskeleton, facilitating nuclear deformation, a critical step for navigating the dense 3D matrix.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the role of this compound in 2D and 3D cell migration.
2D Migration: Wound Healing (Scratch) Assay
This assay measures collective cell migration in a 2D confluent monolayer.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile pipette tip to create a linear scratch in the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Imaging: Replace the PBS with fresh culture medium and immediately acquire images of the scratch at time zero (T=0).
-
Time-Lapse Microscopy: Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software. The rate of wound closure is used as a measure of collective cell migration.
2D/3D Migration: Transwell (Boyden Chamber) Assay
This assay assesses the migratory and invasive potential of cells towards a chemoattractant. For 3D invasion, the transwell insert is coated with an ECM component like Matrigel.
Methodology:
-
Insert Preparation: For invasion assays, coat the porous membrane of the transwell insert with a layer of Matrigel or collagen and allow it to solidify. For migration assays, this step is omitted.
-
Chemoattractant Gradient: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber of the well.
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration or invasion (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Imaging: Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a dye such as crystal violet. Image the stained cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view to determine the migratory or invasive capacity.
3D Invasion: Collagen Gel Assay
This assay allows for the visualization and quantification of individual cell invasion into a 3D collagen matrix.
Methodology:
-
Collagen Gel Preparation: Prepare a collagen I solution on ice and neutralize it to a physiological pH.
-
Cell Embedding: Resuspend single cells in the neutralized collagen solution.
-
Gel Polymerization: Pipette the cell-collagen suspension into a culture dish or well and allow it to polymerize at 37°C.
-
Culture: Add complete culture medium on top of the polymerized gel.
-
Live-Cell Imaging: Use confocal or multi-photon microscopy to track the movement of individual cells within the 3D matrix over time.
-
Data Analysis: Analyze the time-lapse images to determine migration speed, persistence (a measure of directionality), and the morphology of invading cells.
Conclusion
The role of this compound in cell migration is highly dependent on the dimensionality of the environment. In 2D, this compound is a key player in the formation of protrusions that drive cell motility, with its activity modulated by signaling pathways like PKC and Rac. In the more physiologically relevant 3D context, this compound's function becomes more specialized. It is particularly critical for the invasive, mesenchymal mode of migration, where it not only contributes to the formation of invasive protrusions but also plays a vital role in nuclear deformation, a key step in navigating the dense extracellular matrix. For amoeboid-like migration in 3D, the requirement for this compound is diminished. These findings have significant implications for the development of anti-metastatic therapies targeting this compound, suggesting that their efficacy may depend on the specific mode of cancer cell invasion. Future research should focus on further dissecting the differential signaling networks that govern this compound's function in 2D versus 3D environments to identify more specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. The actin bundling protein this compound stabilizes actin in invadopodia and potentiates protrusive invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Directional Migration of Cancer Stem Cells in 3D Aligned Collagen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Cell Migration: More Than an Actin Bundling Protein | MDPI [mdpi.com]
Comparative Analysis of Fascin Knockout and Knockdown Phenotypes: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of fascin knockout (KO) and knockdown (KD) phenotypes, tailored for researchers, scientists, and drug development professionals. This compound, an actin-bundling protein, is a key regulator of cell motility and invasion, making it a significant target in cancer research. Understanding the nuances between complete gene ablation (knockout) and reduced gene expression (knockdown) is critical for interpreting experimental data and advancing therapeutic strategies.
Executive Summary
Both this compound knockout and knockdown approaches result in qualitatively similar cellular phenotypes, primarily characterized by reduced cell migration, invasion, and impaired formation of filopodia. However, the existing literature predominantly features quantitative data from knockdown studies in cancer cell lines, with a notable scarcity of direct, side-by-side quantitative comparisons with knockout models in the same cell type. While this compound-deficient mice are viable and fertile with no major developmental defects, cells derived from these animals exhibit cytoskeletal abnormalities akin to those observed in knockdown experiments.[1] This guide synthesizes the available data, details relevant experimental protocols, and illustrates the key signaling pathways influenced by this compound expression.
Phenotypic Comparison: Knockout vs. Knockdown
Depletion of this compound, whether through genetic knockout or RNA-interference-based knockdown, consistently leads to a reduction in cellular motility and invasive capacity. The primary mechanism underlying these phenotypes is the disruption of proper actin cytoskeleton organization, leading to defects in the formation of finger-like cellular protrusions called filopodia.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, primarily focusing on this compound knockdown due to the prevalence of this method in the literature.
Table 1: Effects of this compound Depletion on Cell Migration
| Cell Line | Method | Assay | Reduction in Migration | Reference |
| U251 Glioma | siRNA KD | Transwell | 47.0% (on laminin) | [2] |
| U87 Glioma | siRNA KD | Transwell | 47.9% (on laminin) | [2] |
| SNB19 Glioma | siRNA KD | Transwell | 49.8% (on laminin) | [2] |
| MDA-MB-231 Breast Cancer | siRNA KD | Transwell | Data normalized to control | [3] |
| Non-Small Cell Lung Cancer | Lentivirus-mediated KD | Transwell | "Partly inhibited" | [4] |
Table 2: Effects of this compound Depletion on Cell Invasion
| Cell Line | Method | Assay | Reduction in Invasion | Reference |
| U251 Glioma | siRNA KD | Matrigel | 52.2% | |
| U87 Glioma | siRNA KD | Matrigel | 40.3% | |
| SNB19 Glioma | siRNA KD | Matrigel | 23.8% | |
| Non-Small Cell Lung Cancer | Lentivirus-mediated KD | Matrigel | "Partly inhibited" | [4] |
Table 3: Effects of this compound Depletion on Filopodia Formation
| Model System | Method | Observation | Reference |
| Mouse Melanoma Cells | Knockdown | Blocked filopodia assembly | [1] |
| Colon Carcinoma Cells | Knockdown | Blocked filopodia assembly | [1] |
| Fascin1-deficient mouse fibroblasts | Knockout | Fewer, shorter, and short-lived filopodia | [1] |
| Fascin1-deficient mouse DRG neurons | Knockout | Smaller growth cones with fewer and shorter filopodia | [1] |
| Glioma Cells | siRNA KD | Reduced number and shorter length of filopodia |
Signaling Pathways Modulated by this compound
This compound expression and activity are intertwined with several key signaling pathways that regulate cell proliferation, migration, and survival. The depletion of this compound has been shown to impact these pathways, although the specific effects may be context-dependent.
This compound and the Wnt/β-catenin Pathway
This compound has a complex relationship with the Wnt/β-catenin signaling pathway. In some contexts, this compound is a target of this pathway, while in others, it can activate it. This compound knockdown has been shown to reduce the expression of β-catenin and its downstream targets in breast cancer cells.[5][6] This suggests that targeting this compound could be a strategy to inhibit Wnt/β-catenin-driven tumor progression.
Caption: this compound's role in the Wnt/β-catenin signaling pathway.
This compound and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Studies have shown that this compound-1 knockdown in non-small cell lung cancer cells leads to decreased activity of the MAPK pathway, which correlates with reduced proliferation, invasion, and migration.[4]
Caption: this compound's influence on the MAPK signaling cascade.
This compound and Focal Adhesion Kinase (FAK) Signaling
This compound plays a crucial role in activating Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. This compound-mediated activation of FAK can, in turn, trigger the β-catenin signaling pathway, promoting breast cancer stem cell function.[6]
Caption: this compound's role in the FAK signaling pathway.
Experimental Protocols
This compound Knockdown using siRNA
This protocol provides a general framework for transiently reducing this compound expression in cultured cells.
Materials:
-
This compound-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: The day prior to transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the this compound-specific siRNA and control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal incubation time should be determined empirically.
-
Validation: Assess knockdown efficiency by RT-qPCR and/or Western blotting.
Caption: Experimental workflow for this compound knockdown using siRNA.
This compound Knockout using CRISPR-Cas9
This protocol outlines the generation of stable this compound knockout cell lines.
Materials:
-
sgRNA expression vector targeting this compound
-
Cas9 expression vector
-
Donor DNA for homologous recombination (optional, for knock-in)
-
Transfection reagent
-
Cell culture supplies
-
Antibiotics for selection (e.g., puromycin)
-
PCR reagents and sequencing services
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a critical exon of the this compound gene into an appropriate expression vector.
-
Transfection: Co-transfect the sgRNA and Cas9 expression vectors into the target cells.
-
Selection and Clonal Isolation:
-
Select transfected cells using an appropriate antibiotic.
-
Isolate single-cell clones by limiting dilution or FACS.
-
-
Expansion and Screening: Expand individual clones and screen for this compound knockout by genomic DNA PCR and sequencing to identify insertions/deletions (indels).
-
Validation: Confirm the absence of this compound protein expression by Western blotting.
Caption: Experimental workflow for generating this compound knockout cell lines.
Conclusion and Future Directions
The available evidence strongly indicates that both this compound knockout and knockdown lead to similar qualitative phenotypes, including impaired cell migration, invasion, and filopodia formation. These effects are mediated through the disruption of the actin cytoskeleton and modulation of key signaling pathways such as Wnt/β-catenin, MAPK, and FAK.
A significant gap in the current understanding is the lack of direct quantitative comparisons between knockout and knockdown models under identical experimental conditions. Future research should aim to address this by performing side-by-side analyses to determine if the complete absence of this compound in knockout models results in more severe phenotypes compared to the partial reduction achieved with knockdown techniques. Such studies will be invaluable for elucidating the precise dose-dependent functions of this compound and for the development of more effective this compound-targeting therapeutics.
References
- 1. Fascin1 Is dispensable for mouse development but is favorable for neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1 knock-down of human glioma cells reduces their microvilli/filopodia while improving their susceptibility to lymphocyte-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of this compound-1 expression suppresses cell migration and invasion of non-small cell lung cancer by regulating the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fascin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and cellular biology, the proper handling and disposal of proteins like fascin are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for this compound are not explicitly outlined in regulatory guidelines, established procedures for the disposal of biological and chemical waste provide a comprehensive framework. This guide synthesizes these best practices to offer essential safety and logistical information for the proper disposal of this compound and associated materials.
At the core of safe disposal is a proactive approach. A comprehensive disposal plan should be an integral part of your experimental design, established before any research involving this compound commences.[1] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory, as they will provide specific instructions tailored to your location and facilities.
Key Safety and Disposal Procedures
Proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance. The following table summarizes the critical considerations and actions to be taken.
| Category | Procedure | Rationale | Primary Action |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound waste. | To prevent direct contact with potentially hazardous biological material and any associated chemicals. | Equip personnel with and enforce the use of standard laboratory PPE. |
| Waste Segregation | Segregate this compound waste into distinct categories: solid biological waste, liquid biological waste, sharps, and chemically contaminated waste. | To prevent hazardous reactions, ensure compliant disposal, and facilitate appropriate treatment methods for each waste stream. | Use clearly labeled, separate, and leak-proof containers for each type of waste. |
| Solid Waste | Collect solid this compound protein, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and gels in a designated biohazardous waste container. | To contain and properly dispose of materials that have come into direct contact with biological agents. | Place all solid biohazardous waste in a labeled, leak-proof container lined with a biohazard bag. |
| Liquid Waste | Collect solutions containing this compound, such as buffers and cell culture media, in a dedicated, leak-proof hazardous waste container. | To prevent the release of biologically active material into the sanitary sewer system. | Never pour liquid this compound waste down the drain. Use a designated, sealed container for collection. |
| Sharps Waste | Dispose of any sharps (e.g., needles, blades) contaminated with this compound in a designated, puncture-resistant sharps container. | To prevent physical injury and potential exposure to biohazardous material. | Immediately place all contaminated sharps in a clearly labeled sharps container. |
| Decontamination | Decontaminate all non-disposable labware and surfaces that have come into contact with this compound. | To eliminate residual biological activity and prevent cross-contamination. | Use an appropriate disinfectant, such as a 10% bleach solution, followed by thorough rinsing.[2] |
| Storage | Store all this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. | To safely await pickup by waste management professionals and minimize the risk of spills or exposure. | Ensure waste containers are tightly sealed and stored in a designated area away from general lab traffic. |
| Final Disposal | Arrange for the pickup and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste contractor. | To ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations. | Contact your EHS department to schedule a waste pickup once containers are full. |
Experimental Protocol: Decontamination of Labware
A crucial step in the this compound disposal workflow is the effective decontamination of reusable laboratory equipment. The following is a standard protocol for this process:
-
Preparation: Wearing appropriate PPE, prepare a 10% bleach solution by diluting one part household bleach with nine parts water.[3]
-
Immersion: Fully immerse the contaminated labware (e.g., glassware, stir bars) in the 10% bleach solution. Ensure all surfaces are in contact with the disinfectant.
-
Soaking: Allow the labware to soak for a minimum of 24 hours to ensure complete sterilization.[3]
-
Rinsing: After soaking, carefully remove the labware from the bleach solution and rinse it thoroughly with distilled or deionized water.
-
Final Cleaning: Proceed with standard laboratory washing procedures, using soap and water, to remove any residual bleach.
-
Drying: Thoroughly dry the labware before storage or reuse.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound and associated materials, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Research: A Guide to Handling Fascin Protein
Essential protocols for the safe handling and disposal of fascin protein in a laboratory setting, ensuring the protection of researchers and the integrity of scientific data.
For researchers, scientists, and drug development professionals, maintaining a secure laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling this compound protein, a key actin-bundling protein involved in cell motility and a focal point of interest in cancer research. Adherence to these procedures will minimize risks and establish a foundation of safety and efficiency.
While purified this compound protein is generally not considered hazardous, it is imperative to handle all recombinant proteins with a consistent and high level of care to mitigate any potential for unforeseen biological reactions or contamination. The following guidelines are designed to be a trusted resource for laboratory safety and protein handling.
Personal Protective Equipment (PPE): A Tabulated Guide
A thorough risk assessment should be conducted before commencing any work with this compound protein. The following table outlines the recommended personal protective equipment to ensure a safe working environment.
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | - Laboratory Coat- Nitrile Gloves- Safety Glasses | - Face shield if there is a risk of splashing |
| Sample Preparation (e.g., reconstitution, dilution) | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Face shield for larger volumes or splash-prone procedures |
| Experimental Use (e.g., cell culture, western blotting) | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Chemical splash goggles when working with hazardous reagents |
| Spill Cleanup | - Laboratory Coat- Double Nitrile Gloves- Chemical Splash Goggles | - Face shield- Respirator (if significant aerosolization is possible) |
| Waste Disposal | - Laboratory Coat- Nitrile Gloves- Safety Glasses |
Operational Plan: A Step-by-Step Workflow for Handling this compound
To ensure both the safety of laboratory personnel and the quality of experimental results, a standardized operational workflow is critical. The following diagram illustrates the key stages of handling this compound protein, from initial receipt to final disposal.
Detailed Experimental Protocols
1. Reconstitution of Lyophilized this compound Protein:
-
Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the protein using a sterile, recommended buffer (e.g., sterile water or a specific buffer as per the manufacturer's data sheet) to the desired concentration, typically between 0.1 to 1.0 mg/mL.
-
Gently agitate or pipette the solution to ensure complete dissolution. Avoid vigorous vortexing, which can denature the protein.
2. Storage of this compound Protein:
-
For long-term storage, it is recommended to aliquot the reconstituted protein into single-use volumes to avoid repeated freeze-thaw cycles that can degrade the protein.
-
Store the aliquots at -20°C or -80°C.
-
For short-term storage (up to a week), the protein solution can be kept at 4°C.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of laboratory waste is crucial for environmental safety and regulatory compliance. As this compound protein is a non-hazardous biological material, the following disposal procedures should be followed.
Logical Relationship of Waste Disposal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
